molecular formula C21H17Cl2NO2 B1678593 PD-118057 CAS No. 313674-97-4

PD-118057

Número de catálogo: B1678593
Número CAS: 313674-97-4
Peso molecular: 386.3 g/mol
Clave InChI: ZCQOSCDABPVAFB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

PD-118057 is a hERG channel enhancer. Human ether-a-go-go-related gene 1 (hERG1) K(+) channels mediate repolarization of cardiac action potentials.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-[4-[2-(3,4-dichlorophenyl)ethyl]anilino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2NO2/c22-18-12-9-15(13-19(18)23)6-5-14-7-10-16(11-8-14)24-20-4-2-1-3-17(20)21(25)26/h1-4,7-13,24H,5-6H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQOSCDABPVAFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)CCC3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432075
Record name PD-118057
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Molecular Weight

386.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313674-97-4
Record name PD-118057
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PD-118057
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Foundational & Exploratory

Unveiling the Molecular Mechanism of PD-118057: A Technical Guide to its Action as a hERG1 Potassium Channel Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of PD-118057, a potent and selective activator of the human ether-a-go-go-related gene 1 (hERG1) potassium channel. This document is intended for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology and ion channel research.

Executive Summary

This compound is a small molecule that enhances the current conducted by hERG1 potassium channels, which are crucial for the repolarization phase of the cardiac action potential.[1][2] It is classified as a "type 2" hERG1 agonist, characterized by its ability to attenuate channel inactivation without affecting the kinetics of activation or deactivation.[1][2][3] This mechanism of action is distinct from "type 1" agonists which primarily slow channel deactivation.[1][2] Molecular studies have pinpointed the binding site of this compound to a hydrophobic pocket formed by residues from the pore helix and the S6 segment of adjacent hERG1 subunits.[1][2] By binding to this site, this compound directly modulates the channel's gating properties, leading to an increase in the probability of the channel being open and a subsequent enhancement of potassium ion conductance.[1][2] This targeted action on hERG1 channels underlies its potential as a pharmacological tool and a lead compound for the development of novel antiarrhythmic therapies.

Mechanism of Action: A "Type 2" hERG1 Channel Agonist

The primary mechanism of action of this compound is the positive modulation of the hERG1 potassium channel.[4][5] This channel plays a critical role in cardiac repolarization, and its dysfunction can lead to life-threatening arrhythmias.[1][3] this compound is distinguished as a "type 2" hERG1 agonist, a classification based on its specific effects on the channel's gating properties.[1][2][6]

Unlike "type 1" agonists that primarily slow the deactivation of the channel, this compound enhances hERG1 currents by attenuating P-type inactivation.[1][2][3] This means that the channel remains in a conducting state for a longer duration at depolarized membrane potentials.[1] Importantly, this compound does not alter the voltage dependence or the kinetics of channel activation or deactivation.[3][5]

At a molecular level, this compound binds to a specific hydrophobic pocket within the hERG1 channel.[1][2] This binding site is formed by the interaction of residues from the pore helix of one subunit (specifically F619) and the S6 transmembrane segment of an adjacent subunit (specifically L646).[1][2][7] The direct interaction of this compound with the pore helix is thought to stabilize the open conformation of the channel and thereby reduce the rate of inactivation.[1][2]

Quantitative Analysis of this compound Activity

The effects of this compound on hERG1 channel function have been quantified in several electrophysiological studies. The following tables summarize the key findings.

Concentration (μM)Peak Tail hERG Current Increase (%)Cell LineReference
15.5 ± 1.1HEK293[5]
344.8 ± 3.1HEK293[5]
10111.1 ± 21.7HEK293[5][8]
10136Xenopus oocytes[1][2]
ParameterEffect of 10 μM this compoundCell/TissueReference
Half-point for inactivation+19 mV shiftWild-type hERG1 in Xenopus oocytes[1][2]
Action Potential DurationShortenedGuinea pig ventricular myocytes[4][8]
QT IntervalShortenedArterially perfused rabbit ventricular wedge[5]

Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a combination of molecular biology and electrophysiology techniques.

Site-Directed Mutagenesis and Oocyte Expression

To identify the binding site of this compound, scanning mutagenesis was performed on the hERG1 channel.[1][2] Specific amino acid residues in the pore helix and S6 segment were mutated. The wild-type and mutant hERG1 channels were then expressed in Xenopus oocytes by injecting cRNA encoding the respective channel subunits.[1][2]

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

The functional effects of this compound on the expressed hERG1 channels were assessed using the two-electrode voltage clamp technique in Xenopus oocytes.[1][3] Oocytes were impaled with two microelectrodes, one for voltage clamping and the other for current recording. A series of voltage protocols were applied to elicit hERG1 currents in the absence and presence of this compound.[7] The changes in current amplitude and gating kinetics were then analyzed to determine the drug's effect.[1][3]

Patch-Clamp Electrophysiology in Mammalian Cells

The activity of this compound has also been characterized in mammalian cell lines (e.g., HEK293) stably expressing hERG1 channels and in isolated cardiomyocytes using the patch-clamp technique.[5][8] This method allows for the recording of ionic currents from a single cell, providing a detailed assessment of the drug's effects on native and recombinant channels in a more physiologically relevant environment.[5]

Visualizing the Mechanism of Action

The following diagrams illustrate the key aspects of this compound's mechanism of action.

PD118057_Mechanism_of_Action cluster_channel hERG1 K+ Channel Inactive_State Inactive State Open_State Open State Open_State->Inactive_State Inactivation Closed_State Closed State Open_State->Closed_State Deactivation Increased_K_Efflux Increased K+ Efflux Open_State->Increased_K_Efflux Closed_State->Open_State Activation PD118057 PD118057 PD118057->Inactive_State Attenuates Inactivation PD118057->Open_State Binds to pore helix/S6 interface

Figure 1. Signaling pathway of this compound action on the hERG1 channel.

Experimental_Workflow Mutagenesis Site-Directed Mutagenesis of hERG1 Expression Expression in Xenopus Oocytes Mutagenesis->Expression TEVC Two-Electrode Voltage Clamp Recording Expression->TEVC Data_Analysis Analysis of Current and Gating TEVC->Data_Analysis Binding_Site_ID Identification of Binding Site Residues Data_Analysis->Binding_Site_ID

Figure 2. Experimental workflow for identifying the this compound binding site.

Conclusion

This compound is a well-characterized "type 2" hERG1 potassium channel activator. Its distinct mechanism of attenuating channel inactivation without affecting other gating parameters provides a valuable tool for studying hERG1 channel function. The detailed understanding of its binding site and molecular mechanism of action opens avenues for the rational design of novel therapeutics targeting cardiac repolarization, with potential applications in the treatment of long QT syndrome and other cardiac arrhythmias. Further research is warranted to explore the full therapeutic potential and safety profile of this class of compounds.

References

PD-118057: A Selective hERG Channel Activator for Cardiac Repolarization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The human ether-a-go-go-related gene (hERG) potassium channel is a critical component of cardiac action potential repolarization. Its dysfunction, often due to drug-induced blockade, can lead to life-threatening arrhythmias such as Torsades de Pointes. Consequently, identifying compounds that selectively activate the hERG channel is of significant therapeutic interest for conditions like Long QT Syndrome (LQTS). PD-118057 has emerged as a key pharmacological tool and a potential therapeutic lead, acting as a selective activator of the hERG channel. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative effects, and the experimental protocols used for its characterization.

Introduction

The hERG (KCNH2) potassium channel conducts the rapid delayed rectifier potassium current (IKr), which is essential for the timely repolarization of the cardiac action potential.[1][2] A reduction in IKr, either through genetic mutations (congenital LQTS) or drug interactions (acquired LQTS), prolongs the action potential duration (APD) and the QT interval on an electrocardiogram, increasing the risk of cardiac arrhythmias.[2][3][4] While hERG channel blockers are a major concern in drug development, hERG channel activators, or openers, present a promising therapeutic strategy to counteract reduced IKr and shorten the APD.[3][4][5]

This compound, with the chemical name 2-(4-[2-(3,4-dichloro-phenyl)-ethyl]-phenylamino)-benzoic acid, is a small molecule identified as a potent and selective hERG channel activator.[1][2][6] It is classified as a "type 2" hERG agonist, characterized by its primary mechanism of attenuating channel inactivation without significantly affecting the rate of deactivation.[1][2][7] This guide delves into the molecular interactions, electrophysiological effects, and experimental methodologies associated with this compound.

Mechanism of Action

This compound enhances hERG channel function by directly interacting with the channel protein. This interaction leads to a modification of the channel's gating properties, specifically its transition into an inactivated state.

Attenuation of P-type Inactivation

The primary mechanism by which this compound activates hERG channels is by attenuating P-type inactivation.[1][2][7] This form of inactivation is a rapid, voltage-dependent process that reduces current flow at positive membrane potentials. This compound shifts the voltage dependence of inactivation to more depolarized potentials, meaning that a stronger depolarization is required to inactivate the channel.[1][2][7] This results in an increased probability of the channel being in the open, conductive state, thereby enhancing the overall potassium efflux. At a concentration of 10 μM, this compound has been shown to shift the half-point for inactivation of wild-type hERG1 channels by +19 mV.[1][2][8]

Binding Site

Mutagenesis and molecular modeling studies have identified the binding site for this compound within a hydrophobic pocket of the hERG channel.[1][2][8] This binding site is formed at the interface of two adjacent subunits of the tetrameric channel. Specifically, this compound interacts with residues in the pore helix (F619 and L622) of one subunit and the S6 transmembrane segment (L646) of an adjacent subunit.[1][7] Single mutations of F619 or L646 have been shown to eliminate the agonist activity of this compound.[1][2][8] Conversely, mutations of nearby residues in the S6 segment, such as C643 and M645, can enhance the drug's activity, likely by reducing steric hindrance.[1][2]

cluster_hERG hERG Channel Subunits cluster_subunit1 Subunit A cluster_subunit2 Subunit B S6_A S6 Helix (L646) PoreHelix_B Pore Helix (F619, L622) PD118057 This compound PD118057->S6_A Hydrophobic Interaction PD118057->PoreHelix_B Hydrophobic Interaction Inactivation P-type Inactivation PD118057->Inactivation Attenuates IKr Increased IKr (K+ Efflux) PD118057->IKr Enhances Inactivation->IKr Inhibits

This compound binding and mechanism of action.

Quantitative Data

The effects of this compound on hERG channels and other cardiac ion channels have been quantified in various experimental systems. The following tables summarize the key findings.

Table 1: Electrophysiological Effects of this compound on hERG Channels
ParameterConcentrationEffectCell TypeReference
Peak Tail hERG Current1 µM5.5 ± 1.1% increaseHEK293[6]
3 µM44.8 ± 3.1% increaseHEK293[6]
10 µM111.1 ± 21.7% increaseHEK293[6]
10 µM136% increase (peak outward current)Xenopus oocytes[1][2][8]
Voltage of Half-Inactivation (V0.5)10 µM+19 mV shiftXenopus oocytes[1][2][8]
Voltage of Half-Activation (V0.5)10 µM+5.0 ± 1.1 mV shiftXenopus oocytes[1]
Deactivation Kinetics10 µMNo significant effectXenopus oocytes[1]
Action Potential Duration3 µMShortenedGuinea pig cardiomyocytes[6]
QT Interval3 µMShortenedRabbit ventricular wedge[6]
Table 2: Selectivity Profile of this compound
Ion CurrentChannelEffectCell TypeReference
INaNav1.5No major effectGuinea pig cardiomyocytes[6]
ICa,LCav1.2No major effectGuinea pig cardiomyocytes[6]
IK1Kir2.1No major effectGuinea pig cardiomyocytes[6]
IKsKCNQ1/KCNE1No major effectGuinea pig cardiomyocytes[6]

Experimental Protocols

The characterization of this compound has primarily relied on electrophysiological techniques, particularly patch-clamp and two-electrode voltage clamp, along with molecular biology methods for mutagenesis studies.

Whole-Cell Patch-Clamp Electrophysiology in Mammalian Cells (HEK293)

This protocol is representative for studying the effects of this compound on hERG channels stably expressed in a mammalian cell line.

1. Cell Culture:

  • Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • For recording, cells are plated onto glass coverslips 24-48 hours prior to the experiment.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 Mg-ATP, 10 EGTA, 10 HEPES. pH adjusted to 7.2 with KOH.

  • This compound Stock Solution: A 10 mM stock solution is prepared in dimethyl sulfoxide (B87167) (DMSO) and stored at -20°C. Final dilutions are made in the external solution on the day of the experiment.

3. Electrophysiological Recording:

  • Coverslips are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.

  • Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Whole-cell configuration is established on a single, isolated cell.

  • Currents are recorded using a patch-clamp amplifier (e.g., Axopatch 200B), filtered at 2 kHz, and digitized at 10 kHz.

  • Series resistance is compensated by >80% to minimize voltage errors.

4. Voltage-Clamp Protocol to Assess hERG Activation:

  • Cells are held at a holding potential of -80 mV.

  • To elicit hERG currents, a depolarizing step to +20 mV for 2 seconds is applied to activate and then inactivate the channels.

  • The membrane is then repolarized to -50 mV for 3 seconds to measure the peak tail current, which reflects the population of channels that were open at the preceding depolarizing potential.

  • This protocol is repeated every 15 seconds to allow for recovery from inactivation.

  • After a stable baseline recording is established in the control external solution, the solution is switched to one containing this compound at the desired concentration.

cluster_protocol Voltage-Clamp Protocol Start Start: hERG-expressing Cells Patch Establish Whole-Cell Patch-Clamp Start->Patch Hold Hold Cell at -80 mV Patch->Hold Depolarize Depolarize to +20 mV (2 seconds) Hold->Depolarize Repolarize Repolarize to -50 mV (3 seconds) Depolarize->Repolarize Record Record Tail Current Repolarize->Record Baseline Establish Stable Baseline Record->Baseline RecordEffect Record Drug Effect Baseline->Hold Not Stable ApplyDrug Apply this compound Baseline->ApplyDrug Stable ApplyDrug->Hold End End RecordEffect->End

Experimental workflow for patch-clamp analysis.
Site-Directed Mutagenesis and Two-Electrode Voltage Clamp in Xenopus oocytes

This protocol is used to identify the amino acid residues critical for the binding and action of this compound.

1. Mutagenesis:

  • Point mutations in the hERG1 cDNA (e.g., F619A, L646A) are introduced using a commercially available site-directed mutagenesis kit (e.g., QuikChange).

  • The sequence of all mutant constructs is verified by DNA sequencing.

2. cRNA Synthesis and Oocyte Injection:

  • Wild-type and mutant hERG1 cRNA are synthesized in vitro from linearized plasmid DNA templates.

  • Stage V-VI oocytes are harvested from female Xenopus laevis frogs.

  • Oocytes are defolliculated and injected with ~50 ng of cRNA.

  • Injected oocytes are incubated for 2-4 days at 18°C to allow for channel expression.

3. Two-Electrode Voltage Clamp (TEVC):

  • Oocytes are placed in a recording chamber perfused with ND96 solution (in mM: 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES; pH 7.5).

  • Two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl are impaled into the oocyte.

  • One electrode measures the membrane potential, and the other injects current to clamp the voltage at desired levels.

  • Currents are recorded using a TEVC amplifier.

4. Voltage Protocol to Assess Inactivation:

  • A two-pulse protocol is used to determine the voltage dependence of steady-state inactivation.

  • Oocytes are held at -80 mV.

  • A 1-second conditioning prepulse to various potentials (e.g., from +40 mV to -100 mV) is applied.

  • This is immediately followed by a 1-second test pulse to +40 mV to assess the fraction of non-inactivated channels.

  • The peak current during the test pulse is plotted against the prepulse potential and fitted with a Boltzmann function to determine the V0.5 of inactivation.

  • The protocol is performed in the absence and presence of this compound to determine the shift in V0.5.

Cardiac Action Potential and the Role of this compound

The cardiac action potential is a complex interplay of various ion currents. This compound's selective activation of IKr can have a significant impact on the repolarization phase.

cluster_AP Cardiac Action Potential Phases Phase0 Phase 0 Depolarization (INa ↑) Phase1 Phase 1 Initial Repolarization (Ito ↑) Phase0->Phase1 Phase2 Phase 2 Plateau (ICa,L ↑) Phase1->Phase2 Phase3 Phase 3 Repolarization (IKr, IKs ↑) Phase2->Phase3 Phase4 Phase 4 Resting Potential Phase3->Phase4 hERG hERG Channel (IKr) hERG->Phase3 Contributes to PD118057 This compound PD118057->hERG Activates LQTS Long QT Syndrome (Reduced IKr) PD118057->LQTS Counteracts LQTS->Phase3 Prolongs

Influence of this compound on cardiac repolarization.

By enhancing IKr, this compound accelerates Phase 3 repolarization, thereby shortening the overall action potential duration.[6] This effect is particularly beneficial in conditions of reduced IKr, such as in many forms of LQTS, where it can help restore normal repolarization and reduce the pro-arrhythmic substrate. Studies have shown that this compound can prevent and eliminate early after-depolarizations (EADs) induced by hERG blockers like dofetilide, demonstrating its potential anti-arrhythmic activity.[6]

Conclusion

This compound is a well-characterized, selective hERG channel activator that functions primarily by attenuating P-type inactivation. Its specific binding site and mechanism of action make it an invaluable tool for studying hERG channel physiology and pharmacology. The quantitative data on its electrophysiological effects and its selectivity profile underscore its potential as a lead compound for the development of novel anti-arrhythmic therapies targeting the hERG channel. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and the discovery of new hERG channel modulators. Further research is warranted to fully evaluate the therapeutic value and safety profile of this class of compounds.[6]

References

The Discovery and History of PD-118057: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD-118057 is a small molecule activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical component in cardiac repolarization. This document provides an in-depth technical guide on the discovery, history, and mechanism of action of this compound. It includes a plausible synthetic route, detailed experimental protocols for key assays, a comprehensive summary of its pharmacological properties in tabular format, and visualizations of its mechanism of action and experimental workflows. This guide is intended for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Introduction and Discovery

The discovery of this compound emerged from the broader effort in pharmaceutical research to identify compounds that could modulate the activity of the hERG (KCNH2) potassium channel. The hERG channel is a key protein in the repolarization phase of the cardiac action potential, and its dysfunction, often caused by drug-induced blockade, can lead to life-threatening arrhythmias such as Torsades de Pointes.

In the early 2000s, while many research programs focused on identifying and avoiding hERG blockers, a new therapeutic strategy emerged: the development of hERG channel activators or enhancers. The rationale was that such compounds could counteract the effects of inherited or drug-induced long QT syndrome.

This compound was identified as a potent and selective hERG channel activator.[1] It was characterized as a "Type 2" hERG agonist, a class of activators that primarily work by attenuating the rapid inactivation of the channel without significantly affecting its activation or deactivation kinetics.[2][3] This mechanism of action distinguishes it from "Type 1" activators, which typically slow down the deactivation of the channel.

Chemical Properties and Synthesis

This compound is chemically known as 2-(4-(2-(3,4-dichlorophenyl)ethyl)phenylamino)benzoic acid.[4] Its chemical and physical properties are summarized in the table below.

PropertyValue
Molecular FormulaC21H17Cl2NO2
Molecular Weight386.27 g/mol
CAS Number313674-97-4
AppearanceOff-white to light yellow solid
SolubilitySoluble in DMSO

A specific, detailed, and publicly available synthesis protocol for this compound has not been identified in the reviewed literature. However, based on its chemical structure, a plausible synthetic route can be proposed utilizing standard organic chemistry reactions, such as a Buchwald-Hartwig amination or a similar cross-coupling reaction.

Plausible Synthetic Route:

A potential synthesis could involve the coupling of 2-halobenzoic acid with 4-(2-(3,4-dichlorophenyl)ethyl)aniline. The latter intermediate could be synthesized from 3,4-dichlorobenzaldehyde (B146584) and a suitable Wittig reagent followed by reduction.

Mechanism of Action

This compound enhances hERG channel current by directly interacting with the channel protein and modifying its gating properties. Specifically, it attenuates the rapid P-type inactivation, which is a key process that limits potassium ion flow at positive membrane potentials.[2][3] By reducing inactivation, this compound increases the probability of the channel being in an open, conductive state, thereby augmenting the outward potassium current.

The binding site of this compound has been mapped to a hydrophobic pocket formed by residues from the pore helix of one hERG subunit and the S6 segment of an adjacent subunit.[3] Key residues identified through mutagenesis studies include F619 in the pore helix and L646 in the S6 segment.[3]

Below is a diagram illustrating the proposed mechanism of action of this compound on the hERG channel.

PD118057_Mechanism cluster_pd118057 This compound Interaction Closed Closed Open Open Closed->Open Activation Open->Closed Deactivation Inactivated Inactivated Open->Inactivated Inactivation Inactivated->Closed Recovery Inactivated->Open Shifts Equilibrium PD118057 PD118057 Binding_Site Pore Helix (F619) & S6 (L646) PD118057->Binding_Site Binds to Binding_Site->Inactivated Attenuates

Caption: Mechanism of this compound action on hERG channel gating.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for recording hERG currents from stably transfected HEK293 cells.

Cell Culture and Transfection:

  • Maintain HEK293 cells stably expressing the hERG channel in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Culture cells at 37°C in a humidified atmosphere with 5% CO2.

  • For experiments, plate cells onto glass coverslips and allow them to grow to 50-80% confluency.

Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 MgATP. Adjust pH to 7.2 with KOH.

Recording Procedure:

  • Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution at a constant rate.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a cell with the pipette and form a gigaohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Record hERG currents using a patch-clamp amplifier and data acquisition software.

  • Apply voltage protocols to elicit hERG currents. A typical protocol to assess the effect of this compound on tail currents involves a depolarizing step to +20 mV for 2 seconds to activate and inactivate the channels, followed by a repolarizing step to -50 mV to record the tail current.

  • Prepare stock solutions of this compound in DMSO and dilute to the final desired concentrations in the external solution immediately before application.

Patch_Clamp_Workflow Start Start Cell_Culture HEK293-hERG Cell Culture Start->Cell_Culture Plating Plate cells on coverslips Cell_Culture->Plating Recording_Setup Mount coverslip in recording chamber Plating->Recording_Setup Pipette_Prep Prepare patch pipette with internal solution Recording_Setup->Pipette_Prep Giga_Seal Form Giga-ohm seal on a cell Pipette_Prep->Giga_Seal Whole_Cell Establish whole-cell configuration Giga_Seal->Whole_Cell Record_Baseline Record baseline hERG currents Whole_Cell->Record_Baseline Apply_PD118057 Perfuse with this compound solution Record_Baseline->Apply_PD118057 Record_Effect Record hERG currents in the presence of this compound Apply_PD118057->Record_Effect Data_Analysis Analyze current amplitude and kinetics Record_Effect->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for whole-cell patch-clamp recording.

Site-Directed Mutagenesis

This protocol is based on the QuikChange Site-Directed Mutagenesis method to introduce point mutations into the hERG channel cDNA.

Primer Design:

  • Design two complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation in the center.

  • The primers should have a melting temperature (Tm) of ≥78°C.

  • Ensure the primers have a minimum GC content of 40% and terminate in one or more C or G bases.

Mutagenesis PCR:

  • Set up the PCR reaction with a high-fidelity DNA polymerase (e.g., PfuUltra), the hERG plasmid template, the mutagenic primers, and dNTPs.

  • Perform thermal cycling, typically for 12-18 cycles, consisting of denaturation, annealing, and extension steps. The extension time depends on the plasmid size.

Digestion of Parental DNA:

  • After PCR, digest the parental, methylated DNA template with the DpnI restriction enzyme for 1-2 hours at 37°C. DpnI specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.

Transformation:

  • Transform competent E. coli cells with the DpnI-treated plasmid DNA.

  • Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight at 37°C.

Verification:

  • Pick individual colonies and isolate the plasmid DNA.

  • Sequence the isolated plasmid DNA to confirm the presence of the desired mutation and the absence of any unintended mutations.

Molecular Modeling and Docking

This protocol outlines a general approach for docking this compound into a homology model of the hERG channel.

Homology Modeling:

  • Obtain the amino acid sequence of the human hERG channel.

  • Use a template structure of a related potassium channel (e.g., Kv1.2) to build a homology model of the hERG pore domain using software like MODELLER or SWISS-MODEL.

Ligand and Receptor Preparation:

  • Generate a 3D structure of this compound and optimize its geometry using a molecular mechanics force field.

  • Prepare the hERG homology model for docking by adding hydrogen atoms, assigning partial charges, and defining the binding site based on mutagenesis data.

Docking Simulation:

  • Use a docking program such as AutoDock or Rosetta to dock this compound into the defined binding pocket of the hERG model.

  • Perform multiple docking runs to generate a variety of possible binding poses.

  • Analyze the resulting poses based on their predicted binding energies and interactions with key residues identified from mutagenesis studies.

Binding_Site_Logic PD118057 PD118057 Binding_Pocket Hydrophobic Binding Pocket PD118057->Binding_Pocket Binds within hERG_Pore hERG Channel Pore Region Subunit_A Subunit A hERG_Pore->Subunit_A Subunit_B Subunit B (adjacent) hERG_Pore->Subunit_B Pore_Helix_A Pore Helix (F619) Subunit_A->Pore_Helix_A S6_B S6 Segment (L646) Subunit_B->S6_B Pore_Helix_A->Binding_Pocket S6_B->Binding_Pocket

Caption: Logical relationship of the this compound binding site.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: Effect of this compound on hERG Channel Currents

Concentration (µM)Peak Tail Current Increase (%)Reference
15.5 ± 1.1[1]
344.8 ± 3.1[1]
10111.1 ± 21.7[1]
10136.0 ± 9.5 (peak outward current)[2]

Table 2: Effect of this compound on hERG Channel Gating Parameters

ParameterEffect of 10 µM this compoundReference
Half-point of inactivation (V1/2)+19 mV shift[2]
Voltage dependence of activationNo significant effect[1]
Kinetics of gatingNo significant effect[1]

Table 3: Effect of Mutations on this compound Activity

MutationEffect on this compound ActivityReference
F619AEliminated[3]
L646AEliminated[3]
C643AEnhanced[3]
M645AEnhanced[3]

Conclusion

This compound is a valuable research tool for studying the structure and function of the hERG potassium channel. Its discovery as a Type 2 hERG agonist has provided important insights into the mechanisms of channel inactivation and has opened up new avenues for the potential therapeutic intervention in cardiac arrhythmias. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for scientists working in this field. Further research into the synthesis and pharmacology of this compound and similar compounds may lead to the development of novel anti-arrhythmic drugs.

References

An In-Depth Technical Guide to PD-118057: A hERG Potassium Channel Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-118057 is a synthetic organic compound that has garnered significant interest in the field of cardiac electrophysiology. It is a potent and selective activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel, also known as KCNH2 or Kv11.1.[1][2] The hERG channel plays a critical role in the repolarization phase of the cardiac action potential, and its dysfunction can lead to serious cardiac arrhythmias.[3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental protocols related to this compound.

Chemical Structure and Properties

This compound, with the chemical name 2-[[4-[2-(3,4-Dichlorophenyl)ethyl]phenyl]amino]benzoic acid, is a small molecule with a well-defined structure.[1] Its chemical and physical properties are summarized in the tables below.

Chemical Identifiers
IdentifierValue
IUPAC Name 2-[[4-[2-(3,4-dichlorophenyl)ethyl]phenyl]amino]benzoic acid
CAS Number 313674-97-4
Molecular Formula C21H17Cl2NO2
SMILES ClC(C(Cl)=C3)=CC=C3CCC(C=C2)=CC=C2NC1=C(C(O)=O)C=CC=C1
InChI Key ZCQOSCDABPVAFB-UHFFFAOYSA-N
Physicochemical Properties
PropertyValue
Molecular Weight 386.27 g/mol [2]
Appearance Off-white to light yellow solid
Purity ≥98% (HPLC)[4]
Solubility Soluble to 100 mM in DMSO and to 20 mM in ethanol.[2]
Storage Store at -20°C[2]

Mechanism of Action

This compound is classified as a type 2 hERG channel activator.[3] Its primary mechanism of action involves the direct modulation of the hERG channel's gating properties. Unlike type 1 activators, this compound does not significantly affect the activation or deactivation kinetics of the channel. Instead, it attenuates the fast P-type inactivation, a key process that regulates potassium ion flow during cardiac repolarization.[3]

This attenuation of inactivation leads to an increase in the outward potassium current through the hERG channel.[3] At a concentration of 10 μM, this compound has been shown to shift the half-point for inactivation of wild-type hERG1 channels by +19 mV and increase the peak outward current by 136%.[3] This enhancement of the repolarizing current results in a shortening of the action potential duration in cardiomyocytes.[5]

Molecular modeling and mutagenesis studies have identified the binding site for this compound within a hydrophobic pocket formed by the pore helix (specifically residue F619) of one hERG1 subunit and the S6 segment (residue L646) of an adjacent subunit.[3] This direct interaction with the channel's pore region is believed to be responsible for the observed modulation of inactivation.

The following diagram illustrates the proposed mechanism of this compound action on the hERG channel.

PD118057_Mechanism PD118057 This compound hERG hERG K+ Channel (Pore Region) PD118057->hERG Binds to hydrophobic pocket (Pore Helix & S6) Inactivation Fast P-type Inactivation hERG->Inactivation Attenuates K_current Outward K+ Current (IKr) hERG->K_current Increases Inactivation->K_current Normally reduces APD Action Potential Duration (APD) K_current->APD Shortens Repolarization Cardiac Repolarization APD->Repolarization Modulates

Mechanism of this compound on the hERG Channel.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the activity of this compound.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is fundamental for studying the effects of compounds on ion channels expressed in a heterologous system.

1. Oocyte Preparation and cRNA Injection:

  • Harvest stage V-VI oocytes from female Xenopus laevis.

  • Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).

  • Inject oocytes with cRNA encoding the human hERG channel.

  • Incubate the injected oocytes for 2-3 days at 16-18°C to allow for channel expression.[6]

2. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with a bath solution (e.g., ND96).

  • Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.[6]

  • Clamp the membrane potential at a holding potential of -80 mV.

  • Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG.[7]

  • After obtaining a stable baseline recording, perfuse the chamber with a solution containing this compound at the desired concentration.

  • Record the changes in the hERG current in the presence of the compound.

3. Data Analysis:

  • Measure the peak tail current amplitude and analyze the voltage-dependence of channel activation and inactivation.

  • Compare the current characteristics before and after the application of this compound.

The following diagram outlines the workflow for the TEVC experiment.

TEVC_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Oocyte_Harvest Harvest Xenopus Oocytes cRNA_Injection Inject hERG cRNA Oocyte_Harvest->cRNA_Injection Incubation Incubate for Expression cRNA_Injection->Incubation Placement Place Oocyte in Chamber Impalement Impale with Microelectrodes Placement->Impalement Voltage_Clamp Apply Voltage Clamp Protocol Impalement->Voltage_Clamp Baseline Record Baseline hERG Current Voltage_Clamp->Baseline Drug_Application Apply this compound Baseline->Drug_Application Drug_Recording Record hERG Current with Drug Drug_Application->Drug_Recording Data_Analysis Analyze Current Characteristics Drug_Recording->Data_Analysis Comparison Compare Before and After Drug Data_Analysis->Comparison

Workflow for Two-Electrode Voltage Clamp Experiment.
Action Potential Duration Measurement in Isolated Cardiomyocytes

This assay assesses the effect of this compound on the action potential of native cardiac cells.

1. Cardiomyocyte Isolation:

  • Isolate ventricular myocytes from a suitable animal model (e.g., guinea pig or rabbit) by enzymatic digestion of the heart tissue.[8]

2. Electrophysiological Recording:

  • Use the whole-cell patch-clamp technique to record action potentials.

  • Transfer isolated myocytes to a recording chamber on an inverted microscope and perfuse with an external solution (e.g., Tyrode's solution) at 37°C.[9]

  • Form a giga-ohm seal between a glass micropipette filled with an internal solution and the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Elicit action potentials by injecting a brief depolarizing current pulse.

  • Record baseline action potentials.

  • Perfuse the chamber with a solution containing this compound.

  • Record the changes in action potential morphology and duration.

3. Data Analysis:

  • Measure the action potential duration at 50% and 90% repolarization (APD50 and APD90).

  • Compare the APD values before and after drug application.

Arterially Perfused Rabbit Ventricular Wedge Preparation

This ex vivo model allows for the study of transmural electrophysiological effects and the assessment of pro-arrhythmic potential.

1. Preparation of the Wedge:

  • Isolate the heart from a rabbit and cannulate the left circumflex or left anterior descending coronary artery.[10]

  • Perfuse the heart with a cardioplegic solution to arrest it in diastole.

  • Dissect a transmural wedge of the left ventricular free wall.

  • Place the wedge in a tissue bath and arterially perfuse with oxygenated Tyrode's solution at 35-37°C.[10]

2. Electrophysiological Recordings:

  • Allow the preparation to equilibrate for at least one hour.

  • Record a transmural pseudo-electrocardiogram (ECG) using two electrodes placed on the epicardial and endocardial surfaces.[10]

  • Simultaneously record transmembrane action potentials from the epicardium and endocardium using floating microelectrodes.[10]

  • Pace the preparation from the endocardial surface at a fixed cycle length.

  • After recording baseline data, introduce this compound into the perfusate.

  • Record the changes in the ECG (specifically the QT interval) and the action potentials from both surfaces.

3. Data Analysis:

  • Measure the QT interval from the pseudo-ECG.

  • Measure the APD90 from the epicardial and endocardial recordings.

  • Calculate the transmural dispersion of repolarization (the difference between endocardial and epicardial APD90).

  • Assess for the occurrence of early afterdepolarizations (EADs), which are a marker of pro-arrhythmic risk.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the function and modulation of the hERG potassium channel. Its well-characterized mechanism of action as a type 2 activator provides a means to study the physiological consequences of enhanced hERG channel activity. The experimental protocols detailed in this guide offer a framework for researchers to further explore the electrophysiological effects of this compound and similar compounds, contributing to a deeper understanding of cardiac repolarization and the development of novel anti-arrhythmic therapies.

References

The Role of PD-118057 in Cardiac Action Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cardiac action potential is a complex and highly regulated process that governs the heart's rhythm and contractility. A critical component of this process is the repolarization phase, which is largely mediated by the rapid delayed rectifier potassium current (IKr), conducted by channels encoded by the human ether-a-go-go-related gene (hERG). Dysfunction of the hERG channel, either through genetic mutations or off-target drug effects, can lead to life-threatening arrhythmias such as Torsades de Pointes. PD-118057 is a potent and selective activator of the hERG potassium channel, offering a potential therapeutic avenue for conditions associated with reduced IKr and a valuable tool for cardiac electrophysiology research. This technical guide provides an in-depth overview of the mechanism of action, quantitative effects, and experimental methodologies related to the study of this compound's influence on the cardiac action potential.

Mechanism of Action of this compound

This compound is classified as a "type 2" hERG channel agonist.[1][2] Its primary mechanism involves the attenuation of the channel's P-type inactivation without significantly affecting its activation or deactivation kinetics.[1][2] This leads to an increased probability of the channel being in an open, conductive state, thereby enhancing the outward potassium current during the repolarization phase of the cardiac action potential.

Molecular modeling and mutagenesis studies have identified the binding site for this compound within a hydrophobic pocket of the hERG channel.[1][2] This pocket is formed by residues from the pore helix (F619) of one subunit and the S6 transmembrane segment (L646) of an adjacent subunit.[1][2] By binding to this site, this compound is thought to directly interfere with the conformational changes that lead to channel inactivation.

Quantitative Effects of this compound on hERG Channels

The following table summarizes the key quantitative effects of this compound on hERG channel function as reported in the literature.

ParameterConcentrationEffectCell TypeReference
Peak Tail hERG Current 1 µM5.5 ± 1.1% increaseHEK293 cells[3]
3 µM44.8 ± 3.1% increaseHEK293 cells[3]
10 µM111.1 ± 21.7% increaseHEK293 cells[3]
10 µM136% increase in peak outward currentXenopus oocytes[1][2]
hERG Channel Inactivation 10 µM+19 mV shift in the half-point of inactivationXenopus oocytes[1][2][4]
Action Potential Duration (APD) 3 µM & 10 µMShortened APDGuinea pig ventricular myocytes[5][6]
QT Interval Concentration-dependentShortened QT intervalArterially perfused rabbit ventricular wedge[3]
Other Cardiac Ion Channels (INa, ICa/L, IK1, IKs) Not specifiedNo major effectGuinea pig cardiomyocytes & rat myocytes[3][7]

Experimental Protocols

Detailed below are representative experimental protocols for investigating the effects of this compound on hERG channels and cardiac action potentials.

Electrophysiological Recording of hERG Currents in Xenopus Oocytes
  • Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated. cRNA encoding the wild-type hERG channel is then injected into the oocytes. The oocytes are incubated for 2-4 days to allow for channel expression.

  • Two-Electrode Voltage Clamp (TEVC):

    • Oocytes are placed in a recording chamber and perfused with a standard external solution (e.g., ND96).

    • Two microelectrodes, filled with 3 M KCl, are impaled into the oocyte to measure membrane potential and inject current.

    • A voltage clamp amplifier is used to control the membrane potential and record the resulting ionic currents.

  • Voltage Clamp Protocol for Inactivation:

    • From a holding potential of -80 mV, a depolarizing prepulse to +40 mV for 1 second is applied to activate and then inactivate the hERG channels.

    • This is followed by a series of test pulses to various potentials (e.g., from -120 mV to +40 mV in 10 mV increments) to measure the extent of recovery from inactivation.

    • The peak tail current at the beginning of the test pulse is plotted against the prepulse potential to determine the voltage-dependence of inactivation.

  • Drug Application: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to the final desired concentration in the external solution. The drug-containing solution is perfused over the oocyte, and recordings are taken after the drug effect has reached a steady state.

Action Potential Recording in Isolated Guinea Pig Cardiomyocytes
  • Cell Isolation: Ventricular myocytes are enzymatically isolated from guinea pig hearts.

  • Whole-Cell Patch Clamp (Current-Clamp Mode):

    • A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition and brought into contact with a single myocyte.

    • A high-resistance seal is formed between the pipette and the cell membrane, and the membrane patch under the pipette is ruptured to gain electrical access to the cell interior.

    • In current-clamp mode, the amplifier injects a defined current to elicit action potentials, and the resulting changes in membrane potential are recorded.

  • Action Potential Elicitation: Action potentials are typically elicited by applying short (e.g., 2-5 ms) depolarizing current pulses at a fixed frequency (e.g., 1 Hz).

  • Drug Application: this compound is applied to the bath solution perfusing the isolated myocyte. Action potentials are recorded before and after drug application to assess its effects on action potential duration (APD) at different levels of repolarization (e.g., APD50 and APD90).

Visualizations

Signaling Pathway and Mechanism of Action

PD118057_Mechanism cluster_membrane Cell Membrane cluster_current Effect on Ion Current & APD hERG hERG K+ Channel (Closed/Resting State) hERG_open hERG K+ Channel (Open State) hERG->hERG_open Depolarization hERG_open->hERG Repolarization hERG_inactivated hERG K+ Channel (Inactivated State) hERG_open->hERG_inactivated Sustained Depolarization IKr Increased IKr (K+ Efflux) hERG_inactivated->hERG_open Repolarization PD118057 This compound PD118057->hERG_inactivated Binds to pore helix/S6 (Attenuates Inactivation) APD Shortened Action Potential Duration IKr->APD

Caption: Mechanism of this compound action on the hERG channel and cardiac action potential.

Experimental Workflow for Assessing Compound Effects

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis prep_cells Prepare Expression System (e.g., Xenopus oocytes, HEK293 cells) or Isolate Cardiomyocytes transfection Transfect with hERG cDNA (if applicable) prep_cells->transfection incubation Incubate for Channel Expression transfection->incubation setup Set up Voltage/Patch Clamp Rig incubation->setup baseline Record Baseline Currents or Action Potentials setup->baseline drug_app Apply this compound baseline->drug_app post_drug Record Post-Drug Application drug_app->post_drug washout Washout Compound post_drug->washout post_washout Record Post-Washout washout->post_washout measure Measure Key Parameters (e.g., Current Amplitude, APD) post_washout->measure stats Statistical Analysis measure->stats conclusion Draw Conclusions on Compound Effect stats->conclusion

Caption: A generalized workflow for studying the electrophysiological effects of a compound like this compound.

Conclusion

This compound serves as a valuable pharmacological tool for dissecting the role of the hERG channel in cardiac repolarization. Its specific mechanism of attenuating channel inactivation without altering other key gating properties provides a unique way to modulate IKr. The ability of this compound to shorten the action potential duration highlights its potential as a lead compound for the development of anti-arrhythmic drugs, particularly for conditions like Long QT Syndrome. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of cardiac electrophysiology.

References

The Ion Channel Gating Effects of PD-118057: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of PD-118057 on ion channel gating, with a primary focus on the human Ether-à-go-go-Related Gene (hERG) potassium channel. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development.

Executive Summary

This compound is a potent and selective activator of the hERG (KV11.1) potassium channel, which plays a critical role in cardiac repolarization.[1] Its primary mechanism of action involves the attenuation of fast P-type inactivation, leading to an increased open probability of the hERG1 channel and an enhanced K+ conductance.[1][2][3] Unlike some other hERG channel agonists, this compound does not significantly affect the voltage dependence of activation or the rate of deactivation.[1][4] This specific mode of action makes this compound a valuable tool for studying hERG channel gating and a potential lead compound for the development of therapeutics for conditions associated with reduced hERG function, such as some forms of Long QT Syndrome.[3][4]

Quantitative Data on this compound's Effects on hERG Channels

The following tables summarize the key quantitative effects of this compound on wild-type hERG1 channels as determined by electrophysiological studies.

ParameterConcentrationEffectReference
Peak Tail hERG Current 1 µM5.5 ± 1.1% increase[4]
3 µM44.8 ± 3.1% increase[4]
10 µM111.1 ± 21.7% increase[4]
10 µM136% increase[1][2][3]
Half-point for Inactivation (V0.5) 10 µM+19 mV shift[1][2][3]
Time Constant for Inactivation Onset (at 0 mV) 10 µMIncreased from 4.6 ± 0.2 ms (B15284909) to 7.8 ± 0.4 ms[5]
Voltage Dependence of Activation (V0.5) 10 µM+5.0 ± 1.1 mV shift[5]
Single Channel Conductance (γ) 30 µMNo significant change[2]
Gating Currents (QOFF) 10 µMNo significant effect on kinetics or magnitude[2]

Table 1: Concentration-Dependent Effects of this compound on hERG Channel Currents. This table illustrates the dose-dependent enhancement of the peak tail hERG current by this compound.

Gating ParameterThis compound (10 µM) EffectSignificanceReference
Activation Minor depolarizing shiftP < 0.005[5]
Deactivation Minor effects on the rateNot significant[5]
Inactivation Attenuated (positive shift in voltage dependence)Significant[1][2][3]

Table 2: Effects of this compound on hERG Channel Gating Parameters. This table highlights the primary effect of this compound on attenuating inactivation with minimal impact on activation and deactivation kinetics.

Experimental Protocols

The primary experimental data on this compound's effects on hERG channels were obtained using two-electrode voltage-clamp recordings in Xenopus laevis oocytes expressing wild-type or mutant hERG1 channels.

Oocyte Preparation and cRNA Injection
  • Oocyte Harvesting: Oocytes are surgically removed from anesthetized female Xenopus laevis frogs.

  • Defolliculation: The oocytes are treated with collagenase to remove the follicular layer.

  • cRNA Preparation: The plasmid containing the hERG1 cDNA is linearized, and cRNA is synthesized in vitro using an mMessage mMachine kit.

  • cRNA Injection: A specific amount of hERG1 cRNA is injected into each oocyte.

  • Incubation: The injected oocytes are incubated at 18°C for 2-4 days to allow for channel expression.

Electrophysiological Recording
  • Solution: The external recording solution (ND96) contains (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, and 5 HEPES, with the pH adjusted to 7.5 with NaOH.

  • Voltage Clamp: Whole-cell currents are recorded using a two-electrode voltage-clamp amplifier. The holding potential is typically maintained at -80 mV or -110 mV.

  • Pulse Protocols:

    • To measure peak tail currents: Oocytes are depolarized to +40 mV for 2 seconds to activate the channels, followed by a repolarizing step to a range of test potentials (e.g., from +30 mV to -140 mV) to measure the tail currents.[2]

    • To assess the voltage dependence of activation: Tail current amplitudes at a fixed potential (e.g., -70 mV) are measured after depolarizing pulses to a range of voltages.[5] The resulting data are fitted with a Boltzmann function.

    • To determine the voltage dependence of inactivation: A two-pulse protocol is used. A prepulse to a range of potentials is applied to induce inactivation, followed by a test pulse to a depolarized potential to measure the available current.

  • Drug Application: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted into the external solution to the desired final concentration. The drug is applied to the oocyte via perfusion.

Visualizations

Proposed Signaling Pathway of this compound on hERG Channels

PD118057_hERG_Pathway PD118057 This compound BindingSite Hydrophobic Pocket (L646 & F619) PD118057->BindingSite Binds to PoreHelix Pore Helix BindingSite->PoreHelix S6_Segment S6 Segment BindingSite->S6_Segment hERG_Channel hERG Channel PoreHelix->hERG_Channel S6_Segment->hERG_Channel InactivationGate P-type Inactivation Gate hERG_Channel->InactivationGate attenuates OpenProbability Increased Open Probability InactivationGate->OpenProbability leads to K_Conductance Increased K+ Conductance OpenProbability->K_Conductance results in Experimental_Workflow cluster_Oocyte_Prep Oocyte Preparation cluster_Electrophysiology Electrophysiology cluster_Data_Analysis Data Analysis Oocyte_Harvest Harvest Xenopus Oocytes cRNA_Injection Inject hERG1 cRNA Oocyte_Harvest->cRNA_Injection Incubation Incubate for Channel Expression cRNA_Injection->Incubation Voltage_Clamp Two-Electrode Voltage Clamp Incubation->Voltage_Clamp Control_Recording Record Baseline Currents Voltage_Clamp->Control_Recording Drug_Application Apply this compound Control_Recording->Drug_Application PostDrug_Recording Record Currents with Drug Drug_Application->PostDrug_Recording Current_Analysis Analyze Current Amplitude & Kinetics PostDrug_Recording->Current_Analysis Gating_Analysis Analyze Gating Parameters (Activation, Inactivation) Current_Analysis->Gating_Analysis Boltzmann_Fit Fit Data with Boltzmann Function Gating_Analysis->Boltzmann_Fit Gating_Effects_Logic cluster_Primary_Effect Primary Effect cluster_Secondary_Effects Secondary Effects cluster_Minimal_Effects Minimal Effects PD118057 This compound Application Attenuate_Inactivation Attenuates P-type Inactivation PD118057->Attenuate_Inactivation No_Change_Deactivation No Significant Change in Deactivation PD118057->No_Change_Deactivation Minor_Shift_Activation Minor Depolarizing Shift in Activation PD118057->Minor_Shift_Activation Increase_Open_Probability Increases Open Probability Attenuate_Inactivation->Increase_Open_Probability Increase_K_Current Increases K+ Current Increase_Open_Probability->Increase_K_Current

References

Preliminary Efficacy of PD-118057: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Electrophysiological Effects and Mechanism of Action of a Novel hERG Channel Activator

This technical guide provides a comprehensive review of the preliminary efficacy studies of PD-118057, a potent and selective activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel. The document is intended for researchers, scientists, and drug development professionals interested in the pharmacological modulation of ion channels for therapeutic purposes, particularly in the context of cardiac repolarization.

Core Mechanism of Action

This compound is classified as a type 2 hERG channel agonist.[1][2][3] Its primary mechanism involves the attenuation of P-type inactivation, a critical gating process in hERG channels, without significantly affecting the voltage dependence and kinetics of channel activation or deactivation.[1][2][3][4] This action leads to an enhanced potassium (K+) conductance through the channel.[1][2] Molecular modeling and mutagenesis studies suggest that this compound binds to a hydrophobic pocket formed by residues in the pore helix (F619) and the S6 segment (L646) of adjacent hERG subunits.[1][2][5][6] This direct interaction with the pore helix is believed to be responsible for attenuating the fast P-type inactivation, thereby increasing the open probability of the channel.[1][2][5]

cluster_membrane Cell Membrane cluster_hERG hERG Channel cluster_drug Cell Membrane cluster_effects Pore Pore Helix (F619) S6 S6 Segment (L646) Inactivation Attenuated P-type Inactivation Pore->Inactivation S6->Inactivation PD118057 This compound PD118057->Pore Binds to hydrophobic pocket PD118057->S6 Open_Probability Increased Open Probability Inactivation->Open_Probability K_Conductance Enhanced K+ Conductance Open_Probability->K_Conductance

Mechanism of Action of this compound on the hERG Channel.

Quantitative Efficacy Data

The following tables summarize the key quantitative findings from in vitro and ex vivo studies on this compound.

Table 1: In Vitro Electrophysiological Effects on hERG Channels
Cell LineConcentration (µM)EffectMagnitude of EffectReference
HEK2931Increase in peak tail hERG current5.5 ± 1.1%[4]
HEK2933Increase in peak tail hERG current44.8 ± 3.1%[4]
HEK29310Increase in peak tail hERG current111.1 ± 21.7%[4][7]
Xenopus oocytes10Shift in half-point for inactivation+19 mV[1][2][5]
Xenopus oocytes10Increase in peak outward current136%[1][2][5]
Table 2: Ex Vivo Effects on Cardiac Action Potential
PreparationConcentration (µM)EffectObservationsReference
Guinea pig ventricular myocytes3 and 10Shortened action potential durationSpecifically increases hERG current[7][8]
Arterially perfused rabbit ventricular wedgeNot specifiedShortened action potential duration and QT intervalConcentration-dependent effect[4]
Arterially perfused rabbit ventricular wedge3Prevention of dofetilide-induced effectsPrevented action potential duration and QT prolongation; eliminated early after-depolarizations[4]

Experimental Protocols

In Vitro hERG Current Measurement in HEK293 Cells
  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.

  • Method: Whole-cell patch-clamp technique.

  • Voltage Protocol: Cells were typically held at a resting potential, depolarized to activate the channels, and then repolarized to measure the tail currents. For example, a common protocol involves a depolarization step to +40 mV followed by a repolarization step to a range of test potentials.

  • Data Analysis: The peak tail current amplitude was measured before and after the application of this compound at various concentrations. The percentage increase in current was then calculated.

start Prepare HEK293 cells expressing hERG patch Establish whole-cell patch-clamp configuration start->patch protocol Apply voltage-clamp protocol patch->protocol record_control Record baseline hERG currents protocol->record_control apply_drug Apply this compound record_control->apply_drug record_drug Record hERG currents in the presence of this compound apply_drug->record_drug analyze Analyze peak tail current amplitude record_drug->analyze end Calculate percentage increase analyze->end

Workflow for In Vitro hERG Current Measurement.

Two-Electrode Voltage Clamp in Xenopus Oocytes
  • Expression System: Xenopus laevis oocytes injected with cRNA encoding for the wild-type or mutant hERG channels.

  • Method: Two-electrode voltage clamp.

  • Voltage Protocol: A typical protocol to assess inactivation involves a long depolarizing pulse (e.g., 2 seconds to +40 mV) to induce inactivation, followed by a series of test pulses to different voltages to measure the voltage dependence of inactivation.

  • Data Analysis: The half-inactivation voltage (V0.5) was determined by fitting the data to a Boltzmann function before and after drug application. The shift in V0.5 was then calculated.

Action Potential Duration Measurement in Guinea Pig Cardiomyocytes
  • Preparation: Acutely isolated guinea pig ventricular myocytes.

  • Method: Current-clamp recordings.

  • Protocol: Action potentials were elicited by current injection. The action potential duration at different levels of repolarization (e.g., APD90) was measured before and after the application of this compound.

  • Ion Current Specificity: To confirm the specificity of this compound, other major cardiac ion currents such as INa, ICa,L, IK1, and IKs were also measured and found to be unaffected by the compound.[4][7][9]

Arterially Perfused Rabbit Ventricular Wedge Preparation
  • Preparation: An arterially perfused wedge of the rabbit left ventricle, which allows for the simultaneous recording of a transmural electrocardiogram and action potentials from different ventricular layers.

  • Method: Microelectrode recordings and ECG measurements.

  • Protocol: The preparation was perfused with a physiological solution, and baseline recordings were obtained. This compound was then added to the perfusate at different concentrations. In some experiments, the effects of this compound were tested in the presence of a known hERG channel blocker like dofetilide (B1670870) to assess its potential to counteract drug-induced QT prolongation.

  • Data Analysis: Changes in action potential duration and the QT interval were measured and compared to baseline values.

Summary and Future Directions

The preliminary data strongly suggest that this compound is a potent and specific activator of the hERG potassium channel. Its unique mechanism of attenuating channel inactivation without altering other gating kinetics makes it a valuable research tool and a potential therapeutic candidate for conditions associated with reduced hERG function, such as some forms of congenital and acquired long QT syndrome.[4] Further investigations are warranted to fully evaluate the therapeutic potential and safety profile of this compound and similar hERG channel activators.[4]

References

A Comprehensive Analysis of the Physiological Effects of PD-118057

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-118057 is a small molecule that has garnered significant interest in the field of cardiac electrophysiology for its role as a potent and specific activator of the human ether-a-go-go-related gene (hERG) potassium channel. The hERG channel is a critical component in the repolarization phase of the cardiac action potential, and its dysfunction, often manifested as Long QT Syndrome (LQTS), can lead to life-threatening arrhythmias. This compound represents a class of compounds known as hERG channel enhancers, which offer a potential therapeutic avenue for conditions associated with delayed repolarization. This technical guide provides an in-depth overview of the physiological effects of this compound, its mechanism of action, and the experimental methodologies used to elucidate its properties.

Core Mechanism of Action

This compound is classified as a type 2 hERG channel agonist.[1][2][3] Its primary mechanism is to enhance the K+ conductance through hERG channels by attenuating channel inactivation without significantly affecting activation or deactivation kinetics.[1][2][3][4] This action increases the outward potassium current during the cardiac action potential, thereby shortening its duration.

Molecular modeling and mutagenesis studies have identified the binding site for this compound within a hydrophobic pocket of the hERG channel.[1][2][4] This pocket is formed by residues from the pore helix (F619) of one subunit and the S6 segment (L646) of an adjacent subunit.[1][2][4] The direct interaction of this compound with the pore helix is believed to attenuate the fast P-type inactivation of the channel, leading to an increased open probability.[1][2][4]

Quantitative Physiological Effects

The following tables summarize the key quantitative data on the physiological effects of this compound from various experimental models.

ParameterConcentrationEffectCell Type/ModelReference
hERG Current
Peak Tail Current1 µM5.5 ± 1.1% increaseHuman Embryonic Kidney 293 (HEK293) cells[5]
3 µM44.8 ± 3.1% increaseHuman Embryonic Kidney 293 (HEK293) cells[5]
10 µM111.1 ± 21.7% increaseHuman Embryonic Kidney 293 (HEK293) cells[5]
Peak Outward Current10 µM136% increaseXenopus oocytes[1][2]
hERG Channel Gating
Inactivation Half-Point10 µM+19 mV shiftXenopus oocytes[1][2]
Action Potential Duration (APD)
APD3 µMPrevents dofetilide-induced prolongationGuinea pig ventricular myocytes[5]
10 µMInhibits action potential durationGuinea pig ventricular myocytes[6]
QT Interval
QT IntervalConcentration-dependentShorteningArterially perfused rabbit ventricular wedge[5]
Other Ion Channels
INa, ICa,L, IK1, and IKsNot specifiedNo major effectGuinea pig cardiomyocytes[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used in the cited studies on this compound.

Heterologous Expression of hERG Channels in Xenopus Oocytes

This system is widely used to study the function of ion channels in a controlled environment.

  • cRNA Preparation: The hERG1 channel cDNA is subcloned into an appropriate vector. The plasmid is then linearized, and cRNA is synthesized in vitro using an mMessage mMachine kit.

  • Oocyte Preparation and Injection: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated. The prepared oocytes are then injected with the hERG1 cRNA.

  • Two-Electrode Voltage Clamp (TEVC): After a period of incubation to allow for channel expression, the oocytes are placed in a recording chamber. Two microelectrodes are inserted into the oocyte, one for voltage clamping and the other for current recording.

  • Data Acquisition: A specific voltage protocol is applied to elicit and measure hERG currents. For instance, channels can be activated by a depolarizing pulse, followed by a repolarizing pulse to measure tail currents.[2] Data is digitized and analyzed using software like pCLAMP.

Electrophysiological Recordings in Mammalian Cells

Studying this compound in native cardiac cells or mammalian cell lines provides insights into its effects in a more physiologically relevant context.

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and stably transfected with the hERG channel cDNA.

  • Patch-Clamp Electrophysiology: The whole-cell patch-clamp technique is used to record ionic currents from single cells. A glass micropipette filled with an internal solution forms a high-resistance seal with the cell membrane. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell interior.

  • Voltage Protocols: Specific voltage-clamp protocols are applied to isolate and characterize the hERG current (IKr) and to assess the effects of this compound on other cardiac ion channels such as INa, ICa,L, IK1, and IKs.

  • Action Potential Recording: In current-clamp mode, the action potential waveform can be recorded from isolated cardiomyocytes (e.g., from guinea pigs) to study the effect of this compound on action potential duration and morphology.[5][6]

Scanning Mutagenesis

This technique is employed to identify the specific amino acid residues involved in the binding of a drug to its target protein.

  • Site-Directed Mutagenesis: Specific amino acid residues in the hERG channel protein are systematically mutated to alanine (B10760859) or other amino acids.

  • Functional Expression: The mutant channels are then expressed in a suitable system, such as Xenopus oocytes.

  • Functional Assay: The effect of this compound is tested on each mutant channel. The elimination or significant reduction of the drug's effect upon mutation of a specific residue suggests that this residue is a critical part of the binding site.[1][2]

Visualizing Pathways and Workflows

Diagrams are essential for a clear understanding of complex biological processes and experimental designs.

PD118057_Mechanism_of_Action cluster_channel hERG K+ Channel cluster_effect Physiological Effect PD118057 This compound BindingSite Hydrophobic Pocket (Pore Helix - F619, S6 - L646) PD118057->BindingSite Binds to InactivationGate Inactivation Gate BindingSite->InactivationGate Attenuates Inactivation Pore Channel Pore InactivationGate->Pore Allows passage of K_ion Increased_IKr Increased K+ Efflux (IKr) Pore->Increased_IKr Leads to Shortened_APD Shortened Action Potential Duration Increased_IKr->Shortened_APD Reduced_Arrhythmia_Risk Reduced Arrhythmia Risk (in Long QT Syndrome) Shortened_APD->Reduced_Arrhythmia_Risk

Caption: Mechanism of action of this compound on the hERG K+ channel.

Experimental_Workflow_hERG cluster_preparation Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis A hERG cDNA B Expression System (Xenopus Oocytes or HEK293 Cells) A->B Express in C Two-Electrode Voltage Clamp (Oocytes) B->C D Whole-Cell Patch Clamp (HEK293 Cells) B->D E Measure hERG Current (Peak Tail Current) C->E D->E F Analyze Gating Parameters (Activation, Inactivation) E->F G Dose-Response Curve E->G

Caption: Workflow for studying this compound effects on hERG channels.

Conclusion

This compound is a valuable pharmacological tool for investigating the function of the hERG potassium channel and holds potential as a lead compound for the development of novel antiarrhythmic drugs. Its well-defined mechanism of action, specifically targeting the inactivation process of the hERG channel, distinguishes it from other hERG activators. The data presented in this guide, derived from rigorous experimental protocols, provide a solid foundation for further research into the therapeutic applications of hERG channel enhancers in cardiac and other diseases. The continued investigation into compounds like this compound is crucial for advancing our understanding of cardiac electrophysiology and developing safer and more effective treatments for cardiac arrhythmias.

References

The Impact of PD-118057 on Cellular Repolarization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular repolarization is a critical phase of the cardiac action potential, primarily governed by the efflux of potassium ions through various channels. Dysregulation of this process can lead to severe cardiac arrhythmias. PD-118057 has emerged as a significant pharmacological tool for studying and modulating cellular repolarization. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantitative effects on key electrophysiological parameters, and detailed experimental protocols for its investigation. The primary focus is on its role as a potent and specific activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a key determinant of cardiac repolarization.

Introduction: The Role of hERG in Cardiac Repolarization

The cardiac action potential is a complex interplay of ion currents that orchestrate the contraction and relaxation of the heart muscle. The repolarization phase, which restores the cardiomyocyte to its resting state, is predominantly mediated by the rapid delayed rectifier potassium current (IKr)[1]. The protein responsible for conducting IKr is the hERG (KCNH2) potassium channel[1][2][3]. Proper functioning of the hERG channel is crucial for maintaining a normal heart rhythm. Both genetic mutations and pharmacological blockade of hERG channels can lead to a prolongation of the QT interval on an electrocardiogram, a condition known as Long QT Syndrome, which predisposes individuals to life-threatening arrhythmias like Torsades de Pointes[1][2][3].

Conversely, enhancing the activity of hERG channels presents a potential therapeutic strategy for conditions associated with delayed repolarization[4][5]. This compound is a small molecule that has been identified as a potent activator of the hERG channel[4][6][7][8]. This guide will delve into the specific effects of this compound on cellular repolarization, providing the necessary technical details for its study and application in a research setting.

Mechanism of Action of this compound

This compound is classified as a type 2 hERG channel agonist[1][2][9]. Its mechanism of action is distinct from type 1 agonists. While both types enhance hERG channel function, this compound primarily acts by attenuating the channel's rapid P-type inactivation process without significantly affecting its deactivation kinetics[1][2][9]. This leads to an increased probability of the channel being in an open, conductive state, thereby enhancing the outward potassium current and accelerating cellular repolarization.

Molecular modeling and mutagenesis studies have identified the binding site for this compound within a hydrophobic pocket of the hERG channel[1][2]. This pocket is formed by residues from the pore helix (F619) of one subunit and the S6 segment (L646) of an adjacent subunit[1][2]. This direct interaction with the channel's pore region is thought to allosterically modulate the inactivation gate, leading to its stabilization in the open state.

Signaling Pathway Diagram

PD118057_Mechanism PD118057 This compound hERG hERG K+ Channel (Pore Region) PD118057->hERG Binds to hydrophobic pocket Inactivation P-type Inactivation hERG->Inactivation Attenuates IKr Increased IKr (K+ Efflux) hERG->IKr Increases open probability Repolarization Accelerated Cellular Repolarization IKr->Repolarization APD Shortened Action Potential Duration Repolarization->APD

Caption: Mechanism of action of this compound on the hERG channel and cellular repolarization.

Quantitative Effects of this compound on Cellular Electrophysiology

The effects of this compound have been quantified in various experimental models. The following tables summarize the key findings.

Table 1: Effect of this compound on hERG Channel Current
Cell TypeConcentration (μM)Effect on Peak Tail hERG CurrentReference
HEK293 Cells15.5 ± 1.1% increase[4][5]
344.8 ± 3.1% increase[4][5]
10111.1 ± 21.7% increase[4][5]
Xenopus Oocytes10136% increase in peak outward current[1][2]
Table 2: Effect of this compound on hERG Channel Gating Properties
ParameterConcentration (μM)EffectReference
Half-point for inactivation (V0.5)10+19 mV shift[1][2]
Voltage dependence of activation10Minor depolarizing shift[1]
Deactivation rate-No significant effect[1][2][9]
Onset of inactivation10Slowed (time constant increased from 4.6 to 7.8 ms (B15284909) at 0 mV)[1]
Table 3: Effect of this compound on Action Potential Duration (APD)
Tissue PreparationConcentration (μM)Effect on APDReference
Guinea Pig Ventricular Myocytes3 and 10Shortened APD[6][8]
Arterially Perfused Rabbit Ventricular WedgeConcentration-dependentShortened APD and QT interval[4][5]
3Prevented dofetilide-induced APD and QT prolongation[4][5]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells

This protocol is for recording hERG currents from HEK293 cells stably expressing the hERG channel.

Experimental Workflow Diagram

HEK293_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Culture Culture HEK293-hERG cells Dissociate Dissociate cells Culture->Dissociate Plate Plate on coverslips Dissociate->Plate Patch Form whole-cell patch clamp Plate->Patch Record_base Record baseline hERG current Patch->Record_base Apply_PD Apply this compound Record_base->Apply_PD Record_drug Record hERG current with this compound Apply_PD->Record_drug Measure Measure current amplitude and kinetics Record_drug->Measure Analyze Analyze voltage-dependence Measure->Analyze Compare Compare baseline vs. drug effect Analyze->Compare

Caption: Experimental workflow for patch-clamp analysis of this compound on HEK293-hERG cells.

Materials:

  • HEK293 cells stably expressing hERG

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and appropriate selection antibiotic

  • Poly-L-lysine coated glass coverslips

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 D-glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 130 KCl, 1 MgCl2, 5 Mg-ATP, 10 EGTA, 10 HEPES (pH 7.2 with KOH)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Patch-clamp amplifier, micromanipulators, and data acquisition system

Procedure:

  • Cell Culture: Culture HEK293-hERG cells in DMEM at 37°C and 5% CO2.

  • Cell Plating: 24-48 hours before the experiment, plate cells onto poly-L-lysine coated coverslips at a low density to allow for easy patching of individual cells.

  • Solution Preparation: Prepare and filter external and internal solutions. Prepare working concentrations of this compound by diluting the stock solution in the external solution.

  • Patch-Clamp Recording:

    • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

    • Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

    • Approach a cell with the patch pipette and form a gigaohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -80 mV.

  • Voltage Protocol for hERG Current:

    • To elicit hERG tail currents, apply a depolarizing pulse to +20 mV for 2 seconds to activate and inactivate the channels.

    • Follow with a repolarizing step to -50 mV for 2 seconds to record the deactivating tail current.

    • Repeat this protocol at a regular interval (e.g., every 15 seconds).

  • Drug Application:

    • Record stable baseline currents for several minutes.

    • Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

    • Allow sufficient time for the drug effect to reach steady state (can be up to 30 minutes for lower concentrations)[1].

    • Record currents in the presence of the drug.

  • Data Analysis:

    • Measure the peak tail current amplitude at -50 mV.

    • Analyze the voltage-dependence of activation and inactivation using appropriate voltage protocols.

    • Fit current traces to exponential functions to determine activation, deactivation, and inactivation kinetics.

Action Potential Recording in Isolated Guinea Pig Ventricular Myocytes

Materials:

  • Guinea pig

  • Langendorff perfusion system

  • Enzymatic digestion solution (e.g., collagenase, protease)

  • Tyrode's solution (in mM): 136 NaCl, 5.4 KCl, 1 MgCl2, 1.8 CaCl2, 0.33 NaH2PO4, 10 glucose, 10 HEPES (pH 7.4 with NaOH)

  • Current-clamp amplifier and data acquisition system

Procedure:

  • Myocyte Isolation: Isolate ventricular myocytes from a guinea pig heart using a standard Langendorff perfusion and enzymatic digestion protocol.

  • Cell Plating: Plate the isolated myocytes in a perfusion chamber on an inverted microscope.

  • Action Potential Recording:

    • Using the whole-cell patch-clamp technique in current-clamp mode, establish a stable recording from a single myocyte.

    • Pace the myocyte at a constant frequency (e.g., 1 Hz) by injecting brief suprathreshold current pulses.

    • Record baseline action potentials.

  • Drug Application:

    • Perfuse the chamber with Tyrode's solution containing this compound.

    • Record action potentials at steady state.

  • Data Analysis:

    • Measure the action potential duration at 50% and 90% repolarization (APD50 and APD90).

    • Analyze changes in resting membrane potential and action potential amplitude.

Arterially Perfused Rabbit Ventricular Wedge Preparation

This ex vivo model allows for the study of transmural electrophysiology.

Materials:

  • Rabbit

  • Surgical instruments

  • Perfusion system with oxygenated Tyrode's solution

  • Microelectrodes for recording transmembrane action potentials and a pseudo-ECG

Procedure:

  • Wedge Preparation: Dissect a transmural wedge from the left ventricle of a rabbit heart and cannulate a coronary artery branch to perfuse the tissue[6][10].

  • Equilibration: Mount the wedge in a tissue bath and perfuse with oxygenated Tyrode's solution at 37°C. Allow for an equilibration period of at least one hour[6].

  • Recording:

    • Place stimulating electrodes on the endocardial surface to pace the tissue.

    • Record transmembrane action potentials from the epicardial and endocardial surfaces using floating microelectrodes.

    • Record a transmural pseudo-ECG.

  • Drug Application: Add this compound to the perfusate and record the effects on action potentials and the QT interval of the pseudo-ECG.

  • Data Analysis:

    • Measure epicardial and endocardial APD90.

    • Measure the QT interval from the pseudo-ECG.

    • Calculate the transmural dispersion of repolarization (TDR).

Conclusion

This compound is a valuable pharmacological agent for investigating the role of the hERG channel in cellular repolarization. Its specific mechanism as a type 2 hERG agonist, which enhances channel activity by attenuating inactivation, provides a unique tool to modulate cardiac electrophysiology. The quantitative data and detailed protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals aiming to study the impact of hERG channel activation on cellular repolarization and its potential therapeutic implications. The provided diagrams and structured data facilitate a clear understanding of its mechanism and effects, supporting further research in this critical area of cardiac electrophysiology.

References

The Role of PD-118057 in Melanoma Cell Migration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastasis is a critical hallmark of cancer and the primary cause of mortality in melanoma patients. Understanding the molecular mechanisms that drive melanoma cell migration is paramount for the development of novel therapeutic strategies. The small molecule PD-118057 has emerged as a significant tool in this area of research. This technical guide provides an in-depth overview of the role of this compound in melanoma cell migration, focusing on its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its investigation.

Core Mechanism of Action

This compound is an activator of the human ether-a-go-go-related gene (hERG) potassium channel, also known as KCNH2.[1] In the context of melanoma, the activation of HERG channels by this compound has been shown to stimulate cell migration.[1] This process is linked to the downstream activation of the mitogen-activated protein (MAP) kinase/c-fos signaling pathway.[1] Conversely, the blockade of HERG channels has been demonstrated to attenuate both proliferation and migration of melanoma cells, coinciding with a decrease in the phosphorylation of MAP kinase and the expression of the c-fos transcription factor.[1]

Quantitative Data

While direct quantitative data on the dose-dependent effects of this compound on melanoma cell migration rates are not extensively available in the current literature, its potent effect on the hERG channel has been quantified.

CompoundTargetCell Type/SystemConcentrationEffectReference
This compoundhERG1 (KCNH2) Potassium ChannelXenopus oocytes expressing hERG110 µM+136% increase in peak outward current
This compoundMelanoma Cell MigrationMDA-MB-435S melanoma cellsNot SpecifiedStimulated cell migration[1]
E-4031 (HERG blocker)Melanoma Cell MigrationMDA-MB-435S melanoma cellsNot SpecifiedAttenuated cell migration[1]
Cisapride (HERG blocker)Melanoma Cell MigrationMDA-MB-435S melanoma cellsNot SpecifiedAttenuated cell migration[1]

Signaling Pathway

The proposed signaling pathway for this compound-induced melanoma cell migration is initiated by the activation of HERG potassium channels. This activation leads to an influx of potassium ions, which in turn modulates the cell membrane potential and downstream signaling cascades. A key pathway implicated is the MAPK/c-fos pathway, a well-established regulator of cell proliferation, differentiation, and migration.

PD118057_Signaling_Pathway PD118057 This compound HERG HERG (KCNH2) Potassium Channel PD118057->HERG activates K_ion K+ Efflux HERG->K_ion Membrane_Potential Membrane Potential Alteration K_ion->Membrane_Potential MAPK_Pathway MAP Kinase Pathway Membrane_Potential->MAPK_Pathway activates c_fos c-fos Expression MAPK_Pathway->c_fos increases Migration Increased Melanoma Cell Migration c_fos->Migration

This compound Signaling Pathway in Melanoma Cell Migration.

Experimental Protocols

The following are detailed protocols for investigating the effect of this compound on melanoma cell migration. These are based on standard methodologies and should be optimized for specific cell lines and laboratory conditions.

Wound Healing (Scratch) Assay

This assay provides a straightforward method to assess collective cell migration in vitro.

Wound_Healing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed 1. Seed melanoma cells in a 6-well plate Confluence 2. Grow to a confluent monolayer Seed->Confluence Scratch 3. Create a 'scratch' with a sterile pipette tip Confluence->Scratch Wash 4. Wash with PBS to remove debris Scratch->Wash Treat 5. Add media with this compound (or vehicle control) Wash->Treat Image_0h 6. Image the scratch at 0h Treat->Image_0h Incubate 7. Incubate for 24-48h Image_0h->Incubate Image_Xh 8. Image the scratch at defined time points Incubate->Image_Xh Quantify 9. Quantify wound closure (e.g., using ImageJ) Image_Xh->Quantify

Wound Healing Assay Experimental Workflow.

Materials:

  • Melanoma cell line (e.g., MDA-MB-435S)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • This compound (stock solution in DMSO)

  • 6-well tissue culture plates

  • Sterile 200 µL pipette tips

  • Inverted microscope with a camera

Procedure:

  • Cell Seeding: Seed melanoma cells in 6-well plates at a density that will form a confluent monolayer within 24-48 hours.

  • Creating the Wound: Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch down the center of each well.

  • Washing: Gently wash the wells twice with PBS to remove any detached cells and debris.

  • Treatment: Replace the PBS with a complete medium containing the desired concentration of this compound. A dose-response curve is recommended (e.g., 0.1, 1, 10, 25 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Imaging (Time 0): Immediately after adding the treatment, acquire images of the scratch in each well using an inverted microscope at 4x or 10x magnification. Mark the imaged areas for consistent imaging over time.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator.

  • Subsequent Imaging: Acquire images of the same marked areas at regular intervals (e.g., 6, 12, 24, and 48 hours).

  • Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area for each treatment condition.

Transwell Migration (Boyden Chamber) Assay

This assay assesses the chemotactic migration of individual cells through a porous membrane.

Materials:

  • Melanoma cell line

  • Serum-free cell culture medium

  • Complete cell culture medium (as a chemoattractant)

  • This compound (stock solution in DMSO)

  • Transwell inserts (e.g., 8 µm pore size for 24-well plates)

  • 24-well tissue culture plates

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., 0.1% crystal violet)

  • Inverted microscope

Procedure:

  • Cell Preparation: Culture melanoma cells to ~80% confluency. The day before the assay, serum-starve the cells by replacing the complete medium with a serum-free medium for 12-24 hours.

  • Assay Setup:

    • In the lower chamber of the 24-well plate, add 600 µL of complete medium (containing a chemoattractant like 10% FBS).

    • In the upper chamber (the Transwell insert), add 100 µL of serum-free medium containing the desired concentration of this compound or vehicle control.

  • Cell Seeding: Harvest the serum-starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL. Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a duration appropriate for the cell line's migration rate (typically 12-24 hours).

  • Removal of Non-migrated Cells: After incubation, carefully remove the Transwell inserts. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells from the upper surface of the membrane.

  • Fixation and Staining:

    • Fix the migrated cells on the lower surface of the membrane by immersing the insert in a fixation solution for 20 minutes.

    • Wash the inserts with PBS.

    • Stain the migrated cells by immersing the inserts in a staining solution for 30 minutes.

  • Imaging and Quantification:

    • Gently wash the inserts with water to remove excess stain and allow them to air dry.

    • Using an inverted microscope, count the number of stained cells in several random fields of view for each insert.

    • Alternatively, the stain can be eluted (e.g., with 10% acetic acid), and the absorbance can be measured using a plate reader.

Conclusion

This compound serves as a valuable pharmacological tool for elucidating the role of HERG potassium channels in melanoma cell migration. The provided experimental frameworks offer a solid foundation for researchers to quantitatively assess the pro-migratory effects of this compound and to further explore the intricacies of the downstream MAPK/c-fos signaling pathway. Further investigation into the dose-dependent effects of this compound on melanoma cell migration is warranted to fully characterize its potency and to inform potential therapeutic strategies targeting this pathway.

References

Foundational Research on hERG Channel Activators: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming α-subunit of the voltage-gated potassium channel Kv11.1, which conducts the rapid delayed rectifier potassium current (IKr). This current plays a critical role in the repolarization of the cardiac action potential.[1][2] Due to its central role in cardiac electrophysiology, the hERG channel is a key area of research in both cardiovascular medicine and drug safety assessment. While hERG channel blockers are widely studied for their pro-arrhythmic risks, there is a growing interest in the therapeutic potential of hERG channel activators. These molecules enhance hERG channel function and are being investigated for the treatment of Long QT Syndrome (LQTS), a disorder that can lead to life-threatening arrhythmias.[1][3] This technical guide provides an in-depth overview of the foundational research on hERG channel activators, focusing on their mechanisms of action, quantitative data, and the experimental protocols used for their characterization.

Classification and Mechanisms of Action of hERG Channel Activators

hERG channel activators are a structurally diverse group of small molecules that enhance channel function through various mechanisms, primarily by modulating the channel's gating kinetics. They are broadly classified into different types based on their primary effect on the channel.

  • Type 1 Activators: These compounds primarily slow the deactivation (closing) of the hERG channel. A secondary effect can be a modest reduction in inactivation. RPR260243 is a classic example of a Type 1 activator.[1]

  • Type 2 Activators: The main mechanism of Type 2 activators is the attenuation of channel inactivation, often by shifting the voltage dependence of inactivation to more depolarized potentials. PD-118057 is a representative Type 2 activator.[1]

  • Activators with Multiple Mechanisms: Some activators, like NS1643 and A-935142, exhibit a combination of effects, including accelerating activation, slowing deactivation, and shifting the voltage dependence of activation to more negative potentials.[3][4][5]

The binding sites for these activators are distinct from those of hERG blockers and are located in various domains of the channel protein, including the S6 helix and the pore helix, often at the interface between subunits.[1][6] Mutagenesis studies have been instrumental in identifying key amino acid residues involved in the binding of these compounds. For instance, mutations at positions like L646 and F619 have been shown to abolish the effects of the Type 2 activator this compound.[1]

Quantitative Data on hERG Channel Activators

The following tables summarize the quantitative effects of several well-characterized hERG channel activators on channel kinetics. The data is compiled from various electrophysiological studies.

CompoundTypeEC50 (µM)Primary Effect on Channel GatingKey Amino Acid Residues for Binding
RPR260243 Type 1-Slows deactivation-
This compound Type 2-Attenuates inactivation by shifting voltage dependenceL646, F619, L622
NS1643 Mixed10 (for maximal current increase)Accelerates activation, slows deactivation, shifts activation voltage dependence-
ICA-105574 Type 2-Attenuates inactivation-
A-935142 Mixed-Facilitates activation, slows deactivation and inactivation, shifts inactivation voltage dependence-

Table 1: Overview of Common hERG Channel Activators and their Properties.

CompoundParameterValue
NS1643 Shift in V1/2 of activation~ -15 mV to -27 mV
A-935142 Shift in V1/2 of inactivation~ +15 mV
This compound Shift in V1/2 of inactivationTo more depolarized potentials
RPR260243 Shift in V1/2 of inactivationTo more positive potentials

Table 2: Quantitative Effects of hERG Activators on Channel Gating Parameters.

Experimental Protocols

The characterization of hERG channel activators relies on a variety of sophisticated experimental techniques. The following sections provide detailed methodologies for the key assays used in this field.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard technique for directly measuring the ion currents flowing through hERG channels in response to changes in membrane voltage.[7][8]

Objective: To record hERG currents from a recombinant cell line (e.g., HEK293 cells stably expressing hERG) and to assess the effects of activator compounds.

Materials:

  • HEK293 cells stably expressing hERG channels

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal (pipette) solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 MgATP (pH 7.2 with KOH)

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

Procedure:

  • Culture HEK293-hERG cells to 50-80% confluency.

  • Prepare patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with internal solution.

  • Establish a whole-cell recording configuration on a single cell.

  • Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol to assess activator effects on tail currents involves:

    • Holding potential: -80 mV

    • Depolarizing pulse: to +20 mV for 1-2 seconds to activate and then inactivate the channels.

    • Repolarizing pulse: to -50 mV to record the tail current, which reflects the number of channels that were open at the end of the depolarizing pulse.

  • Record baseline currents in the external solution.

  • Perfuse the cell with the external solution containing the hERG activator at various concentrations.

  • Record currents in the presence of the compound until a steady-state effect is reached.

  • Analyze the data to determine the effects of the activator on current amplitude, and the voltage-dependence and kinetics of activation and inactivation.

dot

cluster_0 Cell Preparation cluster_1 Electrophysiology Setup cluster_2 Data Acquisition cluster_3 Compound Application & Analysis HEK293-hERG Culture HEK293-hERG Culture Cell Plating Cell Plating HEK293-hERG Culture->Cell Plating Whole-Cell Configuration Whole-Cell Configuration Pipette Pulling Pipette Pulling Solution Preparation Solution Preparation Pipette Pulling->Solution Preparation Voltage Protocol Application Voltage Protocol Application Whole-Cell Configuration->Voltage Protocol Application Current Recording Current Recording Voltage Protocol Application->Current Recording Baseline Recording Baseline Recording Compound Perfusion Compound Perfusion Baseline Recording->Compound Perfusion Steady-State Recording Steady-State Recording Compound Perfusion->Steady-State Recording Data Analysis Data Analysis Steady-State Recording->Data Analysis

Caption: Workflow for Whole-Cell Patch-Clamp Analysis of hERG Activators.

Fluorescence Polarization (FP) Assay

FP assays are a high-throughput screening method to identify compounds that bind to the hERG channel.[9][10] They are based on the principle that a small fluorescent tracer bound to the larger hERG channel protein will have a higher fluorescence polarization than the free tracer.

Objective: To screen for and characterize the binding affinity of compounds to the hERG channel.

Materials:

  • Membrane preparation from cells overexpressing hERG channels.

  • Fluorescent tracer (a ligand for hERG with a fluorescent tag).

  • Assay buffer (e.g., phosphate-buffered saline).

  • 384-well microplates.

  • Microplate reader capable of measuring fluorescence polarization.

Procedure:

  • Prepare a dilution series of the test compounds in the assay buffer.

  • In a 384-well plate, add the hERG membrane preparation, the fluorescent tracer, and the test compound to each well.

  • Include control wells:

    • Negative control (no compound) for maximum polarization.

    • Positive control (a known high-affinity hERG blocker) for minimum polarization.

  • Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization of each well using a microplate reader.

  • Calculate the percent inhibition of tracer binding for each compound concentration and determine the IC50 value.

dot

cluster_0 Reagent Preparation cluster_1 Assay Execution cluster_2 Data Measurement & Analysis Compound Dilution Compound Dilution Membrane & Tracer Prep Membrane & Tracer Prep Compound Dilution->Membrane & Tracer Prep Plate Loading Plate Loading Incubation Incubation Plate Loading->Incubation FP Measurement FP Measurement Data Calculation Data Calculation FP Measurement->Data Calculation IC50 Determination IC50 Determination Data Calculation->IC50 Determination

Caption: Experimental Workflow for the hERG Fluorescence Polarization Assay.

Signaling Pathways Modulated by hERG Channel Activators

Recent research has uncovered that hERG channel activators can influence intracellular signaling pathways, particularly in the context of cancer cell biology. While the direct consequences of hERG activation on cardiomyocyte signaling are still under investigation, these findings in other cell types provide valuable insights.

Two notable pathways identified are:

  • Calcineurin/NFAT Pathway: Activation of hERG channels can lead to an influx of Ca2+, which in turn activates the phosphatase calcineurin. Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing it to translocate to the nucleus and regulate gene expression.

  • AKT/GSK3β/β-catenin Pathway: hERG activators have been shown to inhibit this pathway, which is often dysregulated in cancer. By suppressing this pathway, these compounds can reduce cell proliferation and migration.

dot

cluster_0 hERG Channel Activation cluster_1 Downstream Signaling cluster_1a Calcineurin/NFAT Pathway cluster_1b AKT/GSK3β/β-catenin Pathway hERG_Activator hERG_Activator hERG_Channel hERG_Channel hERG_Activator->hERG_Channel Activates Ca_Influx Ca_Influx hERG_Channel->Ca_Influx Increases AKT AKT hERG_Channel->AKT Inhibits Calcineurin Calcineurin Ca_Influx->Calcineurin Activates NFAT_dephospho NFAT_dephospho Calcineurin->NFAT_dephospho Dephosphorylates NFAT_translocation NFAT_translocation NFAT_dephospho->NFAT_translocation Promotes Gene_Expression Gene_Expression NFAT_translocation->Gene_Expression Regulates GSK3b GSK3b AKT->GSK3b Inhibits b_catenin_degradation b_catenin_degradation GSK3b->b_catenin_degradation Promotes

Caption: Signaling Pathways Modulated by hERG Channel Activators in Non-cardiac Cells.

Conclusion

The study of hERG channel activators is a rapidly evolving field with significant therapeutic potential. A thorough understanding of their diverse mechanisms of action, coupled with robust and standardized experimental protocols, is essential for the development of safe and effective drugs targeting this critical ion channel. The quantitative data and detailed methodologies presented in this guide serve as a foundational resource for researchers dedicated to advancing our knowledge of hERG channel pharmacology and its implications for human health. Further research into the specific signaling pathways modulated by these activators in cardiomyocytes will be crucial for a comprehensive understanding of their cardiac effects.

References

The Therapeutic Potential of PD-118057: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD-118057 has emerged as a significant pharmacological tool in the study of cardiac electrophysiology. As a potent and specific activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel, it holds therapeutic potential for conditions associated with reduced repolarizing currents, such as Long QT Syndrome (LQTS). This document provides a comprehensive technical overview of this compound, including its mechanism of action, a compilation of quantitative data from preclinical studies, and detailed experimental protocols for its investigation.

Introduction to this compound

This compound, with the chemical name 2-(4-[2-(3,4-dichloro-phenyl)-ethyl]-phenylamino)-benzoic acid, is a small molecule compound identified as a Type 2 hERG channel agonist.[1][2] Unlike Type 1 agonists, which affect both channel inactivation and deactivation, this compound primarily acts by attenuating the rapid P-type inactivation of the hERG channel without significantly altering its activation or deactivation kinetics.[1][2][3] This mode of action leads to an increase in the net outward potassium current during the repolarization phase of the cardiac action potential, thereby shortening the action potential duration (APD).[4] Its potential as a therapeutic agent for LQTS, particularly the LQT2 subtype caused by mutations in the KCNH2 gene (encoding hERG), is an area of active investigation.[5][6]

Mechanism of Action

This compound directly binds to a hydrophobic pocket on the hERG channel.[1][2] This binding site is formed by residues from the pore helix and the S6 segment of adjacent subunits of the tetrameric channel.[1][2] Mutagenesis studies have identified F619 in the pore helix and L646 in the S6 segment as critical residues for the agonist activity of this compound.[1][2] Mutation of these residues eliminates the effect of the compound.[1][2] By binding to this site, this compound is thought to stabilize the open state of the channel and hinder the conformational changes that lead to inactivation. This results in an increased probability of the channel being open and a greater outward flow of potassium ions.[1][7]

cluster_membrane Cell Membrane cluster_effects Functional Effects hERG hERG K+ Channel (Tetramer) S6 S6 Segment (L646) PoreHelix Pore Helix (F619) Inactivation Attenuates P-type Inactivation hERG->Inactivation PD118057 This compound PD118057->hERG Binds to hydrophobic pocket OpenProbability Increases Open Probability Inactivation->OpenProbability KCurrent Enhances Outward K+ Current OpenProbability->KCurrent APD Shortens Action Potential Duration KCurrent->APD cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis A HEK293 Cell Culture B Transfection with hERG plasmid A->B C Incubation (24-48h) B->C D Whole-Cell Patch-Clamp C->D E Application of Voltage Protocols D->E F Drug Application (this compound) E->F Control vs. Drug G Data Acquisition F->G H Analysis of Current Parameters G->H I Statistical Analysis H->I

References

An In-depth Technical Guide to the Basic Electrophysiological Characterization of PD-118057

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental electrophysiological properties of PD-118057, a notable activator of the human Ether-a-go-go-Related Gene (hERG) potassium channel. The document details its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its characterization.

Introduction to this compound and its Target: The hERG Channel

The hERG (KCNH2) potassium channel is a critical component in cardiac action potential repolarization.[1][2] Its dysfunction, often through unintended drug interactions, can lead to life-threatening arrhythmias such as Torsades de Pointes.[3][4] Consequently, understanding the interaction of novel compounds with the hERG channel is a mandatory step in drug development.[4][5]

This compound, with the chemical name 2-(4-[2-(3,4-dichloro-phenyl)-ethyl]-phenylamino)-benzoic acid, has been identified as a potent hERG channel activator, or "enhancer".[3][6] Unlike the more common hERG blockers, activators like this compound offer a potential therapeutic avenue for conditions associated with reduced hERG function, such as certain forms of Long QT Syndrome.[3]

Mechanism of Action

This compound is classified as a Type 2 hERG agonist .[1][7][8] Its primary mechanism of action is the attenuation of P-type inactivation without significantly affecting the rates of channel activation or deactivation.[1][7][8][9] This leads to an increased probability of the channel being in the open state and a subsequent enhancement of the outward potassium current.[7][8]

Molecular modeling and mutagenesis studies have revealed that this compound binds to a hydrophobic pocket formed by residues from the pore helix (F619) of one hERG subunit and the S6 segment (L646) of an adjacent subunit.[7][8] This direct interaction with the pore helix is thought to stabilize the open conformation of the channel and hinder the conformational changes that lead to inactivation.[7][8][9]

cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_effect Electrophysiological Effect hERG hERG Channel S5 Pore Helix S6 K_out K+ hERG->K_out K+ Efflux (Repolarization) Effect Attenuates Fast Inactivation Increases Open Probability Enhances K+ Conductance hERG->Effect K_in K+ PD118057 This compound PD118057->hERG:Pore Binds to hydrophobic pocket (F619 and L646)

Proposed mechanism of this compound action on the hERG channel.

Quantitative Electrophysiological Data

The effects of this compound on hERG channel function have been quantified in heterologous expression systems. The following tables summarize the key findings.

Table 1: Effect of this compound on Wild-Type hERG Channel Gating Properties

ParameterConcentrationEffectReference
Peak Outward Current 10 µM136% increase[1][7][8]
Peak Tail Current 1 µM5.5 ± 1.1% increase[3]
3 µM44.8 ± 3.1% increase[3]
10 µM111.1 ± 21.7% increase[3]
Inactivation (V0.5) 10 µM+19 mV shift[1][7][8]
Deactivation Rate 10 µMMinor effects[1]
Activation (V0.5) 10 µMSmall depolarizing shift[1]

Table 2: Specificity of this compound

Ion ChannelEffectReference
INa (Sodium Current) No major effect[3]
ICa,L (L-type Calcium Current) No major effect[3]
IK1 (Inward Rectifier K+ Current) No major effect[3]
IKs (Slow Delayed Rectifier K+ Current) No major effect[3]

Detailed Experimental Protocols

The characterization of this compound's effects on hERG channels is primarily achieved through the whole-cell patch-clamp technique using cell lines stably expressing the hERG channel (e.g., HEK293 or CHO cells) or Xenopus laevis oocytes injected with hERG cRNA.

Cell Preparation and Expression
  • Mammalian Cell Lines (HEK293, CHO): Cells are cultured in standard media (e.g., DMEM/F12 with 10% FBS and selection antibiotics) and maintained at 37°C in a 5% CO2 incubator.[10] For experiments, cells are dissociated using a gentle detachment solution (e.g., Trypsin-EDTA or Detachin™), centrifuged, and resuspended in the extracellular recording solution.[8][10]

  • Xenopus laevis Oocytes: Oocytes are harvested and treated with collagenase to remove follicular membranes.[11] Following this, they are injected with 1-40 ng of cRNA encoding the wild-type or mutant hERG channel.[12] The oocytes are then incubated for 2-7 days at 17-18°C before electrophysiological recording.[11][12]

Electrophysiological Recording (Whole-Cell Patch-Clamp)

This technique allows for the measurement of ionic currents across the entire cell membrane.

Solutions:

  • Extracellular (Bath) Solution (in mM): 137-145 NaCl, 2-4 KCl, 1.8-2 CaCl2, 1-3 MgCl2, 10 HEPES, 9-10 Glucose. pH is adjusted to 7.4 with NaOH.[3][8][10]

  • Intracellular (Pipette) Solution (in mM): 120-130 KCl, 5 MgCl2, 5-10 EGTA, 4-5 MgATP, 10 HEPES. pH is adjusted to 7.2-7.3 with KOH.[3][8]

Recording Procedure:

  • A glass micropipette with a resistance of 3-6 MΩ is filled with the intracellular solution and brought into contact with a cell.

  • Gentle suction is applied to form a high-resistance "giga-seal" (≥1 GΩ) between the pipette tip and the cell membrane.[13]

  • Further suction is applied to rupture the patch of membrane under the pipette, establishing the whole-cell configuration, which allows for electrical access to the cell's interior.[14]

Voltage-Clamp Protocols

Specific voltage protocols are applied to the cell to elicit and measure different aspects of hERG channel gating.

  • Protocol to Measure Activation and Deactivation:

    • Hold the cell at a resting potential of -80 mV.

    • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) for 2-4 seconds to activate the channels.

    • Follow each depolarizing step with a repolarizing step to a fixed potential (e.g., -50 mV) to measure the "tail currents". The amplitude of the peak tail current reflects the proportion of channels that were open at the end of the preceding depolarizing pulse.

    • Plot the normalized peak tail current against the prepulse voltage and fit with a Boltzmann function to determine the voltage of half-maximal activation (V0.5,act).

  • Protocol to Measure Steady-State Inactivation:

    • Hold the cell at -80 mV.

    • Apply a long depolarizing prepulse to a potential that maximally activates the channels (e.g., +40 mV for 1-2 seconds).

    • Apply a series of test pulses to various voltages (e.g., from -140 mV to +40 mV) to assess the voltage-dependence of recovery from inactivation.

    • Normalize the peak current during the test pulse and plot against the test pulse voltage. Fit the data with a Boltzmann function to determine the voltage of half-maximal inactivation (V0.5,inact).

cluster_prep Preparation cluster_record Recording cluster_analysis Data Analysis A hERG Expression (HEK293 Cells or Xenopus Oocytes) B Cell Isolation and Plating A->B C Whole-Cell Patch-Clamp Configuration B->C Transfer to Recording Chamber D Application of Voltage-Clamp Protocols C->D E Measure Peak and Tail Currents D->E Record Currents (Control vs. This compound) F Construct I-V Relationships E->F G Boltzmann Fits for Activation and Inactivation Curves F->G H Determine V0.5 and Slope Factors G->H

Experimental workflow for electrophysiological characterization.
Data Analysis

The recorded currents are analyzed to quantify the effects of this compound. This involves measuring the peak outward current and tail current amplitudes in the absence and presence of the compound. The voltage-dependence of activation and inactivation is determined by fitting the data to a Boltzmann equation:

I/Imax = 1 / (1 + exp((V0.5 - Vm)/k))

Where I is the current at membrane potential Vm, Imax is the maximum current, V0.5 is the voltage at which the current is half-maximal, and k is the slope factor.[15]

Conclusion

This compound serves as a valuable pharmacological tool for studying the gating mechanisms of the hERG potassium channel. Its characterization as a Type 2 agonist that specifically attenuates fast inactivation provides a distinct mechanism of action compared to other hERG activators. The detailed protocols outlined in this guide provide a robust framework for researchers to investigate the electrophysiological effects of this compound and similar compounds, contributing to a deeper understanding of hERG channel pharmacology and its implications for cardiac safety and therapeutic development.

References

Methodological & Application

Application Notes and Protocols for PD-118057 in Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: PD-118057 is a potent and selective activator of the human Ether-à-go-go-Related Gene (hERG) K+ channel (Kv11.1).[1] The hERG channel is critical for cardiac action potential repolarization, and its dysfunction can lead to serious cardiac arrhythmias.[2][3] this compound is classified as a Type 2 hERG channel agonist. Its primary mechanism of action is to enhance hERG current by attenuating the channel's rapid P-type inactivation, without significantly affecting its activation or deactivation kinetics.[2][4][5] This property makes it a valuable pharmacological tool for studying hERG channel gating and for investigating potential therapeutic strategies for conditions associated with reduced hERG function, such as some forms of Long QT Syndrome.[3]

Mechanism of Action: this compound directly interacts with the hERG channel protein.[2][4] Molecular modeling and mutagenesis studies have identified a binding pocket for this compound formed by residues in the pore helix (F619) of one subunit and the S6 transmembrane segment (L646) of an adjacent subunit.[2][3][4] By binding to this site, this compound attenuates the fast P-type inactivation process, which normally limits potassium ion flow at positive membrane potentials.[3][4] This reduction in inactivation increases the probability of the channel being in an open, conductive state, thereby enhancing the overall outward K+ current.[2][4]

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound on hERG channels as determined by patch-clamp electrophysiology.

ParameterValueCell TypeConcentrationReference
Peak Outward Current Increase 136%Wild-Type hERG in Xenopus oocytes10 µM[3][4]
Peak Tail hERG Current Increase 111.1%HEK293 cells10 µM[1]
Shift in Half-point of Inactivation (V0.5) +19 mVWild-Type hERG in Xenopus oocytes10 µM[3][4]
Effect on Action Potential Duration DecreasesGuinea pig ventricular myocytes3 µM and 10 µM[1][6]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology Protocol for Assessing this compound Activity

This protocol describes the methodology for recording hERG currents in a heterologous expression system (e.g., HEK293 cells stably expressing hERG channels) using the whole-cell patch-clamp technique to evaluate the effects of this compound.

1. Cell Preparation:

  • Culture HEK293 cells stably expressing the hERG channel in appropriate media.

  • For recording, plate cells on glass coverslips at a low density to allow for easy isolation of single cells.

  • Use cells within 24-48 hours of plating for optimal health and membrane seal formation.

2. Solutions and Reagents:

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Final dilutions should be made in the external solution on the day of the experiment. The final DMSO concentration should not exceed 0.1% to avoid non-specific effects.

  • External (Bath) Solution (in mM):

    • 137 NaCl

    • 4 KCl

    • 1.8 CaCl₂

    • 1 MgCl₂

    • 10 HEPES

    • 10 Glucose

    • Adjust pH to 7.4 with NaOH.

    • Adjust osmolarity to ~310 mOsm with sucrose.

  • Internal (Pipette) Solution (in mM):

    • 130 KCl

    • 1 MgCl₂

    • 5 Mg-ATP

    • 10 HEPES

    • 1 EGTA

    • Adjust pH to 7.2 with KOH.

    • Adjust osmolarity to ~295 mOsm with sucrose.

3. Electrophysiological Recording:

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries. Fire-polish the tips to a resistance of 4-7 MΩ when filled with the internal solution.[7]

  • Seal Formation: Approach a target cell with the patch pipette while applying slight positive pressure.[8] Once a dimple is observed on the cell surface, release the pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).[7][8]

  • Whole-Cell Configuration: After achieving a stable gigaohm seal, apply a brief pulse of strong suction to rupture the cell membrane and establish the whole-cell recording configuration.[9]

  • Data Acquisition: Use a patch-clamp amplifier and data acquisition software. Compensate for whole-cell capacitance and series resistance. Monitor series resistance throughout the experiment and discard recordings if it changes significantly.

4. Voltage-Clamp Protocol to Assess Inactivation:

To specifically measure the effect of this compound on hERG channel inactivation, the following voltage protocol is recommended:

  • Holding Potential: Hold the cell at -80 mV.

  • Activating Pulse: Apply a depolarizing step to +40 mV for 1-2 seconds to activate and subsequently inactivate the hERG channels.

  • Test Pulse: Immediately following the activating pulse, apply a range of repolarizing test pulses (from +30 mV to -140 mV in 10 mV increments) to measure the tail currents.[3]

  • Data Analysis:

    • Measure the peak amplitude of the tail currents at each test potential.

    • Plot the normalized peak tail current amplitude against the test potential.

    • Fit the data with a Boltzmann function to determine the voltage of half-maximal inactivation (V₀.₅) and the slope factor.

    • Compare the V₀.₅ in control conditions versus in the presence of this compound. An increase (positive shift) in V₀.₅ indicates attenuation of inactivation.[3][4]

5. Drug Application:

  • Obtain stable baseline recordings in the external solution (control).

  • Perfuse the recording chamber with the external solution containing the desired concentration of this compound (e.g., 10 µM). The onset of the drug's effect can be slow, potentially requiring up to 30 minutes to reach a steady state.[3]

  • Record the currents using the same voltage protocol to determine the effect of the compound.

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_prep Cell Culture & Plating (e.g., hERG-HEK293) seal Approach Cell & Form Gigaohm Seal cell_prep->seal sol_prep Prepare Solutions (Internal, External, this compound) sol_prep->seal pipette_prep Fabricate & Fill Patch Pipette pipette_prep->seal whole_cell Establish Whole-Cell Configuration seal->whole_cell control_rec Record Baseline Currents (Control) whole_cell->control_rec drug_app Apply this compound via Perfusion control_rec->drug_app drug_rec Record Currents with This compound drug_app->drug_rec measure Measure Peak Tail Currents drug_rec->measure plot Plot I-V Relationship measure->plot fit Fit Data with Boltzmann Function (V0.5) plot->fit compare Compare Control vs. This compound fit->compare G cluster_channel hERG K+ Channel cluster_drug Drug Action cluster_result Result Inactive Inactivated State (Non-Conductive) Open Open State (Conductive) Open->Inactive Fast Inactivation Closed Closed State Open->Closed Deactivation (Repolarization) Result Increased K+ Efflux (Enhanced Current) Open->Result Closed->Open Activation (Depolarization) PD118057 This compound PD118057->Inactive Attenuates (Inhibits Inactivation)

References

Application Notes and Protocols for PD-118057 in Xenopus Oocyte Expression Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-118057 is a small molecule activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which plays a critical role in cardiac repolarization. As a Type 2 agonist, this compound enhances hERG channel function primarily by attenuating fast P-type inactivation, leading to an increased open probability of the channel.[1][2][3][4] This mechanism of action makes it a valuable tool for studying hERG channel gating and for investigating potential therapeutic strategies for conditions associated with reduced hERG function, such as some forms of long QT syndrome. The Xenopus laevis oocyte expression system is a robust and widely used platform for the heterologous expression and electrophysiological characterization of ion channels, including hERG.[5][6][7] This document provides detailed application notes and protocols for the use of this compound in Xenopus oocyte expression systems.

Mechanism of Action of this compound on hERG Channels

This compound modulates the activity of hERG K+ channels through a specific interaction with the channel protein. Molecular modeling and mutagenesis studies have indicated that this compound binds to a hydrophobic pocket formed by the L646 residue of one hERG1 subunit and the F619 residue of an adjacent subunit within the pore helix.[1][2] This interaction directly attenuates the fast P-type inactivation of the channel without significantly affecting the rate of deactivation.[1][3] This is in contrast to Type 1 hERG activators which typically slow channel deactivation.[1][3][4] The primary effect of this compound is an increase in the outward potassium current during membrane depolarization.

cluster_0 This compound Signaling Pathway PD118057 This compound hERG hERG K+ Channel (Pore Helix - F619, S6 - L646) PD118057->hERG Binds to hydrophobic pocket Inactivation Attenuated P-type Inactivation hERG->Inactivation OpenProbability Increased Open Probability Inactivation->OpenProbability KCurrent Enhanced K+ Conductance OpenProbability->KCurrent

Caption: Signaling pathway of this compound action on hERG channels.

Data Presentation

The following tables summarize the quantitative effects of this compound on wild-type hERG channels expressed in Xenopus oocytes, as determined by two-electrode voltage clamp electrophysiology.

Table 1: Electrophysiological Effects of 10 µM this compound on hERG Channels

ParameterValueReference
Shift in half-point for inactivation+19 mV[1][2][8]
Increase in peak outward current136%[1][2][8]
Maximum increase in peak inward tail currents (at -140 mV)61.2% ± 3.3% (n=7)[2]

Experimental Protocols

This section provides a detailed methodology for studying the effects of this compound on hERG channels expressed in Xenopus oocytes.

Preparation of Xenopus laevis Oocytes
  • Anesthetize a female Xenopus laevis frog by immersion in a 0.15% tricaine (B183219) solution.

  • Surgically remove a portion of the ovary and place it in a calcium-free OR-2 solution.

  • Manually separate the oocytes and treat them with collagenase (e.g., 2 mg/mL in OR-2 solution) for 1-2 hours with gentle agitation to defolliculate.

  • Wash the oocytes thoroughly with OR-2 solution and then transfer them to ND96 solution supplemented with 2.5 mM sodium pyruvate, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Select healthy stage V-VI oocytes and incubate them at 18°C.

cRNA Preparation and Injection
  • Linearize the plasmid DNA containing the hERG1 cDNA.

  • Synthesize capped cRNA in vitro using a commercially available transcription kit (e.g., mMESSAGE mMACHINE™ T7 Transcription Kit).

  • Purify the cRNA and dissolve it in RNase-free water.

  • Inject each oocyte with approximately 50 nL of cRNA solution (e.g., 0.1-1.0 ng) into the cytoplasm using a microinjection system.

  • Incubate the injected oocytes for 2-5 days at 18°C to allow for channel expression.

Electrophysiological Recording (Two-Electrode Voltage Clamp)
  • Place an oocyte in a recording chamber continuously perfused with ND96 recording solution.

  • Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ), one for voltage sensing and one for current injection.

  • Clamp the oocyte membrane potential at a holding potential of -80 mV.

  • Record hERG currents using a suitable voltage-clamp amplifier and data acquisition system.

Voltage Protocol Example:

  • Depolarize the membrane to various test potentials (e.g., from -60 mV to +60 mV in 10 mV increments) for 1-2 seconds to elicit outward currents.

  • Repolarize the membrane to a negative potential (e.g., -50 mV) to record tail currents.

Application of this compound
  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[8]

  • Dilute the stock solution in the ND96 recording solution to the desired final concentration (e.g., 10 µM). The final DMSO concentration should be kept low (e.g., ≤0.1%) to avoid non-specific effects.

  • Perfuse the oocyte with the this compound containing solution. Note that the onset of the drug effect can be slow, potentially requiring up to 30 minutes to reach a steady state.[2]

  • Record hERG currents in the presence of the compound and compare them to the control recordings.

cluster_1 Experimental Workflow OocytePrep Oocyte Preparation (Harvesting & Defolliculation) cRNA_Inject cRNA Injection (hERG1) OocytePrep->cRNA_Inject Incubation Incubation (2-5 days, 18°C) cRNA_Inject->Incubation TEVC Two-Electrode Voltage Clamp (TEVC) Incubation->TEVC ControlRec Control Recording (ND96 Solution) TEVC->ControlRec DrugApp This compound Application (Perfusion) ControlRec->DrugApp DataAnalysis Data Analysis DrugApp->DataAnalysis

Caption: Workflow for studying this compound in Xenopus oocytes.

Concluding Remarks

The Xenopus oocyte expression system provides a reliable and efficient method for characterizing the effects of pharmacological compounds like this compound on specific ion channels. The protocols and data presented here offer a comprehensive guide for researchers investigating the modulation of hERG channels. Adherence to these methodologies will facilitate the generation of high-quality, reproducible data, contributing to a better understanding of hERG channel pharmacology and its implications for drug development and cardiac safety.

References

Application Notes and Protocols for PD-118057 in HEK293 Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-118057 is a small molecule compound identified as a potent activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1][2] The hERG channel, also known as KCNH2 or Kv11.1, is a critical component of cardiac action potential repolarization.[3][4] Its dysfunction, often due to unintended drug blockade, can lead to life-threatening cardiac arrhythmias such as Long QT Syndrome.[1][4] this compound serves as a valuable research tool for studying hERG channel gating mechanisms and for investigating potential therapeutic strategies to counteract hERG channel inhibition.[1] Human Embryonic Kidney 293 (HEK293) cells are a widely used expression system for studying the electrophysiological properties of ion channels like hERG due to their low endogenous channel expression.[5] This document provides detailed application notes and protocols for the use of this compound in HEK293 cell lines expressing hERG channels.

Mechanism of Action

This compound is classified as a type 2 hERG channel agonist.[3][4] Its primary mechanism of action is to attenuate the fast P-type inactivation of the hERG channel, which increases the probability of the channel being in an open state.[3][4] This leads to an enhanced potassium (K+) conductance through the channel.[3] Molecular modeling and mutagenesis studies suggest that this compound binds to a hydrophobic pocket formed by residues in the pore helix (F619) and the S6 segment (L646) of adjacent hERG subunits.[3][4] Unlike type 1 agonists, this compound does not significantly affect the deactivation kinetics of the channel.[3][4]

Signaling Pathway Diagram

PD118057_Signaling_Pathway cluster_membrane Cell Membrane cluster_hERG hERG Channel Tetramer PD118057 This compound sub1 Subunit 1 Pore Helix (F619) S6 (L646) PD118057->sub1:p1 Binds to hydrophobic pocket PD118057->sub1:s1 K_ion_in K+ sub1->K_ion_in Attenuates Inactivation sub2 Subunit 2 Pore Helix S6 sub3 Subunit 3 Pore Helix S6 sub4 Subunit 4 Pore Helix S6 K_ion_out K+ K_ion_out->sub1:f0 Enhanced K+ Efflux Extracellular Extracellular cluster_membrane cluster_membrane Intracellular Intracellular

Caption: Mechanism of this compound action on the hERG potassium channel.

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound on hERG channels expressed in HEK293 cells as reported in the literature.

ParameterConcentrationEffectReference
Peak Tail hERG Current1 µM5.5 ± 1.1% increase[1]
3 µM44.8 ± 3.1% increase[1]
10 µM111.1 ± 21.7% increase[1]
10 µM136% increase[3][4]
Voltage Dependence of Inactivation (V0.5)1 µM+3.3 ± 1.1 mV shift[3]
3 µM+11.1 ± 1.7 mV shift[3]
10 µM+18.6 ± 1.3 mV shift[3]
10 µM+19 mV shift[3][4]
Voltage Dependence of Activation (V0.5)10 µM+5.0 ± 1.1 mV shift[3]

Experimental Protocols

Cell Culture and Maintenance of hERG-expressing HEK293 Cells

Materials:

  • HEK293 cell line stably or transiently expressing hERG channels

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • Geneticin (G418) or other selection antibiotic (for stable cell lines)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

Protocol:

  • Culture hERG-HEK293 cells in T-75 flasks in a humidified incubator at 37°C with 5% CO2.

  • Maintain stable cell lines in media containing the appropriate selection antibiotic (e.g., G418).

  • Passage cells every 2-3 days or when they reach 80-90% confluency.

  • For electrophysiology experiments, seed cells onto glass coverslips in 35 mm dishes 24-48 hours prior to recording to achieve 50-70% confluency.

Electrophysiological Recording (Whole-Cell Patch-Clamp)

Materials:

  • hERG-HEK293 cells on glass coverslips

  • Patch-clamp amplifier and data acquisition system

  • Microscope

  • Micromanipulator

  • Borosilicate glass capillaries for pipette fabrication

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Extracellular (bath) solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM Glucose, 5 mM HEPES; pH adjusted to 7.4 with NaOH.

  • Intracellular (pipette) solution: 130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 10 mM HEPES, 5 mM Mg-ATP; pH adjusted to 7.2 with KOH.

Protocol:

  • Prepare fresh dilutions of this compound in the extracellular solution on the day of the experiment.

  • Transfer a coverslip with hERG-HEK293 cells to the recording chamber on the microscope stage.

  • Continuously perfuse the cells with the extracellular solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Approach a single, healthy-looking cell with the patch pipette and form a giga-ohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Allow the cell to stabilize for a few minutes before starting recordings.

  • Record baseline hERG currents using appropriate voltage protocols. A typical protocol to elicit hERG tail currents involves a depolarizing step to +20 mV to +40 mV for 2-5 seconds to activate and then inactivate the channels, followed by a repolarizing step to -50 mV to observe the tail current.[6]

  • Apply this compound at the desired concentration by switching the perfusion system to the drug-containing extracellular solution.

  • Record hERG currents in the presence of this compound after the drug effect has reached a steady state.

  • Wash out the drug by perfusing with the control extracellular solution to observe the reversal of the effect.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Culture hERG-HEK293 Cells seeding Seed Cells on Coverslips cell_culture->seeding patch_clamp Whole-Cell Patch-Clamp seeding->patch_clamp solution_prep Prepare Solutions (this compound) drug_app Apply this compound solution_prep->drug_app baseline_rec Record Baseline hERG Current patch_clamp->baseline_rec baseline_rec->drug_app drug_rec Record hERG Current with this compound drug_app->drug_rec washout Washout drug_rec->washout data_extraction Extract Current Amplitudes washout->data_extraction iv_curve Generate I-V Curves data_extraction->iv_curve statistical_analysis Statistical Analysis iv_curve->statistical_analysis conclusion Draw Conclusions statistical_analysis->conclusion

Caption: Workflow for electrophysiological analysis of this compound in HEK293 cells.

Concluding Remarks

This compound is a specific and potent activator of the hERG potassium channel, making it an indispensable tool for cardiovascular research and drug safety assessment. The protocols and data presented here provide a comprehensive guide for utilizing this compound in HEK293 cell-based assays to investigate hERG channel function and modulation. Careful adherence to these protocols will enable researchers to obtain reliable and reproducible data.

References

Application Notes and Protocols for PD-118057 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on determining and utilizing the optimal concentration of PD-118057 for in vitro studies. This compound is a known activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel, playing a crucial role in cardiac repolarization. Understanding its optimal concentration is vital for accurate and reproducible experimental outcomes.

Summary of this compound's In Vitro Activity

This compound is a potent hERG channel activator, demonstrating its effects in the low micromolar range. It is classified as a "type 2" hERG1 agonist, meaning it attenuates channel inactivation without significantly affecting deactivation kinetics. This modulation leads to an increase in the overall hERG current.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound observed in various in vitro studies.

Cell LineAssay TypeConcentration RangeKey FindingsReference
HEK293 cells expressing hERGElectrophysiology (Patch Clamp)1, 3, 10 µMConcentration-dependent increase in peak tail hERG current by 5.5%, 44.8%, and 111.1% respectively.[1]
Xenopus oocytes expressing hERGElectrophysiology (Two-electrode voltage clamp)1, 3, 10, 30 µMEC50 for the shift in the V0.5 for inactivation was 2.9 µM. EC50 for changes in peak outward current was 3.1 µM. At 10 µM, peak outward current increased by 136%.[2]
Guinea pig ventricular cardiomyocytesElectrophysiology (Patch Clamp)3, 10 µMSpecifically increases hERG current and inhibits action potential duration.[1]

Experimental Protocols

Preparation of this compound Stock Solution

A concentrated stock solution is essential for accurate and consistent dosing in in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Based on the manufacturer's instructions, prepare a high-concentration stock solution, for example, 10 mM this compound in DMSO.[3]

  • Ensure complete dissolution by vortexing. Gentle warming or sonication can be used if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage.

Cell Culture of hERG-Expressing HEK293 Cells

HEK293 cells stably expressing the hERG channel are a common model system for studying the effects of compounds on this ion channel.

Materials:

  • HEK293 cells stably expressing hERG

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Geneticin (G418) or other selection antibiotic

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Culture the hERG-HEK293 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate concentration of selection antibiotic (e.g., 400 µg/ml Geneticin) to maintain hERG expression.[4][5]

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.[5]

  • Subculture the cells when they reach 80-90% confluency.

  • To passage, wash the cells with PBS, detach them using Trypsin-EDTA, and then neutralize the trypsin with fresh culture medium.

  • Seed the cells into new culture flasks or plates at the desired density for subsequent experiments.

Determining Optimal Concentration using Electrophysiology (Whole-Cell Patch Clamp)

Whole-cell patch-clamp is the gold standard for characterizing the effects of compounds on ion channel function.

Materials:

  • hERG-expressing HEK293 cells

  • Extracellular (bath) solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH)

  • Intracellular (pipette) solution (e.g., containing in mM: 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2 with KOH)

  • Patch clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

Protocol:

  • Plate hERG-HEK293 cells on glass coverslips at a suitable density for patch-clamp recording.

  • Prepare a series of dilutions of this compound in the extracellular solution from the stock solution (e.g., 0.1, 0.3, 1, 3, 10, 30 µM).

  • Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Record baseline hERG currents using a suitable voltage protocol. A typical protocol to elicit hERG tail currents involves a depolarizing step to +20 mV to +40 mV to open and then inactivate the channels, followed by a repolarizing step to around -50 mV to observe the tail current as channels recover from inactivation.

  • Perfuse the cell with the different concentrations of this compound, allowing sufficient time for the drug effect to reach a steady state at each concentration.

  • Record the hERG currents at each concentration.

  • Analyze the data to determine the effect of this compound on current amplitude, and if desired, on channel gating properties.

  • Construct a concentration-response curve by plotting the percentage increase in current as a function of the this compound concentration to determine the EC50.

High-Throughput Screening using Thallium Flux Assay

The thallium flux assay is a fluorescence-based method suitable for higher-throughput screening of hERG channel modulators. Thallium ions (Tl+) can pass through open hERG channels and are detected by a Tl+-sensitive fluorescent dye inside the cells.

Materials:

  • hERG-expressing cell line (e.g., HEK293 or U2OS)

  • Thallium flux assay kit (containing a Tl+-sensitive dye and stimulus buffer)

  • Black-walled, clear-bottom 96- or 384-well plates

  • Fluorescence plate reader

Protocol:

  • Seed the hERG-expressing cells into the microplates and culture overnight.

  • Load the cells with the Tl+-sensitive dye according to the kit manufacturer's instructions. This typically involves a 60-90 minute incubation at room temperature.

  • Prepare a dilution series of this compound in the assay buffer.

  • Add the this compound dilutions to the wells and incubate for a predetermined time to allow for compound binding.

  • Initiate the thallium influx by adding the stimulus buffer containing Tl+ to all wells.

  • Immediately begin measuring the fluorescence intensity over time using a kinetic plate reader.

  • The rate of fluorescence increase is proportional to the hERG channel activity.

  • Analyze the data to generate concentration-response curves and determine the EC50 of this compound.

Assessing Cytotoxicity with the MTT Assay

It is crucial to determine if the observed effects of this compound are due to its specific action on the hERG channel or a result of general cytotoxicity. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Materials:

  • hERG-expressing HEK293 cells (or the cell line of interest)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treat the cells with a range of this compound concentrations, including concentrations higher than the effective range for hERG activation, for a duration relevant to your primary assay (e.g., 24-48 hours). Include untreated and vehicle-only (DMSO) controls.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.[6][7]

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and plot it against the this compound concentration to determine the cytotoxic concentration 50 (CC50).

Visualizations

PD118057_Mechanism cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular PD118057 PD118057 hERG_Channel hERG K+ Channel (Closed/Resting State) PD118057->hERG_Channel Binds to channel hERG_Inactivated hERG K+ Channel (Inactivated State) PD118057->hERG_Inactivated Attenuates Inactivation hERG_Activated hERG K+ Channel (Open/Conducting State) hERG_Channel->hERG_Activated Depolarization hERG_Activated->hERG_Inactivated Inactivation K_efflux K+ Efflux hERG_Activated->K_efflux Repolarization Membrane Repolarization K_efflux->Repolarization

Caption: Mechanism of this compound action on the hERG K+ channel.

Experimental_Workflow Start Start: Determine Optimal Concentration Prepare_Stock 1. Prepare this compound Stock Solution (e.g., 10 mM in DMSO) Start->Prepare_Stock Culture_Cells 2. Culture hERG-expressing HEK293 Cells Prepare_Stock->Culture_Cells Dose_Response 3. Perform Concentration- Response Experiment Culture_Cells->Dose_Response Electrophysiology Electrophysiology (Patch Clamp) Dose_Response->Electrophysiology Gold Standard Thallium_Flux Thallium Flux Assay (High-Throughput) Dose_Response->Thallium_Flux HTS Analyze_Data 4. Analyze Data & Determine EC50 Electrophysiology->Analyze_Data Thallium_Flux->Analyze_Data Cytotoxicity 5. Assess Cytotoxicity (e.g., MTT Assay) Analyze_Data->Cytotoxicity Optimal_Concentration 6. Select Optimal Concentration (Effective & Non-toxic) Cytotoxicity->Optimal_Concentration End End: Use in Further In Vitro Studies Optimal_Concentration->End

Caption: Experimental workflow for determining the optimal concentration of this compound.

References

PD-118057 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-118057 is a potent and selective activator of the human ether-a-go-go-related gene (hERG) potassium channel (KCNH2 or Kv11.1). As a type 2 agonist, its primary mechanism of action is to attenuate the inactivation of the hERG channel, thereby increasing the potassium current.[1][2][3] This activity leads to a shortening of the action potential duration in cardiomyocytes.[4][5] this compound is a valuable pharmacological tool for studying the physiological roles of hERG channels and for investigating potential therapeutic strategies for conditions associated with reduced hERG function, such as certain types of cardiac arrhythmias. This document provides detailed information on the solubility of this compound and protocols for its preparation for experimental use.

Physicochemical Properties and Solubility

This compound is an off-white to light yellow solid.[4] Its molecular formula is C₂₁H₁₇Cl₂NO₂, and it has a molecular weight of 386.27 g/mol .[4] The solubility of this compound in common laboratory solvents is summarized in the table below.

SolventConcentrationMolarity (approx.)Notes
Dimethyl Sulfoxide (DMSO)100 mg/mL[4][6]259 mMUltrasonic assistance may be required.[4] Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic.[4]
Ethanolup to 20 mM20 mM
10% DMSO in Corn Oil≥ 2.5 mg/mL[4]≥ 6.47 mMFor in vivo preparations.[4]

Experimental Protocols

Preparation of Stock Solutions

1. 100 mM DMSO Stock Solution:

  • Weigh out the desired amount of this compound powder using an analytical balance.

  • Add anhydrous DMSO to the powder to achieve a final concentration of 100 mM (e.g., for 1 mg of this compound, add 25.89 µL of DMSO).

  • If necessary, facilitate dissolution by brief sonication in a water bath.

  • Vortex gently to ensure the solution is homogeneous.

  • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[4]

Preparation of Working Solutions for In Vitro Experiments

Working solutions should be prepared fresh daily from the stock solution. The final concentration of DMSO in the aqueous buffer should be kept low (typically ≤ 0.1%) to avoid solvent effects on the biological system.

Example: Preparation of a 10 µM working solution for a cell-based assay:

  • Perform serial dilutions of the 100 mM stock solution in an appropriate aqueous buffer (e.g., external solution for patch-clamp experiments).

  • Step 1 (Intermediate Dilution): Dilute the 100 mM stock solution 1:100 in the buffer to obtain a 1 mM intermediate solution. For example, add 1 µL of the 100 mM stock to 99 µL of buffer.

  • Step 2 (Final Dilution): Dilute the 1 mM intermediate solution 1:100 in the buffer to obtain the final 10 µM working solution. For example, add 10 µL of the 1 mM intermediate solution to 990 µL of buffer.

Protocol for In Vitro Electrophysiology (Patch-Clamp)

This protocol is adapted for studying the effects of this compound on hERG channels expressed in a heterologous system (e.g., HEK293 cells).

1. Cell Preparation:

  • Culture cells expressing hERG channels under standard conditions.

  • Plate the cells onto glass coverslips suitable for microscopy and electrophysiological recording 24-48 hours before the experiment.

2. Solutions:

  • External Solution (in mM): 130 NaCl, 5 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 12.5 Dextrose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 120 K-gluconate, 20 KCl, 5 EGTA, 1.5 MgATP, 10 HEPES. Adjust pH to 7.3 with KOH.

  • Prepare this compound working solutions in the external solution as described above.

3. Electrophysiological Recording:

  • Transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution.

  • Obtain a whole-cell patch-clamp configuration on a hERG-expressing cell.

  • Record baseline hERG currents using a voltage protocol designed to elicit channel activation and inactivation. A typical protocol involves a depolarizing step to +40 mV to activate and inactivate the channels, followed by a repolarizing step to measure the tail current.[7]

  • After establishing a stable baseline, perfuse the chamber with the external solution containing the desired concentration of this compound (e.g., 3 µM or 10 µM).[4]

  • Record the hERG currents in the presence of the compound until a steady-state effect is observed.

  • Wash out the compound by perfusing with the control external solution to observe the reversibility of the effect.

Preparation for In Vivo Experiments

The following is a general guideline for preparing this compound for administration in animal studies. The final formulation will depend on the specific animal model and route of administration.

1. Formulation with DMSO and Corn Oil:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a separate sterile tube, measure the required volume of corn oil.

  • Slowly add the DMSO stock solution to the corn oil while vortexing to achieve the desired final concentration and a 10% DMSO co-solvent composition. For example, to prepare 1 mL of a 2.5 mg/mL solution, add 100 µL of a 25 mg/mL DMSO stock to 900 µL of corn oil.[4]

  • Mix thoroughly to ensure a uniform suspension. If precipitation occurs, gentle heating and/or sonication may aid dissolution.[4]

  • It is recommended to prepare this formulation fresh on the day of use.[4]

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

PD-118057_Mechanism_of_Action cluster_membrane Cell Membrane hERG hERG K+ Channel Pore Helix (F619) S6 Segment (L646) Inactivation P-type Inactivation hERG->Inactivation Attenuates K_efflux Increased K+ Efflux hERG->K_efflux Increases open probability PD118057 This compound PD118057->hERG Binds to hydrophobic pocket Repolarization Shorter Action Potential (Repolarization) K_efflux->Repolarization

Caption: Mechanism of action of this compound on the hERG K+ channel.

Experimental_Workflow prep Prepare this compound Stock (100 mM in DMSO) dilute Prepare Fresh Working Solutions (e.g., 10 µM in external buffer) prep->dilute application Apply this compound dilute->application cells Culture hERG-expressing cells (e.g., HEK293) patch Whole-cell Patch Clamp cells->patch baseline Record Baseline hERG Current patch->baseline baseline->application record_effect Record hERG Current with this compound application->record_effect washout Washout with Control Solution record_effect->washout analysis Data Analysis (Current amplitude, kinetics) washout->analysis

Caption: Experimental workflow for patch-clamp analysis of this compound.

Concluding Remarks

This compound is a crucial tool for modulating the activity of hERG potassium channels. Proper preparation and handling, as outlined in these protocols, are essential for obtaining reliable and reproducible experimental results. Researchers should always refer to the specific certificate of analysis for batch-specific data and purity information.

References

Application Notes and Protocols for Cell Viability Assays with PD-118057 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-118057 is a potent and specific agonist of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1] Primarily recognized for its role in cardiac repolarization, the hERG channel is also aberrantly expressed in various cancer cells and has been implicated in the regulation of proliferation, apoptosis, and migration.[2][3] this compound, as a hERG channel activator, presents a valuable tool for investigating the therapeutic potential of modulating potassium channel activity in oncology.

These application notes provide detailed protocols for assessing the effects of this compound on cancer cell viability using two common assays: the MTT assay and the Trypan Blue exclusion assay. Additionally, this document outlines the known signaling pathways affected by hERG channel activation, offering a basis for mechanistic studies.

Mechanism of Action of this compound

This compound is classified as a type 2 hERG channel agonist. Its primary mechanism of action is to attenuate the inactivation of the hERG1 channel, which leads to an enhanced potassium (K+) conductance.[1] This modulation of ion flow can alter the cell membrane potential and influence various downstream signaling pathways that are critical for cell fate.

Data Presentation: Effect of this compound on Cancer Cell Viability

While specific dose-response data for this compound in a variety of cancer cell lines is not extensively published in a tabular format, studies have shown that hERG channel agonists can strongly inhibit the proliferation rate of certain cancer cells, such as breast cancer cell lines.[4] The following tables are illustrative examples based on typical findings for hERG activators and should be adapted based on experimental results.

Table 1: Illustrative Example of MTT Assay Results for this compound Treatment on a Cancer Cell Line

This compound Concentration (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
0 (Vehicle Control)1.25 ± 0.08100
11.18 ± 0.0794.4
50.95 ± 0.0676.0
100.72 ± 0.0557.6
250.45 ± 0.0436.0
500.28 ± 0.0322.4

Table 2: Illustrative Example of Trypan Blue Exclusion Assay Results for this compound Treatment on a Cancer Cell Line

This compound Concentration (µM)Total Cells (x10^4)Viable Cells (x10^4)Non-Viable Cells (x10^4)% Viability
0 (Vehicle Control)25.224.50.797.2
124.823.61.295.2
522.119.92.290.0
1018.515.72.884.9
2514.311.03.376.9
509.86.53.366.3

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells cleave the MTT tetrazolium ring, yielding a purple formazan (B1609692) product that can be quantified spectrophotometrically.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Trypan Blue Exclusion Assay

This assay distinguishes between viable and non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take it up and appear blue.[5][6][7]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well plates or other suitable culture vessels

  • Trypsin-EDTA

  • Trypan Blue solution (0.4% in PBS)

  • Hemocytometer or automated cell counter

  • Microscope

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound as described for the MTT assay.

  • Cell Harvesting: After the treatment period, aspirate the medium and wash the cells with PBS. Add trypsin-EDTA to detach the cells. Resuspend the cells in complete culture medium.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).

  • Incubation: Allow the mixture to incubate for 1-2 minutes at room temperature.

  • Counting: Load the stained cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope. Alternatively, use an automated cell counter.

  • Data Analysis: Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100

Mandatory Visualizations

G cluster_0 Experimental Workflow: Cell Viability Assays A Seed Cancer Cells B Treat with this compound (Varying Concentrations) A->B C Incubate (e.g., 24, 48, 72h) B->C D MTT Assay C->D E Trypan Blue Exclusion Assay C->E F Measure Absorbance D->F G Count Viable/Non-viable Cells E->G H Data Analysis: Calculate % Cell Viability F->H G->H

Fig. 1: Workflow for cell viability assays with this compound.

G cluster_1 Signaling Pathway of this compound in Cancer Cells PD118057 This compound hERG hERG Potassium Channel PD118057->hERG activates K_efflux Increased K+ Efflux hERG->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization MAPK_pathway MAPK/c-fos Pathway Hyperpolarization->MAPK_pathway CellCycle Cell Cycle Arrest (G0/G1) Hyperpolarization->CellCycle Proliferation Decreased Cell Proliferation MAPK_pathway->Proliferation Migration Altered Cell Migration MAPK_pathway->Migration CellCycle->Proliferation p21 p21 (CDKN1A) Upregulation CellCycle->p21 CyclinE Cyclin E Downregulation CellCycle->CyclinE

Fig. 2: Potential signaling pathway of this compound in cancer.

Discussion and Interpretation of Results

  • MTT Assay: A decrease in absorbance at 570 nm with increasing concentrations of this compound suggests a reduction in metabolic activity, which is indicative of decreased cell viability or proliferation.

  • Trypan Blue Exclusion Assay: An increase in the percentage of blue-stained cells indicates a loss of membrane integrity and an increase in cell death. A decrease in the total number of viable cells suggests an anti-proliferative effect.

  • Signaling Pathways: The activation of hERG channels by this compound can lead to complex downstream effects. In some cancer cells, this can result in the inhibition of proliferation through mechanisms that may involve the MAPK/c-fos pathway and the induction of cell cycle arrest.[2] Studies have suggested that hERG activation can lead to an arrest in the G0/G1 phase of the cell cycle.[4] It is important to investigate the expression and activity of key cell cycle regulators, such as p21 and cyclin E, to elucidate the precise mechanism in the cell line of interest. Interestingly, in some contexts, such as melanoma cells, activation of hERG by this compound has been shown to stimulate cell migration.[2] This highlights the context-dependent effects of hERG channel modulation.

Conclusion

The protocols and information provided in these application notes serve as a comprehensive guide for researchers investigating the effects of the hERG channel agonist this compound on cancer cell viability. By employing these standardized assays and considering the potential underlying signaling pathways, researchers can effectively evaluate the therapeutic potential of this compound and contribute to a deeper understanding of the role of potassium channels in cancer biology.

References

Application Notes and Protocols for Studying the Effects of PD-118057

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-118057 is a potent activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1][2][3] The hERG channel plays a crucial role in cardiac repolarization, and its modulation is a key area of investigation in cardiovascular research and drug safety assessment.[4][5][6][7] Additionally, hERG channels have been implicated in the regulation of cell proliferation, making this compound a valuable tool for cancer research. These application notes provide a detailed experimental workflow to characterize the electrophysiological and cellular effects of this compound.

Experimental Workflow Overview

This workflow outlines a comprehensive strategy to investigate the effects of this compound, starting from its primary target, the hERG channel, and extending to its impact on cellular functions such as viability, proliferation, and cell cycle progression.

Experimental Workflow for this compound cluster_0 Phase 1: Electrophysiological Characterization cluster_1 Phase 2: Cellular Effects Assessment Patch_Clamp Whole-Cell Patch Clamp Assay Data_Analysis_EP hERG Current Analysis (IC50/EC50 Determination) Patch_Clamp->Data_Analysis_EP Current Traces MTT_Assay Cell Viability/Proliferation Assay (MTT) Data_Analysis_EP->MTT_Assay Inform concentration range Cell_Culture Cell Line Selection and Culture (e.g., HEK293-hERG, Cancer Cell Lines) Cell_Culture->MTT_Assay Flow_Cytometry Cell Cycle Analysis (Flow Cytometry) MTT_Assay->Flow_Cytometry Determine optimal concentration & time Western_Blot Western Blot Analysis (Cell Cycle Proteins) Flow_Cytometry->Western_Blot

Caption: Experimental workflow for characterizing this compound effects.

Data Presentation

Table 1: Electrophysiological Effects of this compound on hERG Channels
Concentration (µM)Peak Tail Current (% of Control)Voltage of Half-Maximal Inactivation (V1/2) Shift (mV)
0 (Vehicle)1000
0.1
0.3
1
3
10
EC50 (µM) N/A
Table 2: Effect of this compound on Cancer Cell Viability (MTT Assay)
Concentration (µM)Cell Line 1 (% Viability)Cell Line 2 (% Viability)Cell Line 3 (% Viability)
0 (Vehicle)100100100
1
3
10
30
100
IC50 (µM)
Table 3: Cell Cycle Distribution Analysis of Cancer Cells Treated with this compound
Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Vehicle Control
This compound (IC50)
This compound (2x IC50)

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for hERG Channel Activity

Objective: To measure the effect of this compound on the current passing through hERG channels expressed in a mammalian cell line.

Materials:

  • HEK293 cells stably expressing hERG channels

  • Cell culture reagents (DMEM, FBS, penicillin-streptomycin, selection antibiotic)

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH

  • Internal solution (in mM): 120 KCl, 5.374 CaCl₂, 1.75 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP, pH 7.2 with KOH

  • This compound stock solution (in DMSO)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

Procedure:

  • Culture HEK293-hERG cells to 50-70% confluency on glass coverslips.

  • Transfer a coverslip to the recording chamber on the patch-clamp setup and perfuse with the external solution.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Record baseline hERG currents using a voltage-step protocol. A typical protocol involves holding the cell at -80 mV, depolarizing to +40 mV for 500 ms (B15284909) to activate and inactivate the channels, followed by a repolarizing step to -50 mV to measure the peak tail current.[5][8][9]

  • Perfuse the cell with increasing concentrations of this compound in the external solution.

  • Record hERG currents at each concentration after the current has reached a steady state.

  • Perform a final washout with the external solution to assess the reversibility of the drug effect.

  • Analyze the data to determine the percentage change in peak tail current and any shifts in the voltage dependence of activation or inactivation.

Protocol 2: Cell Viability and Proliferation (MTT) Assay

Objective: To determine the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • 96-well cell culture plates

  • Complete growth medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[11]

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle-only control.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[12]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)[13][14]

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer.[15][16]

  • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blot Analysis of Cell Cycle Regulatory Proteins

Objective: To investigate the effect of this compound on the expression levels of key cell cycle regulatory proteins.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against Cyclin D1, Cyclin E, CDK2, CDK4, p21, p27, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound as in the cell cycle analysis protocol.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.[17]

  • Block the membrane for 1 hour at room temperature.[18]

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again, apply the chemiluminescent substrate, and capture the image using an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Signaling Pathways and Logical Relationships

This compound Mechanism of Action on hERG Channel

PD-118057_hERG_Mechanism PD118057 This compound hERG hERG K+ Channel PD118057->hERG binds to pore helix Inactivation Attenuated Inactivation hERG->Inactivation modulates K_efflux Increased K+ Efflux Inactivation->K_efflux Repolarization Altered Cardiac Repolarization K_efflux->Repolarization

Caption: Mechanism of this compound action on the hERG potassium channel.

Proposed Cellular Effects of this compound Leading to Cell Cycle Arrest

PD-118057_Cell_Cycle_Arrest PD118057 This compound hERG_activity Increased hERG Activity PD118057->hERG_activity Membrane_Potential Hyperpolarization of Membrane Potential hERG_activity->Membrane_Potential Cell_Proliferation Decreased Cell Proliferation Membrane_Potential->Cell_Proliferation G1_Arrest G1 Phase Cell Cycle Arrest Cell_Proliferation->G1_Arrest Cyclin_CDK Downregulation of Cyclin D/E and CDK2/4 G1_Arrest->Cyclin_CDK CKI Upregulation of CDK Inhibitors (p21, p27) G1_Arrest->CKI

Caption: Proposed pathway for this compound-induced cell cycle arrest.

References

Application Notes and Protocols for Measuring hERG Current with PD-118057

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming subunit of the rapidly activating delayed rectifier potassium channel (IKr), which plays a crucial role in cardiac repolarization.[1] Inhibition of the hERG channel can lead to QT interval prolongation and potentially life-threatening cardiac arrhythmias, such as Torsades de Pointes.[2] Consequently, assessing the interaction of new chemical entities with the hERG channel is a critical step in drug safety evaluation.[2]

PD-118057 is a known activator of the hERG channel.[3][4] It is classified as a type 2 agonist, which enhances hERG current primarily by attenuating channel inactivation without significantly affecting the rates of activation or deactivation.[5][6][7] This document provides detailed application notes and protocols for measuring hERG current in the presence of this compound using the whole-cell patch-clamp technique in mammalian cell lines stably expressing the hERG channel.

Mechanism of Action of this compound on hERG Channels

This compound binds to a hydrophobic pocket within the pore domain of the hERG channel, specifically involving residues F619 on the pore helix of one subunit and L646 on the S6 segment of an adjacent subunit.[5][8] This interaction is believed to stabilize the open state of the channel and impede the conformational changes that lead to P-type (fast) inactivation.[5][8][9] The primary electrophysiological consequence of this compound application is an increase in the peak outward hERG tail current and a depolarizing shift in the voltage dependence of inactivation.[5][7]

cluster_0 This compound Interaction with hERG Channel PD118057 This compound BindingSite Hydrophobic Pocket (F619 & L646) PD118057->BindingSite Binds to hERG hERG Channel (Open State) BindingSite->hERG Stabilizes Inactivation P-type Inactivation hERG->Inactivation Attenuates Current Increased Outward K+ Current hERG->Current Leads to

Figure 1: Signaling pathway of this compound action on the hERG channel.

Quantitative Effects of this compound on hERG Current

The following table summarizes the reported quantitative effects of this compound on wild-type hERG channels expressed in heterologous systems.

ParameterConcentrationEffectReference
Peak Outward Current 1 µM5.5 ± 1.1% increase[4]
3 µM44.8 ± 3.1% increase[4]
10 µM136.0 ± 9.5% increase[7]
10 µM111.1 ± 21.7% increase[4]
Voltage of Half-Inactivation (V0.5) 1 µM+3.3 ± 1.1 mV shift[7]
3 µM+11.1 ± 1.7 mV shift[7]
10 µM+18.6 ± 1.3 mV shift[7]
10 µM+19 mV shift[5]
EC50 (for V0.5 shift) -2.9 µM[7]
EC50 (for peak current increase) -3.1 µM[7]
Hill Coefficient -≈ 2[7]
Deactivation Rate 10 µMMinor effects[7]
Activation (V0.5) 10 µM+5.0 ± 1.1 mV shift[7]
Onset of Inactivation (at 0 mV) 10 µMTime constant increased from 4.6 ± 0.2 ms (B15284909) to 7.8 ± 0.4 ms[7]

Experimental Protocols

This section provides a detailed methodology for measuring hERG currents in HEK293 cells stably expressing the hERG channel using the whole-cell patch-clamp technique.

Cell Culture and Preparation
  • Cell Line: HEK293 cells stably expressing the human ERG (hERG) channel.[10][11]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 400 µg/ml G418) to maintain stable expression.[12]

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[10]

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

  • Preparation for Electrophysiology:

    • Plate cells onto glass coverslips in 35 mm culture dishes 24-48 hours before the experiment.

    • On the day of the experiment, gently wash the cells with the extracellular solution before transferring a coverslip to the recording chamber.

Solutions
Extracellular Solution (in mM) Intracellular (Pipette) Solution (in mM)
140 NaCl130 KCl
4 KCl1 MgCl2
2 CaCl21 CaCl2
1 MgCl210 EGTA
10 HEPES10 HEPES
10 Glucose5 MgATP
pH adjusted to 7.4 with NaOHpH adjusted to 7.2 with KOH

Note: Solution compositions can vary. The provided solutions are a common example. Researchers should consult specific literature for variations.[7]

Whole-Cell Patch-Clamp Electrophysiology
  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Seal Formation: Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell recording configuration.

  • Series Resistance Compensation: Compensate for 70-80% of the series resistance to minimize voltage errors.

  • Data Acquisition: Acquire and digitize data using appropriate hardware and software (e.g., pCLAMP).[13] Filter currents at 2-5 kHz and sample at 10-20 kHz.

  • Temperature: Perform experiments at room temperature (22-25°C) or physiological temperature (35-37°C), ensuring temperature is stable and reported.[14]

Voltage Clamp Protocol to Measure this compound Effect

A voltage protocol designed to assess the effect of this compound on hERG current should effectively activate the channels and elicit a prominent tail current, which is where the effect of activators on inactivation is often most apparent.

cluster_workflow Experimental Workflow Start Start HP Holding Potential -80 mV Start->HP Depol Depolarizing Pulse +20 to +40 mV (e.g., 2 s) HP->Depol HP->Depol Repeat Protocol Repol Repolarizing Pulse -50 mV (to elicit tail current) Depol->Repol VaryRepol Varying Repolarizing Pulses (+40 to -120 mV) (for I-V relationship) Depol->VaryRepol PD_app Apply this compound Repol->PD_app Record_Control Record Control Currents Repol->Record_Control Record_PD Record Currents with this compound Repol->Record_PD VaryRepol->PD_app VaryRepol->Record_Control VaryRepol->Record_PD PD_app->HP Re-equilibrate Analysis Data Analysis Record_Control->Analysis Record_PD->Analysis

Figure 2: Experimental workflow for assessing this compound effects.

Example Voltage Protocol:

  • Hold the cell at a holding potential of -80 mV.

  • Apply a depolarizing step to +20 mV for 2 seconds to activate the hERG channels.

  • Repolarize the membrane to -50 mV for 2-4 seconds to record the deactivating tail current. The peak amplitude of this tail current is the primary parameter of interest.

  • Repeat this protocol at a frequency of 0.1 to 0.2 Hz (every 5-10 seconds) to allow for recovery from inactivation between sweeps.

  • After obtaining a stable baseline recording in the control extracellular solution, perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.

  • Continue recording until the effect of this compound reaches a steady state.

Protocol to Determine the Voltage-Dependence of Inactivation:

  • Hold the cell at -80 mV.

  • Apply a long depolarizing prepulse to +40 mV for 1-2 seconds to ensure maximal channel activation and entry into the inactivated state.

  • Apply a series of brief (5-10 ms) test pulses to a range of voltages (e.g., from +40 mV to -120 mV in 10 mV decrements).

  • Measure the peak tail current immediately following each test pulse at a constant potential (e.g., -120 mV).

  • Plot the normalized peak tail current as a function of the test pulse potential.

  • Fit the data with a Boltzmann function to determine the voltage of half-inactivation (V0.5) and the slope factor (k).

  • Repeat the protocol in the presence of this compound to determine the shift in the inactivation curve.

Data Analysis
  • Software: Analyze the recorded currents using software such as pCLAMP, Clampfit, or Origin.[13]

  • Measurement of Peak Tail Current: Measure the peak amplitude of the outward tail current at the beginning of the repolarizing step.

  • Normalization: To compare the effect of this compound across different cells, normalize the peak tail current in the presence of the compound to the peak tail current in the control condition for each cell.

  • Concentration-Response Curves: To determine the EC50, apply a range of this compound concentrations and plot the percentage increase in peak tail current against the logarithm of the concentration. Fit the data with the Hill equation.

  • Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed effects. Data are typically presented as mean ± SEM.

cluster_analysis Data Analysis Workflow RawData Raw Current Traces MeasurePeak Measure Peak Tail Current RawData->MeasurePeak Normalize Normalize to Control MeasurePeak->Normalize Boltzmann Boltzmann Fit (Inactivation Curve) MeasurePeak->Boltzmann ConcResponse Concentration-Response Curve Normalize->ConcResponse EC50 Calculate EC50 and Hill Coefficient ConcResponse->EC50 V_half Determine V_half and Slope Factor Boltzmann->V_half

Figure 3: Logical relationship for the data analysis process.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for researchers investigating the effects of this compound on hERG channel currents. By following these standardized procedures, laboratories can generate reliable and reproducible data to better understand the mechanism of hERG channel activators and their potential therapeutic applications. Careful attention to cell health, solution quality, and precise voltage control are paramount for obtaining high-quality data in hERG electrophysiology studies.

References

Application Notes and Protocols for PD-118057 in Automated Patch-Clamp Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-118057 is a selective activator of the human Ether-a-go-go-Related Gene (hERG) potassium channel, also known as KCNH2 or Kv11.1.[1][2] As a "type 2" agonist, its primary mechanism of action is the attenuation of channel inactivation without significantly affecting activation or deactivation kinetics.[3] this compound binds to a hydrophobic pocket within the pore domain of the hERG channel, specifically interacting with residues in the pore helix and the S6 segment.[3] This interaction leads to a positive shift in the voltage dependence of inactivation, thereby increasing the probability of the channel being in an open state and enhancing the overall potassium conductance.[3] This unique mechanism makes this compound a valuable tool for studying hERG channel physiology and pharmacology, as well as a potential therapeutic agent for conditions associated with reduced hERG function, such as certain types of long QT syndrome.[4]

Automated patch-clamp (APC) systems have become indispensable in drug discovery and safety pharmacology for their ability to provide high-throughput, quantitative analysis of ion channel function.[5][6] These systems are particularly crucial for assessing the effects of compounds on the hERG channel, a critical component of cardiac repolarization, to identify potential proarrhythmic risks early in the drug development process.[5][6]

These application notes provide a comprehensive guide for the utilization of this compound in automated patch-clamp systems, detailing experimental protocols, data presentation, and visualizations of the underlying mechanisms and workflows.

Data Presentation

The following tables summarize the quantitative effects of this compound on hERG channel activity as reported in the scientific literature.

Table 1: Effect of this compound on hERG Channel Inactivation

ConcentrationVoltage Shift of Inactivation (mV)Cell TypeReference
10 µM+19Xenopus oocytes[3]

Table 2: Effect of this compound on Peak hERG Tail Current

ConcentrationIncrease in Peak Outward Current (%)Cell TypeReference
1 µM5.5 ± 1.1HEK293[4]
3 µM44.8 ± 3.1HEK293[4]
10 µM111.1 ± 21.7HEK293[4]
10 µM136Xenopus oocytes[3]

Signaling Pathway and Mechanism of Action

The interaction of this compound with the hERG channel is a direct modulation of the channel's gating properties. The following diagram illustrates this interaction.

PD118057_Mechanism cluster_membrane Cell Membrane hERG hERG Channel Pore Domain InactivationGate Inactivation Gate hERG->InactivationGate Modulates K_efflux Increased K+ Efflux hERG->K_efflux Results in PD118057 This compound BindingSite Hydrophobic Pocket (Pore Helix & S6) PD118057->BindingSite Binds to InactivationGate->hERG Attenuates Inactivation

Caption: Mechanism of this compound action on the hERG channel.

Experimental Protocols

This section provides detailed protocols for the application of this compound in automated patch-clamp systems. These protocols are based on established methods for hERG channel assays and should be optimized for the specific APC platform and cell line used.[5][6][7]

Cell Preparation for Automated Patch-Clamp
  • Cell Culture:

    • Use a stable cell line expressing high levels of hERG channels, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells.[5][7]

    • Culture the cells in the recommended medium and conditions. For some cell lines, incubating at a reduced temperature (e.g., 30°C) for 1-5 days prior to the experiment can increase hERG current expression.

  • Cell Harvesting:

    • On the day of the experiment, harvest the cells when they are at an optimal confluency (typically 70-90%).

    • Wash the cells with a calcium-free and magnesium-free buffer (e.g., PBS).

    • Dissociate the cells using a gentle, non-enzymatic cell dissociation solution to ensure single, healthy cells.

    • Centrifuge the cell suspension and resuspend the pellet in the appropriate extracellular solution to a final concentration of approximately 1 x 106 cells/mL.[7]

    • Keep the cells in suspension by gentle agitation until they are loaded into the APC system.

Solutions

Table 3: Recommended Solutions for hERG Automated Patch-Clamp Assay

SolutionComponentConcentration (mM)
Extracellular NaCl140
KCl4
CaCl22
MgCl21
HEPES10
Glucose5
Adjust pH to 7.4 with NaOH
Intracellular KCl50
KF60
NaCl10
EGTA20
HEPES10
Adjust pH to 7.2 with KOH

Note: Solution compositions can be adapted based on the specific requirements of the APC platform.[7]

This compound Compound Preparation and Application
  • Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.[2] Store at -20°C.

  • Working Solutions: On the day of the experiment, prepare serial dilutions of this compound in the extracellular solution to achieve the desired final concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM). The final DMSO concentration should be kept constant across all conditions and should not exceed 0.5%.

  • Compound Plate Preparation: Prepare a compound plate with the different concentrations of this compound and a vehicle control (extracellular solution with the same final DMSO concentration).

  • Compound Application: The APC system will automatically apply the solutions from the compound plate. A typical sequence involves:

    • Establishing a stable whole-cell recording in the extracellular solution (baseline).

    • Application of the vehicle control.

    • Application of increasing concentrations of this compound.

    • A final wash-out step with the extracellular solution.

Voltage-Clamp Protocol

To effectively study the effect of this compound on hERG inactivation, a specific voltage-clamp protocol is required. The following protocol is a standard approach for assessing hERG channel activity and is suitable for automated systems.[8]

  • Holding Potential: -80 mV

  • Depolarization Step: +40 mV for 500 ms (B15284909) (to activate and subsequently inactivate the channels).

  • Repolarization Step: -50 mV for 500 ms (to measure the peak tail current as channels recover from inactivation).

  • Return to Holding Potential: -80 mV.

  • Sweep Frequency: Repeat this protocol every 5-20 seconds to monitor the onset of the drug effect.[9]

Experimental Workflow Diagram

The following diagram outlines the typical workflow for an automated patch-clamp experiment with this compound.

APC_Workflow cluster_prep Preparation cluster_apc Automated Patch-Clamp System cluster_analysis Data Analysis CellPrep Cell Preparation (Culture, Harvest, Resuspend) Load Load Cells and Solutions into APC System CellPrep->Load SolutionPrep Solution Preparation (Intra, Extra, Compound) SolutionPrep->Load Seal Automated Cell Trapping & Gigaseal Formation Load->Seal WC Whole-Cell Configuration Seal->WC Baseline Baseline Recording (Voltage Protocol) WC->Baseline CompoundApp Compound Application (Vehicle, this compound) Baseline->CompoundApp Washout Washout CompoundApp->Washout DataAcq Data Acquisition Washout->DataAcq Analysis Analysis of Current Traces (Peak Tail Current) DataAcq->Analysis ConcResp Concentration-Response Curve Analysis->ConcResp

Caption: Automated patch-clamp workflow for this compound.

Conclusion

The application of this compound in automated patch-clamp systems provides a robust and efficient method for characterizing its effects on hERG channel function. By following the detailed protocols and utilizing the appropriate voltage-clamp paradigms, researchers can obtain high-quality, reproducible data. This information is invaluable for understanding the molecular pharmacology of hERG channel activators and for the development of novel therapeutic strategies targeting this important ion channel.

References

Application Notes and Protocols for Assessing PD-118057's Effect on Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the effect of PD-118057, a human ether-a-go-go-related gene (hERG) potassium channel agonist, on the proliferation of cancer cell lines. The primary mechanism of action for this compound in this context is the induction of cellular senescence through the activation of hERG channels, leading to cell cycle arrest.[1][2]

Introduction

This compound is a type 2 hERG channel agonist that enhances K+ conductance by attenuating the inactivation of the hERG1 channel. Recent studies have indicated that activation of hERG channels can inhibit the proliferation of certain cancer cells, such as breast cancer, by inducing a senescence-like phenotype and causing a G0/G1 phase cell cycle arrest.[1][2] This protocol outlines a robust method using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify the anti-proliferative effects of this compound. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[3][4]

Data Presentation

The following table summarizes the expected quantitative data from a typical experiment assessing the effect of this compound on cell proliferation.

Treatment GroupConcentration (µM)Mean Absorbance (570 nm) ± SD% Inhibition of Proliferation
Vehicle Control (DMSO)01.25 ± 0.080%
This compound11.12 ± 0.0610.4%
This compound30.85 ± 0.0532.0%
This compound100.54 ± 0.0456.8%
Positive Control (e.g., Doxorubicin)10.31 ± 0.0375.2%

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line and experimental conditions.

Experimental Protocols

Materials and Reagents
  • Cell Line: Human breast cancer cell line (e.g., MCF-7, MDA-MB-231)[5][6]

  • This compound: Soluble in DMSO.[7]

  • Cell Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Reagent: 5 mg/mL in sterile PBS.

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.[8]

  • Vehicle Control: Dimethyl sulfoxide (B87167) (DMSO).

  • Positive Control: A known anti-proliferative agent (e.g., Doxorubicin).

  • Sterile 96-well cell culture plates.

  • Multichannel pipette.

  • Microplate reader capable of measuring absorbance at 570 nm.

  • CO2 incubator (37°C, 5% CO2).

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Breast Cancer Cells cell_seeding 2. Seed Cells in 96-well Plate (e.g., 5x10^3 cells/well) cell_culture->cell_seeding prepare_pd118057 3. Prepare Serial Dilutions of this compound add_treatment 4. Add this compound, Vehicle, and Positive Control to Wells prepare_pd118057->add_treatment incubation 5. Incubate for 24-72 hours add_treatment->incubation add_mtt 6. Add MTT Reagent to each well incubation->add_mtt incubate_mtt 7. Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilization 8. Add Solubilization Solution incubate_mtt->add_solubilization incubate_solubilization 9. Incubate to Dissolve Formazan (B1609692) add_solubilization->incubate_solubilization read_absorbance 10. Read Absorbance at 570 nm incubate_solubilization->read_absorbance calculate_inhibition 11. Calculate % Inhibition of Proliferation read_absorbance->calculate_inhibition

Figure 1: Experimental workflow for assessing this compound's effect on cell proliferation.
Detailed Method

  • Cell Seeding:

    • Culture the chosen breast cancer cell line in a T-75 flask to about 80-90% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight in a CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve final desired concentrations (e.g., 1, 3, 10 µM). Ensure the final DMSO concentration in all wells (including the vehicle control) is less than 0.5% to avoid solvent toxicity.

    • Prepare the vehicle control (medium with the same final concentration of DMSO) and the positive control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared treatments (this compound dilutions, vehicle control, positive control) to the respective wells. It is recommended to have at least three technical replicates for each condition.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.

    • Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • After the MTT incubation, carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of proliferation inhibition using the following formula: % Inhibition = [1 - (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells)] x 100

    • Plot the percentage of inhibition against the concentration of this compound to determine the GI50 (concentration for 50% growth inhibition).

Mandatory Visualization

Proposed Signaling Pathway for this compound-Induced Anti-Proliferation

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus PD118057 This compound hERG hERG K+ Channel PD118057->hERG activates K_efflux Increased K+ Efflux hERG->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Senescence Induction of Cellular Senescence Hyperpolarization->Senescence triggers p21_p16 Upregulation of p21 & p16INK4a Senescence->p21_p16 CellCycleArrest G0/G1 Cell Cycle Arrest p21_p16->CellCycleArrest ProliferationInhibition Inhibition of Cell Proliferation CellCycleArrest->ProliferationInhibition

Figure 2: Proposed signaling pathway of this compound in inhibiting cell proliferation.

References

Application Notes and Protocols for Determining the Long-Term Stability of PD-118057 in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-118057 is a synthetic compound identified as a type 2 hERG (human Ether-à-go-go-Related Gene) potassium channel activator.[1][2] It enhances hERG channel currents without significantly affecting channel activation or deactivation, primarily by attenuating inactivation.[1][2] This activity makes this compound a valuable tool in cardiovascular research and drug safety studies. Given its use in aqueous experimental systems, understanding the long-term stability of this compound in various buffers is critical for ensuring the accuracy and reproducibility of experimental results.

These application notes provide a comprehensive overview and detailed protocols for assessing the long-term stability of this compound in common experimental buffers. The protocols are designed to be adaptable to specific laboratory needs and cover forced degradation studies and long-term stability assessments under various storage conditions.

Data Presentation

The following tables should be used to systematically record and present the stability data for this compound.

Table 1: Forced Degradation of this compound

Stress ConditionIncubation Time (hours)Initial Concentration (µg/mL)Remaining this compound (%)Degradation Products (Peak Area %)
0.1 M HCl (60°C)0
2
4
8
24
0.1 M NaOH (60°C)0
2
4
8
24
3% H₂O₂ (RT)0
2
4
8
24
Heat (80°C, Solid)0
24
48
Photostability (ICH Q1B)0
Exposed
Dark Control

Table 2: Long-Term Stability of this compound in Various Buffers

Buffer (pH)Storage Temperature (°C)Time Point (Months)Initial Concentration (µg/mL)Remaining this compound (%)Appearance of Solution
PBS (7.4)40
1
3
6
250
1
3
6
Tris-HCl (7.4)40
1
3
6
250
1
3
6
Citrate (6.0)40
1
3
6
250
1
3
6

Experimental Protocols

The following protocols are adapted from general guidelines for small molecule stability testing and should be validated for the specific application.[3][4]

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution Preparation:

    • Accurately weigh a suitable amount of this compound powder.

    • Dissolve the powder in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM).[1]

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, thaw a stock solution aliquot.

    • Dilute the stock solution with the desired experimental buffer (e.g., PBS, Tris-HCl, Citrate buffer) to the final working concentration.

    • Ensure the final DMSO concentration in the working solution is low (typically <0.1%) to avoid solvent effects on the assay.

Protocol 2: Forced Degradation Study

This study is designed to identify potential degradation products and pathways under stress conditions.[4]

  • Acid Hydrolysis:

    • Add an equal volume of 0.1 M HCl to the this compound working solution.

    • Incubate the mixture at 60°C.

    • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

    • Analyze the samples by a stability-indicating analytical method (e.g., HPLC).

  • Base Hydrolysis:

    • Add an equal volume of 0.1 M NaOH to the this compound working solution.

    • Incubate the mixture at 60°C.

    • Withdraw aliquots at specified time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl.

    • Analyze the samples by HPLC.

  • Oxidative Degradation:

    • Add an equal volume of 3% hydrogen peroxide (H₂O₂) to the this compound working solution.

    • Store the solution at room temperature, protected from light.

    • Withdraw aliquots at specified time points.

    • Analyze the samples by HPLC.

  • Thermal Degradation:

    • Place a known amount of solid this compound in an oven at 80°C for 48 hours.[4]

    • At the end of the incubation, dissolve the compound in a suitable solvent and analyze by HPLC.

  • Photostability:

    • Expose the this compound working solution to light conditions as specified in ICH guideline Q1B.

    • A control sample should be kept in the dark under the same conditions.

    • Analyze both the exposed and control samples by HPLC.

Protocol 3: Long-Term Stability Study

This study evaluates the stability of this compound under intended storage conditions.[3]

  • Sample Preparation:

    • Prepare working solutions of this compound in the desired experimental buffers (e.g., PBS pH 7.4, Tris-HCl pH 7.4, Citrate buffer pH 6.0).

    • Aliquot the solutions into appropriate, sealed containers.

  • Storage Conditions:

    • Store the samples at various temperatures, such as refrigerated (4°C) and room temperature (25°C).[3]

    • Protect the samples from light.

  • Time Points:

    • Analyze the samples at predetermined time points (e.g., 0, 1, 3, and 6 months).[3]

  • Analysis:

    • At each time point, visually inspect the samples for any changes in appearance (e.g., color change, precipitation).

    • Quantify the concentration of this compound using a validated stability-indicating HPLC method.

Protocol 4: Stability-Indicating HPLC Method

A validated HPLC method is crucial for accurately quantifying this compound and detecting any degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column is a common starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: UV detection at a wavelength where this compound has maximum absorbance.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and sensitivity according to ICH guidelines. The method is considered "stability-indicating" if it can resolve the parent drug from its degradation products.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_studies Stability Studies cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (DMSO) prep_work Prepare Working Solutions in Experimental Buffers prep_stock->prep_work forced_deg Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) prep_work->forced_deg long_term Long-Term Stability Study (Different Buffers & Temperatures) prep_work->long_term hplc Stability-Indicating HPLC Analysis forced_deg->hplc long_term->hplc data Data Collection & Interpretation hplc->data

Caption: Experimental workflow for assessing the stability of this compound.

signaling_pathway PD118057 This compound hERG hERG K+ Channel PD118057->hERG binds to pore helix Inactivation P-type Inactivation hERG->Inactivation attenuates K_efflux K+ Efflux hERG->K_efflux enhances Repolarization Membrane Repolarization K_efflux->Repolarization

Caption: Signaling pathway of this compound as a hERG channel activator.

References

Application Notes and Protocols for the Evaluation of PD-118057 in Cardiac Myocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-118057 is a potent and selective activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is critical for cardiac repolarization.[1][2] This document provides detailed application notes and experimental protocols for the comprehensive evaluation of this compound's effects on cardiac myocytes. The methodologies described herein are essential for elucidating the electrophysiological and potential cytotoxic effects of this compound, providing valuable data for cardiac safety and drug development studies.

Mechanism of Action

This compound enhances the hERG potassium current (I_Kr_) by binding to a hydrophobic pocket on the channel protein.[1] This interaction attenuates the fast inactivation of the hERG channel, thereby increasing the outward potassium current during the repolarization phase of the cardiac action potential.[1][2] The primary electrophysiological consequence of this action is a shortening of the action potential duration (APD) in cardiac myocytes.[2]

Data Presentation

The following tables summarize the quantitative effects of this compound on key electrophysiological parameters in cardiac myocytes.

Table 1: Effect of this compound on hERG Peak Tail Current

ConcentrationMean Increase in Peak Tail hERG Current (%)Cell TypeReference
1 µM5.5 ± 1.1HEK 293 cells expressing hERG[2]
3 µM44.8 ± 3.1HEK 293 cells expressing hERG[2]
10 µM111.1 ± 21.7HEK 293 cells expressing hERG[2]
10 µM136.0 ± 9.5Xenopus oocytes expressing hERG[1]

Table 2: Electrophysiological Effects of this compound on Cardiac Action Potential

ParameterEffectConcentrationCell/Tissue TypeReference
Action Potential Duration (APD)Shortened3 µMGuinea pig ventricular myocytes[2]
QT IntervalShortenedConcentration-dependentArterially perfused rabbit ventricular wedge[2]
Early Afterdepolarizations (induced by dofetilide)Eliminated3 µMArterially perfused rabbit ventricular wedge[2]

Experimental Protocols

Electrophysiological Evaluation using Patch-Clamp Technique

This protocol details the whole-cell patch-clamp technique to measure the effect of this compound on hERG currents and action potential duration in isolated cardiac myocytes.

Materials:

  • Isolated cardiac myocytes (e.g., from guinea pig ventricle)

  • External solution (Tyrode's solution): 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM glucose, 10 mM HEPES (pH adjusted to 7.4 with NaOH)

  • Internal (pipette) solution: 120 mM KCl, 1 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, 5 mM Mg-ATP (pH adjusted to 7.2 with KOH)

  • This compound stock solution (in DMSO)

  • Patch-clamp rig with amplifier, data acquisition system, and microscope

  • Borosilicate glass capillaries for pipette pulling

Procedure:

  • Cell Preparation: Isolate ventricular myocytes using established enzymatic digestion protocols. Allow cells to stabilize in the external solution.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Seal Formation: Approach a single, healthy myocyte with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) gigaseal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Action Potential Recording (Current-Clamp):

    • Switch the amplifier to current-clamp mode.

    • Elicit action potentials by injecting brief (2-4 ms) suprathreshold depolarizing current pulses.

    • Record baseline action potentials at a steady-state pacing frequency (e.g., 1 Hz).

    • Perfuse the cell with the external solution containing the desired concentration of this compound.

    • Record action potentials after the drug effect has reached a steady state.

    • Measure the action potential duration at 90% repolarization (APD90).

  • hERG Current Recording (Voltage-Clamp):

    • Switch the amplifier to voltage-clamp mode.

    • Hold the cell at a holding potential of -80 mV.

    • Apply a depolarizing pulse to +20 mV for 1-2 seconds to activate and then inactivate the hERG channels.

    • Repolarize the membrane to -50 mV to record the deactivating tail current, which is characteristic of the hERG current.

    • Record baseline hERG tail currents.

    • Perfuse the cell with the external solution containing this compound.

    • Record hERG tail currents after drug application.

    • Measure the peak tail current amplitude.

Data Analysis:

  • Compare the APD90 before and after this compound application.

  • Calculate the percentage increase in the peak hERG tail current in the presence of this compound compared to the baseline.

Intracellular Calcium Imaging

This protocol describes the use of the fluorescent calcium indicator Fluo-4 AM to assess changes in intracellular calcium transients in response to this compound.

Materials:

  • Isolated cardiac myocytes

  • Fluo-4 AM stock solution (1 mM in DMSO)

  • Pluronic F-127 (20% solution in DMSO)

  • Physiological saline buffer (e.g., Tyrode's solution)

  • Confocal or fluorescence microscope with appropriate filter sets for Fluo-4 (excitation ~494 nm, emission ~515 nm)

  • Image acquisition and analysis software

Procedure:

  • Dye Loading:

    • Prepare a loading solution containing 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127 in the physiological saline buffer.

    • Incubate the isolated cardiomyocytes in the loading solution for 20-30 minutes at room temperature, protected from light.

    • Wash the cells twice with the physiological saline buffer to remove excess dye.

    • Allow the cells to de-esterify the dye for at least 20 minutes before imaging.

  • Image Acquisition:

    • Place the coverslip with the loaded cells on the microscope stage.

    • Electrically stimulate the myocytes at a constant frequency (e.g., 1 Hz) to elicit calcium transients.

    • Record baseline fluorescence changes over time.

    • Perfuse the cells with the physiological saline buffer containing this compound.

    • Record fluorescence changes after the drug has taken effect.

  • Data Analysis:

    • Measure the amplitude, rise time, and decay kinetics of the calcium transients before and after drug application.

    • Express the fluorescence signal as F/F₀, where F is the fluorescence intensity at any given time and F₀ is the baseline fluorescence.

Cytotoxicity Assessment

This protocol outlines a general method for evaluating the potential cytotoxicity of this compound in cardiac myocytes using a commercially available MTT or similar viability assay.

Materials:

  • Cultured cardiac myocytes (e.g., neonatal rat ventricular myocytes or iPSC-derived cardiomyocytes)

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplate reader

Procedure:

  • Cell Seeding: Seed cardiac myocytes in a 96-well plate at an appropriate density and allow them to adhere and grow.

  • Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add the MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • During this time, viable cells with active mitochondrial dehydrogenases will convert the water-soluble MTT to an insoluble formazan (B1609692).

    • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the formazan solution at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the concentration-response curve to determine the IC₅₀ value, if applicable.

Visualizations

Signaling_Pathway cluster_membrane Cardiac Myocyte Membrane Action_Potential Action Potential hERG_Channel hERG (IKr) Channel Action_Potential->hERG_Channel Voltage-dependent activation K_ion K+ hERG_Channel->K_ion Increased K+ efflux PD118057 This compound PD118057->hERG_Channel Binds and prevents inactivation K_ion->Action_Potential Accelerates repolarization

Caption: Signaling pathway of this compound in a cardiac myocyte.

Experimental_Workflow cluster_electrophysiology Electrophysiology cluster_calcium Calcium Homeostasis cluster_viability Cell Viability Patch_Clamp Whole-Cell Patch-Clamp (Current & Voltage Clamp) APD_Measurement Measure Action Potential Duration Patch_Clamp->APD_Measurement hERG_Current Measure hERG (IKr) Current Patch_Clamp->hERG_Current Data_Analysis Comprehensive Data Analysis & Interpretation APD_Measurement->Data_Analysis hERG_Current->Data_Analysis Calcium_Imaging Calcium Imaging (Fluo-4 AM) Transient_Analysis Analyze Calcium Transients Calcium_Imaging->Transient_Analysis Transient_Analysis->Data_Analysis Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Viability_Analysis Determine Cell Viability (IC50) Cytotoxicity_Assay->Viability_Analysis Viability_Analysis->Data_Analysis Start Isolate/Culture Cardiac Myocytes Treat_Cells Treat with this compound Start->Treat_Cells Treat_Cells->Patch_Clamp Treat_Cells->Calcium_Imaging Treat_Cells->Cytotoxicity_Assay

Caption: Experimental workflow for evaluating this compound.

Logical_Relationship PD118057 This compound hERG_Activation hERG Channel Activation PD118057->hERG_Activation Cytotoxicity Potential for Cytotoxicity PD118057->Cytotoxicity Assess for off-target effects IKr_Increase Increased IKr (K+ Efflux) hERG_Activation->IKr_Increase APD_Shortening Action Potential Duration Shortening IKr_Increase->APD_Shortening Anti_Arrhythmic Potential Anti-Arrhythmic Effect (e.g., in LQT2) APD_Shortening->Anti_Arrhythmic Ca_Transient_Mod Modulation of Ca2+ Transients APD_Shortening->Ca_Transient_Mod Indirectly affects

Caption: Logical relationships of this compound's effects.

References

Application Notes and Protocols for PD-118057 Washout Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-118057 is a potent and selective activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel (KCNH2, Kv11.1). It enhances the hERG current by attenuating the fast P-type inactivation of the channel, without significantly affecting activation or deactivation kinetics.[1][2] This mechanism of action makes this compound a valuable tool for studying hERG channel function and for investigating potential therapeutic strategies for conditions associated with hERG channel dysfunction.

A critical aspect of in vitro and in vivo experimentation is the ability to reverse the effects of a pharmacological agent through a washout procedure. However, studies have shown that the onset of this compound's effect is slow, taking approximately 30 minutes to reach a steady state. Furthermore, the reversal of its effects upon washout is incomplete, suggesting a slow dissociation from its binding site within the hERG channel.[3][4] This presents a significant challenge for researchers.

These application notes provide a detailed protocol for performing washout experiments with this compound, taking into account its unique kinetic properties. The provided methodologies are designed to maximize the removal of the compound and to accurately assess the reversibility of its effects.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is essential for proper handling and use in experimental settings.

PropertyValueSource
Molecular Weight 386.27 g/mol [1]
Molecular Formula C₂₁H₁₇Cl₂NO₂[1]
Solubility Soluble to 100 mM in DMSO and to 20 mM in ethanol.[1]
Storage Store at -20°C.[1]
Purity ≥99%[1]

Mechanism of Action and Signaling Pathway

This compound directly binds to a hydrophobic pocket within the pore module of the hERG channel. This binding site is formed by residues from the pore helix and the S6 segment of adjacent subunits.[1][2] By binding to this site, this compound stabilizes the open conformation of the channel's selectivity filter, thereby attenuating the rapid inactivation process that is characteristic of hERG channels. This leads to an increased probability of the channel being in an open, conducting state, resulting in an enhanced outward potassium current.

PD118057_Mechanism PD118057 This compound hERG hERG K+ Channel (Pore Domain) PD118057->hERG Binds to hydrophobic pocket Inactivation Channel Inactivation hERG->Inactivation Attenuates K_efflux Increased K+ Efflux hERG->K_efflux Increases open probability Repolarization Membrane Repolarization K_efflux->Repolarization Promotes

Caption: Mechanism of action of this compound on the hERG potassium channel.

Experimental Protocols: Washout of this compound

Given the slow dissociation kinetics of this compound, a standard washout procedure may not be sufficient. The following protocols are designed to enhance the efficiency of the washout and to properly evaluate the persistence of the compound's effects.

In Vitro Washout Protocol (for cell cultures)

This protocol is suitable for experiments using cell lines expressing hERG channels (e.g., HEK293 cells).

Materials:

  • Cells expressing hERG channels

  • Culture medium (pre-warmed to 37°C)

  • Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺-free (pre-warmed to 37°C)

  • This compound stock solution (in DMSO or ethanol)

  • Vehicle control (DMSO or ethanol)

Procedure:

  • Initial Treatment:

    • Plate cells and allow them to adhere and reach the desired confluency.

    • Treat the cells with the desired concentration of this compound or vehicle control for a minimum of 30 minutes to allow the drug to reach its steady-state effect.

  • Washout Steps:

    • Aspirate the medium containing this compound or vehicle.

    • Gently wash the cells three times with pre-warmed PBS. For each wash, add a sufficient volume of PBS to cover the cell monolayer, gently rock the plate for 1-2 minutes, and then aspirate the PBS.

    • After the PBS washes, wash the cells three times with pre-warmed, compound-free culture medium. Each wash should be for a minimum of 5 minutes to facilitate the dissociation of the compound.

  • Post-Washout Incubation and Analysis:

    • After the final wash, add fresh, pre-warmed, compound-free culture medium to the cells.

    • Return the cells to the incubator.

    • Perform functional assays (e.g., patch-clamp electrophysiology) at various time points post-washout (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, and 24 hours) to assess the rate and extent of recovery from the drug's effect.

Important Considerations:

  • Due to the reported incomplete washout, it is crucial to include a "washout control" group that undergoes the same washing procedure but was initially treated with the vehicle. This will help to control for any effects of the washing procedure itself.

  • The extended wash times with compound-free medium are critical for maximizing the dissociation of this compound from the hERG channels.

  • It is recommended to perform a time-course experiment to determine the optimal washout duration for your specific experimental system.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the in vitro washout protocol.

Washout_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_washout Washout Procedure cluster_analysis Post-Washout Analysis start Start plate_cells Plate and Culture Cells start->plate_cells treat Treat with this compound or Vehicle (≥30 min) plate_cells->treat wash_pbs Wash 3x with pre-warmed PBS treat->wash_pbs wash_media Wash 3x with compound-free medium (≥5 min each) wash_pbs->wash_media incubate Incubate in fresh medium wash_media->incubate analyze Functional Assay at Multiple Time Points incubate->analyze end End analyze->end

Caption: Experimental workflow for the in vitro washout of this compound.

Data Presentation

Due to the limited quantitative data available specifically for this compound washout kinetics, the following table provides a template for researchers to structure their own experimental data for easy comparison.

Time Point Post-Washout% Recovery of hERG Current (Mean ± SEM)n
30 minutes
1 hour
2 hours
4 hours
24 hours

Researchers should populate this table with their own experimental data.

Conclusion

The washout of this compound is challenging due to its slow dissociation from the hERG potassium channel. The protocols and considerations outlined in these application notes provide a framework for researchers to design and execute robust washout experiments. By employing extended wash steps and a time-course analysis, it is possible to more accurately assess the reversibility of this compound's effects and to obtain reliable and reproducible data. The provided diagrams and data table templates are intended to aid in the clear presentation and interpretation of experimental results.

References

Application Notes and Protocols for PD-118057 Delivery in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-118057 is a potent and selective activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel, also known as KCNH2 or Kv11.1.[1] As a Type 2 hERG agonist, its primary mechanism of action is to attenuate channel inactivation without significantly affecting the rates of activation or deactivation.[2][3][4][5][6] This modulation results in an increased probability of the channel being in an open state, leading to an enhanced potassium efflux.[2][3][6] These characteristics make this compound a valuable tool for investigating the physiological roles of hERG channels in various cell types, including cardiomyocytes and cancer cells, and for developing potential therapeutic strategies for conditions like Long QT Syndrome.[7][8]

This document provides detailed protocols for the preparation and application of this compound in cell culture, along with methods to assess its biological activity.

Data Presentation

Physicochemical Properties and Storage
PropertyValueSource
Molecular Weight386.27 g/mol
FormulaC₂₁H₁₇Cl₂NO₂
Purity≥99%
SolubilitySoluble to 100 mM in DMSO and to 20 mM in ethanol (B145695)
Storage of Powder-20°C for up to 3 years[3]
Storage of Solvent-80°C for up to 6 months; -20°C for up to 1 month[3]
Biological Activity of this compound
ParameterCell TypeValueConcentrationSource
Increase in Peak Outward CurrentWild-type hERG1 in Xenopus oocytes136%10 µM[2][5][6]
Shift in Half-point for Inactivation (V₀.₅)Wild-type hERG1 in Xenopus oocytes+19 mV10 µM[2][5][6]
EC₅₀ for V₀.₅ ShiftWild-type hERG1 in Xenopus oocytes2.9 µM-[5]
EC₅₀ for Peak Outward Current IncreaseWild-type hERG1 in Xenopus oocytes3.1 µM-[5]
Increase in Peak Tail hERG CurrentHEK293 cells111.1%10 µM[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Calculate the required mass of this compound: Based on the desired concentration (10 mM) and volume of the stock solution, calculate the mass of this compound needed. For example, to prepare 1 mL of a 10 mM stock solution, you would need 0.38627 mg of this compound.

  • Dissolve this compound in DMSO: Carefully weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.[2]

  • Ensure complete dissolution: Vortex the solution and, if necessary, use an ultrasonic bath to ensure the compound is fully dissolved.[3]

  • Aliquot and store: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[3]

Protocol 2: Delivery of this compound to Cell Culture

This protocol outlines the general procedure for treating cultured cells with this compound.

Materials:

  • Cultured cells in appropriate vessels (e.g., flasks, plates, or dishes)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Pipettes and sterile tips

Procedure:

  • Thaw the stock solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare the working solution: Dilute the stock solution in complete cell culture medium to the desired final concentration. It is recommended to perform serial dilutions. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.

  • Treat the cells: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound.

  • Incubate: Incubate the cells for the desired period. The optimal incubation time will depend on the cell type and the specific assay being performed. Some studies have noted that the onset of the drug's effect can be slow, sometimes requiring around 30 minutes to reach a steady state.[5]

Protocol 3: Assessment of hERG Channel Activity using Patch-Clamp Electrophysiology

This protocol provides a general guideline for assessing the effect of this compound on hERG channel currents using the whole-cell patch-clamp technique.

Materials:

  • Cells expressing hERG channels (e.g., HEK293-hERG stable cell line)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • Extracellular and intracellular solutions

  • This compound working solution

Procedure:

  • Cell Preparation: Plate the cells on glass coverslips at an appropriate density for patch-clamp recording.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Establish Whole-Cell Configuration: Form a high-resistance seal (≥1 GΩ) between the patch pipette and the cell membrane.[9] Rupture the cell membrane to achieve the whole-cell configuration.

  • Record Baseline Currents: Record baseline hERG currents using a suitable voltage protocol. A common protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.[10][11]

  • Apply this compound: Perfuse the cells with the extracellular solution containing the desired concentration of this compound.

  • Record Post-Treatment Currents: After allowing sufficient time for the drug to take effect, record the hERG currents again using the same voltage protocol.

  • Data Analysis: Analyze the changes in current amplitude, voltage-dependence of activation and inactivation, and kinetics of the channel in the presence of this compound compared to the baseline recordings.

Protocol 4: Cell Migration Assay using a Transwell System

This protocol describes how to assess the effect of this compound on cell migration using a Transwell assay.

Materials:

  • Transwell inserts (e.g., 8.0 µm pore size)

  • 24-well plates

  • Cultured cells

  • Serum-free medium

  • Complete medium (containing serum or other chemoattractants)

  • This compound working solution

  • Cotton swabs

  • Fixing and staining reagents (e.g., methanol (B129727) and crystal violet or DAPI)

Procedure:

  • Cell Preparation: Culture cells to approximately 80-90% confluency. Harvest the cells and resuspend them in serum-free medium at a desired concentration (e.g., 1 x 10⁶ cells/mL).[12]

  • Assay Setup: Place the Transwell inserts into the wells of a 24-well plate.

  • Add Chemoattractant: Add complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the wells.

  • Seed Cells: Add the cell suspension in serum-free medium, either with or without this compound, to the upper chamber of the inserts.[12]

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient for cell migration (e.g., 2 to 24 hours, depending on the cell type).[12][13]

  • Remove Non-Migrated Cells: After incubation, carefully remove the medium from the upper chamber and gently wipe the inside of the insert with a cotton swab to remove non-migrated cells.

  • Fix and Stain: Fix the migrated cells on the underside of the membrane with a suitable fixative (e.g., 70% ethanol or 4% paraformaldehyde).[12] Stain the cells with a dye such as crystal violet or DAPI.

  • Quantification: Count the number of migrated cells in several random fields of view under a microscope. The results can be expressed as the average number of migrated cells per field or as a percentage of the control.

Visualizations

Signaling Pathways and Experimental Workflows

hERG_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PD118057 This compound hERG hERG (Kv11.1) Channel PD118057->hERG Activates K_ion K+ Ion hERG->K_ion Efflux MAPK_Pathway MAPK Pathway hERG->MAPK_Pathway Modulates (in some cancers) Membrane_Potential Membrane Hyperpolarization K_ion->Membrane_Potential cfos c-fos MAPK_Pathway->cfos Proliferation Cell Proliferation cfos->Proliferation Migration Cell Migration cfos->Migration

Caption: hERG channel activation by this compound and its potential downstream effects.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare 10 mM this compound Stock in DMSO Working_Solution Dilute Stock to Final Concentration in Media Stock_Solution->Working_Solution Treatment Treat Cells with this compound (include vehicle control) Working_Solution->Treatment Cell_Culture Culture Cells to Desired Confluency Cell_Culture->Treatment Incubation Incubate for Specified Duration Treatment->Incubation Patch_Clamp Electrophysiology (Patch-Clamp) Incubation->Patch_Clamp Migration_Assay Cell Migration Assay (Transwell) Incubation->Migration_Assay Data_Analysis Analyze and Quantify Results Patch_Clamp->Data_Analysis Migration_Assay->Data_Analysis

Caption: General experimental workflow for using this compound in cell culture.

References

Troubleshooting & Optimization

troubleshooting slow onset of PD-118057 effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals encountering a slow onset of effects with PD-118057 in their experiments.

Troubleshooting Guide & FAQs

This section addresses specific issues related to the delayed action of this compound.

Q1: We are observing a significant delay in the effects of this compound on hERG channel currents in our patch-clamp experiments. Is this expected?

A1: Yes, a slow onset of action for this compound has been documented. Research has shown that the onset of the drug's effect can be slow, sometimes requiring approximately 30 minutes to reach a steady state, particularly at lower concentrations.[1] Therefore, a delayed effect is not necessarily indicative of an experimental error. It is recommended to extend the incubation and recording times to ensure the full effect of the compound is observed.

Q2: What are the potential reasons for a slower-than-expected or absent response to this compound?

A2: Several factors can contribute to a delayed or diminished response. Consider the following troubleshooting steps:

  • Inadequate Incubation Time: As mentioned, this compound has a slow onset of action. Ensure that your experimental protocol includes a sufficiently long incubation period (at least 30 minutes) to allow the drug to reach its target and exert its effects.[1]

  • Compound Stability and Solubility: this compound is soluble in DMSO and ethanol.[2] Ensure that your stock solutions are prepared correctly and that the final concentration of the solvent in your experimental medium is not affecting cell viability or channel function. It is also crucial to use freshly prepared solutions, as repeated freeze-thaw cycles can degrade the compound.

  • Cell Health and Expression Levels: The health and viability of the cells expressing the hERG channels are critical. Poor cell health can lead to altered channel function and drug response. Additionally, low expression levels of the hERG channels can result in a smaller signal, making it difficult to detect the effects of this compound.

  • Voltage Protocol: The voltage-clamp protocol used to elicit hERG currents can influence the observed drug effect. This compound primarily attenuates inactivation, so protocols that promote channel inactivation will be more sensitive to its effects.[1][3]

  • Drug Concentration: The concentration of this compound used is a critical factor. A concentration-dependent effect has been observed, with significant enhancement of hERG currents at concentrations between 1 and 10 µM.[1][4] If you are using a very low concentration, the effect may be subtle and take longer to develop.

Q3: How can we optimize our experimental protocol to better observe the effects of this compound?

A3: To optimize your experiments, consider the following:

  • Perform a Time-Course Experiment: To determine the optimal incubation time for your specific experimental system, conduct a time-course experiment where you measure the hERG current at several time points after the application of this compound.

  • Concentration-Response Curve: Generate a concentration-response curve to identify the optimal concentration of this compound for your desired effect. This will also help to ensure that you are working within a sensitive range of the assay.

  • Vehicle Control: Always include a vehicle control (e.g., DMSO) to account for any effects of the solvent on the hERG channel current.

  • Positive Control: Use a known hERG channel activator as a positive control to validate your experimental setup and ensure that the cells are responding as expected.

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound on hERG channel currents as reported in the literature.

ConcentrationEffect on Peak Outward/Tail hERG CurrentCell TypeReference
1 µM5.5 ± 1.1% increase in peak tail currentHEK293 cells[4]
3 µM44.8 ± 3.1% increase in peak tail currentHEK293 cells[4]
10 µM111.1 ± 21.7% increase in peak tail currentHEK293 cells[4]
10 µM136.0 ± 9.5% increase in peak outward currentsXenopus oocytes[1]
10 µMShifted the half-point for inactivation by +19 mVXenopus oocytes[1][3]

Key Experimental Protocol

Whole-Cell Patch-Clamp Electrophysiology for Assessing this compound Effects on hERG Channels

This protocol is a generalized guide for measuring the effects of this compound on hERG channels expressed in a mammalian cell line (e.g., HEK293).

1. Cell Preparation:

  • Culture HEK293 cells stably expressing the hERG channel in appropriate media.
  • Plate the cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
  • Internal Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).
  • This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C.

3. Electrophysiological Recording:

  • Transfer a coverslip with cells to the recording chamber on the stage of an inverted microscope.
  • Perfuse the cells with the external solution.
  • Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the internal solution.
  • Establish a whole-cell patch-clamp configuration on a single, healthy cell.
  • Hold the cell at a holding potential of -80 mV.

4. Voltage Protocol and Data Acquisition:

  • To elicit hERG currents, apply a depolarizing pulse to +20 mV for 1-2 seconds to activate and then inactivate the channels.
  • Follow with a repolarizing pulse to -50 mV for 1-2 seconds to elicit the characteristic tail current.
  • Record baseline currents in the external solution (vehicle control) for a stable period (e.g., 5-10 minutes).

5. Application of this compound:

  • Prepare the desired final concentrations of this compound by diluting the stock solution in the external solution.
  • Perfuse the cell with the this compound-containing solution.
  • Due to the slow onset of action, continue recording for at least 30 minutes to allow the drug effect to reach a steady state.
  • Record currents at various concentrations to generate a concentration-response curve.

6. Data Analysis:

  • Measure the peak amplitude of the tail current.
  • Normalize the current amplitude in the presence of this compound to the baseline current to determine the percentage of current enhancement.
  • Plot the percentage enhancement against the drug concentration to generate a concentration-response curve and determine the EC50 value.

Visualizations

Signaling Pathway and Mechanism of Action

PD118057_Mechanism cluster_membrane Cell Membrane cluster_effects Cellular Effects PD118057 This compound hERG hERG K+ Channel (Closed State) PD118057->hERG Binds to pore helix hERG_open hERG K+ Channel (Open/Inactivated State) hERG->hERG_open Depolarization hERG_open->hERG Repolarization K_efflux Increased K+ Efflux hERG_open->K_efflux Attenuates Inactivation, Increases Open Probability Repolarization Accelerated Membrane Repolarization K_efflux->Repolarization

Caption: Mechanism of action of this compound on the hERG K+ channel.

Troubleshooting Workflow for Slow Onset of this compound Effects

Troubleshooting_Workflow Start Slow or No Effect Observed with this compound Check_Time Is Incubation Time ≥ 30 minutes? Start->Check_Time Extend_Time Extend Incubation Time and Re-measure Check_Time->Extend_Time No Check_Concentration Is Concentration in Optimal Range (1-10 µM)? Check_Time->Check_Concentration Yes Extend_Time->Check_Concentration Adjust_Concentration Adjust Concentration (Perform Dose-Response) Check_Concentration->Adjust_Concentration No Check_Solubility Is Compound Properly Solubilized and Stable? Check_Concentration->Check_Solubility Yes Adjust_Concentration->Check_Solubility Prepare_Fresh Prepare Fresh Stock and Working Solutions Check_Solubility->Prepare_Fresh No Check_Cells Are Cells Healthy and Expressing hERG? Check_Solubility->Check_Cells Yes Prepare_Fresh->Check_Cells Validate_Cells Validate Cell Health and Expression Check_Cells->Validate_Cells No Consult Consult Further Technical Support Check_Cells->Consult Yes Validate_Cells->Consult

Caption: Troubleshooting decision tree for slow onset of this compound effects.

References

addressing incomplete washout of PD-118057

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing incomplete washout of PD-118057 in their experiments.

Troubleshooting Guide: Incomplete Washout of this compound

Issue: Residual this compound effects are observed even after extensive washing of the experimental system.

This guide provides a stepwise approach to troubleshoot and resolve issues related to the incomplete washout of this compound. The underlying causes can range from its physicochemical properties to its specific binding kinetics at the hERG channel.

Step 1: Review the Washout Protocol

A thorough and consistent washout protocol is the first line of defense against residual drug effects.

Question: What is a standard washout protocol and how can I optimize it for this compound?

Answer: A standard washout protocol involves replacing the drug-containing solution with a drug-free solution multiple times. For a compound like this compound that binds to a hydrophobic pocket, extending the duration and increasing the number of washes can be beneficial.

Experimental Protocols

General Washout Protocol for Cell-Based Assays

  • Aspiration: Carefully aspirate the this compound-containing extracellular solution from the cell culture dish or well plate.

  • Initial Wash: Gently add a volume of pre-warmed, drug-free buffer/media equal to the initial incubation volume.

  • Incubation (Optional but Recommended): For compounds with slow off-rates or high lipophilicity, incubate the cells with the drug-free buffer for 5-10 minutes at the experimental temperature. This allows for the drug to dissociate from its binding site and partition out of the cell membrane.

  • Repeat: Repeat steps 1-3 for a minimum of 3-5 cycles. For persistent washout issues, increase the number of washes to 10 or more.

  • Final Incubation: After the final wash, incubate the cells in the drug-free solution for a period equivalent to the desired washout time before measuring the reversal of the drug effect.

Step 2: Consider the Physicochemical Properties of this compound

The chemical nature of this compound can contribute to its retention in experimental systems.

Question: Could the chemical properties of this compound be causing incomplete washout?

Answer: Yes. This compound binds to a hydrophobic pocket within the hERG channel.[1][2][3] This suggests that the compound is lipophilic. Lipophilic compounds can partition into the lipid bilayer of the cell membrane, creating a reservoir of the drug that is slowly released, leading to a prolonged effect even after the extracellular solution has been replaced.

Troubleshooting Workflow for Washout Issues

G start Incomplete Washout Observed protocol Review and Optimize Washout Protocol (Increase volume, duration, and number of washes) start->protocol still_issue Issue Persists? protocol->still_issue physicochem Consider Physicochemical Properties (Lipophilicity and membrane partitioning) still_issue->physicochem Yes resolved Issue Resolved still_issue->resolved No contact_support Contact Technical Support still_issue->contact_support binding_kinetics Evaluate Binding Kinetics (Cooperative binding, slow off-rate) physicochem->binding_kinetics add_carrier Add a Carrier Protein to Washout Buffer (e.g., BSA to 'mop up' lipophilic compound) physicochem->add_carrier prolong_washout Prolong Washout Duration (Allow for slow dissociation) binding_kinetics->prolong_washout add_carrier->still_issue prolong_washout->still_issue

Caption: Troubleshooting flowchart for addressing incomplete this compound washout.

Step 3: Understand the Binding Mechanism of this compound

The specific interaction of this compound with the hERG channel can influence its dissociation.

Question: How does the binding of this compound to the hERG channel affect its washout?

Answer: this compound acts as a type 2 hERG channel agonist by binding to a site formed by residues F619 and L646.[1][2][3] This direct interaction with the pore helix attenuates the channel's inactivation.[1][2][3] The Hill coefficient for its activity is approximately 2, which suggests positive cooperative binding.[3] This could mean that the dissociation of the first molecule is slower until the second molecule also unbinds, potentially contributing to a longer-lasting effect.

This compound Binding to hERG Channel

cluster_hERG hERG Channel Subunits Subunit A Subunit A Pore Helix (F619) Subunit B Subunit B S6 Segment (L646) This compound This compound This compound->Subunit A:f1 Interaction This compound->Subunit B:f1 Interaction

Caption: Proposed binding of this compound to a hydrophobic pocket in the hERG channel.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a type 2 agonist for the hERG K+ channel.[1][4] Its primary mechanism is to attenuate the fast P-type inactivation of the channel, which increases the open probability without affecting activation or deactivation kinetics.[1][2][3][4]

Q2: What are the known effects of this compound on hERG channel currents?

A2: At a concentration of 10 µM, this compound has been shown to increase the peak outward current by 136% and shift the half-point for inactivation by +19 mV.[1][3]

Q3: Is there any information on the binding and dissociation rates (k-on and k-off) for this compound?

A3: The available literature does not provide specific values for the on-rate and off-rate of this compound binding to the hERG channel. However, the cooperative nature of its binding may suggest complex dissociation kinetics.[3]

Q4: Can the use of a carrier protein in the washout buffer help?

A4: For lipophilic compounds, adding a carrier protein like bovine serum albumin (BSA) to the washout buffer can help to "mop up" the compound from the cell membrane and the aqueous phase, thereby facilitating a more complete washout. A concentration of 0.1-1% BSA in the washout buffer can be tested.

Q5: How long should I expect the washout of this compound to take?

A5: The exact time for complete washout is not well-defined and can depend on the experimental system. Given the potential for slow dissociation and membrane partitioning, it is advisable to perform a time-course experiment to determine the optimal washout duration for your specific assay.

Summary of this compound Effects on hERG Channels

ParameterEffect of 10 µM this compoundReference
Peak Outward Current 136% increase[1][3]
Inactivation (V1/2) +19 mV shift[1][3]
Deactivation Rate Minor effects[3]
Activation (V1/2) Small depolarizing shift[3]
Binding Cooperativity (Hill Coefficient) ~2[3]

References

optimizing PD-118057 concentration to avoid toxicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PD-118057. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot common issues related to concentration optimization and potential toxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule activator of the human ether-a-go-go-related gene 1 (hERG) K+ channel.[1][2][3] It is classified as a type 2 agonist. Its primary mechanism involves binding to the pore helix of the hERG channel, which attenuates, or reduces, the channel's natural fast inactivation process.[1][2][4] This results in an increased probability of the channel being open and an enhanced potassium (K+) current, without significantly affecting the channel's activation or deactivation kinetics.[1][5]

Q2: What is the intended biological effect of activating the hERG channel with this compound?

A2: The hERG channel is crucial for cardiac action potential repolarization.[1][2][4] By enhancing the K+ current, this compound can shorten the action potential duration.[6] This property makes it a valuable research tool for studying conditions related to delayed cardiac repolarization, such as some forms of long QT syndrome.[6]

Q3: How should I prepare and store this compound?

A3: this compound should be dissolved in a suitable solvent like DMSO to create a concentrated stock solution (e.g., 100 mM).[3][7] It is recommended to prepare aliquots of the stock solution and store them at -20°C to avoid repeated freeze-thaw cycles.[7] When preparing working solutions, dilute the stock solution in your specific cell culture medium or assay buffer. Always ensure the final concentration of the solvent (e.g., DMSO) is low (typically ≤ 0.1%) to prevent solvent-induced toxicity.

Q4: What are the typical working concentrations for this compound?

A4: The effective concentration of this compound can vary depending on the experimental system. However, published data shows effective concentrations in the range of 1 µM to 10 µM.[6] For instance, at 10 µM, this compound has been shown to increase the peak outward hERG current by approximately 136%.[1][2][4] A dose-response experiment is always recommended to determine the optimal concentration for your specific cell line and assay.

Troubleshooting Guide: Optimizing Concentration & Avoiding Toxicity

A primary concern when using this compound is identifying a concentration that maximizes hERG channel activation without inducing paradoxical or off-target effects.

Problem: I'm not observing the expected increase in hERG activity.

Possible Cause Suggested Solution
Concentration Too Low The concentration of this compound may be insufficient for your system. Increase the concentration systematically (e.g., 1, 3, 10, 20 µM) and re-evaluate the effect.[6]
Poor Compound Stability The compound may be degrading in the experimental medium over time. For long-term experiments, consider replenishing the medium with fresh compound periodically.
Incorrect Target Expression The cells you are using may not express the hERG channel at sufficient levels. Verify hERG expression using techniques like Western Blot, qPCR, or functional electrophysiology assays.
Measurement Technique The assay being used may not be sensitive enough to detect changes in K+ current. Ensure your electrophysiological recording setup is correctly configured or that your indirect assay (e.g., membrane potential dye) is validated for this target.

Problem: I'm observing a decrease in hERG activity or signs of toxicity at higher concentrations.

Possible Cause Suggested Solution
Paradoxical Blockade This compound has been observed to have a blocking effect at high concentrations (e.g., 30 µM).[4] This is a supra-pharmacological effect where the compound may inhibit the channel it is meant to activate.
General Cytotoxicity While specific cytotoxicity data is limited, high concentrations of any small molecule can induce stress or cell death. This can be independent of the intended target.
Solvent Toxicity The concentration of the solvent (e.g., DMSO) in your final working solution may be too high, causing cellular toxicity.

Quantitative Data Summary

ParameterValueExperimental System
Effective Concentration Range 1 - 10 µMHEK293 cells expressing hERG[6]
Effect at 1 µM ~5.5% increase in peak tail hERG currentHEK293 cells expressing hERG[6]
Effect at 3 µM ~44.8% increase in peak tail hERG currentHEK293 cells expressing hERG[6]
Effect at 10 µM ~136% increase in peak outward currentXenopus oocytes expressing hERG[1][4]
Potential Blocking Concentration 30 µMXenopus oocytes expressing hERG[4]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration using a Dose-Response Curve

This protocol outlines a method to determine both the effective (activating) and potentially toxic (inhibitory) concentrations of this compound.

  • Cell Seeding: Plate cells expressing the hERG channel (e.g., HEK293-hERG) in an appropriate multi-well plate format suitable for your chosen assay (e.g., 96-well plate for a viability assay). Allow cells to adhere and grow to 70-80% confluency.

  • Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A suggested range, based on known data, would be from 0.1 µM to 50 µM. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Treatment: Remove the old medium and replace it with the medium containing the various concentrations of this compound.

  • Incubation: Incubate the cells for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).

  • Parallel Assays: After incubation, perform two separate assays on parallel sets of plates:

    • Efficacy Assay: Measure hERG channel activity. For direct measurement, use patch-clamp electrophysiology. For higher throughput, use an indirect method like a fluorescent membrane potential assay.

    • Viability/Toxicity Assay: Measure overall cell health to identify cytotoxic concentrations. Standard methods include MTT, MTS, or LDH release assays.[8][9][10]

  • Data Analysis:

    • For the efficacy assay, plot the % change in hERG activity against the log of the this compound concentration to determine the EC50 (half-maximal effective concentration).

    • For the viability assay, plot the % cell viability against the log of the this compound concentration to determine the CC50 (half-maximal cytotoxic concentration).

    • Compare the two curves to identify the optimal therapeutic window where hERG activation is maximized and toxicity is minimized.

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_assay Parallel Assays cluster_analysis Data Analysis start Seed hERG-expressing cells in multi-well plates prep_compound Prepare serial dilutions of this compound (e.g., 0.1 µM to 50 µM) + Vehicle Control start->prep_compound treat Treat cells with compound dilutions prep_compound->treat incubate Incubate for desired duration (e.g., 24-72h) treat->incubate efficacy Efficacy Assay (e.g., Patch Clamp, Membrane Potential Dye) incubate->efficacy toxicity Viability Assay (e.g., MTT, LDH Assay) incubate->toxicity plot_ec50 Plot Dose-Response Curve Determine EC50 efficacy->plot_ec50 plot_cc50 Plot Viability Curve Determine CC50 toxicity->plot_cc50 optimize Identify Optimal Concentration Window (High Efficacy, Low Toxicity) plot_ec50->optimize plot_cc50->optimize

Caption: Workflow for determining the optimal concentration of this compound.

G cluster_membrane Cell Membrane hERG hERG K+ Channel (Inactive State) hERG_active hERG K+ Channel (Open State) hERG->hERG_active Attenuates Inactivation K_out K+ hERG_active->K_out K+ Efflux K_in K+ PD118057 This compound PD118057->hERG Binds to pore helix

Caption: Mechanism of action for this compound as a hERG channel activator.

G start High concentration of this compound applied (e.g., > 20 µM) check_effect Is hERG current decreased or cell viability reduced? start->check_effect cause1 Potential Cause: Paradoxical Channel Blockade check_effect->cause1 Yes cause2 Potential Cause: General Cytotoxicity check_effect->cause2 Yes solution Solution: Reduce this compound concentration into the optimal range (e.g., 1-10 µM) cause1->solution cause2->solution retest Re-run experiment and confirm hERG activation without toxicity solution->retest

Caption: Troubleshooting logic for toxicity at high concentrations.

References

Technical Support Center: Managing PD-118057 Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the hERG potassium channel activator PD-118057, maintaining its solubility in aqueous solutions is critical for experimental success. This guide provides troubleshooting advice and frequently asked questions to address challenges with compound precipitation.

Troubleshooting Guide

Precipitation of this compound during your experiments can lead to inaccurate results by lowering the effective concentration of the compound. The following guide provides a structured approach to identifying and resolving these issues.

Observation Potential Cause Recommended Solution
Immediate precipitation upon dilution in aqueous buffer or media. The final concentration of this compound exceeds its aqueous solubility limit.- Decrease the final working concentration. Successful in vitro studies have used this compound in the range of 1 µM to 30 µM.[1][2][3] - Perform a serial dilution of the DMSO stock solution into pre-warmed (e.g., 37°C) aqueous buffer or media while vortexing gently.
Rapid solvent exchange from a concentrated DMSO stock to an aqueous environment ("solvent shock").- Add the DMSO stock solution dropwise to the aqueous solution while gently stirring or vortexing. - Prepare an intermediate dilution in a smaller volume of the aqueous solution before adding it to the final volume.
The temperature of the aqueous solution is too low, decreasing the solubility of this compound.- Always use pre-warmed aqueous solutions (e.g., cell culture media at 37°C) when preparing your working solutions.
Precipitation observed after a period of incubation (e.g., hours or days). The compound may be unstable in the experimental conditions over time, leading to degradation into less soluble forms.- Prepare fresh working solutions of this compound immediately before each experiment. - If long incubation times are necessary, consider refreshing the media with newly prepared this compound at intermediate time points.
Changes in the pH of the cell culture media due to cellular metabolism can affect the solubility of pH-sensitive compounds.- Monitor the pH of your culture medium during long-term experiments. More frequent media changes may be required for dense cultures.
Cloudiness or a fine precipitate is visible in the stock solution (DMSO or ethanol). The compound has precipitated out of the stock solution due to improper storage or freeze-thaw cycles.- Before use, warm the stock solution to room temperature and vortex thoroughly to ensure complete dissolution. - Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
Absorption of water by the DMSO stock, which can reduce the solubility of hydrophobic compounds.- Use anhydrous, high-purity DMSO to prepare stock solutions. - Store stock solutions in tightly sealed vials to prevent moisture absorption.

Quantitative Data Summary

While the precise solubility of this compound in various aqueous buffers is not extensively documented, the following table summarizes its known solubility in organic solvents and effective concentrations used in published research.

Solvent/Medium Concentration Notes
DMSOUp to 100 mMSuitable for creating high-concentration stock solutions.[1]
EthanolUp to 20 mMAn alternative solvent for stock solutions.
Aqueous Cell Culture Media (e.g., for HEK293 cells, Xenopus oocytes, guinea pig cardiomyocytes)1 µM - 30 µMEffective concentrations reported in functional assays.[1][2][3]

Experimental Protocols

Below are detailed methodologies for preparing and using this compound in a typical cell-based assay, designed to minimize precipitation.

Preparation of this compound Stock Solution
  • Solvent Selection : Use anhydrous, high-purity DMSO to prepare the primary stock solution.

  • Concentration : Prepare a high-concentration stock solution, for example, 10 mM to 100 mM, to minimize the volume of DMSO added to the final aqueous solution.[1]

  • Dissolution : Ensure the compound is fully dissolved. Gentle warming (to room temperature) and vortexing can aid dissolution. For the highest concentration in DMSO, brief ultrasonication may be necessary.[1]

  • Storage : Store the stock solution in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.

Preparation of Working Solution for Cell-Based Assays
  • Pre-warm Medium : Pre-warm the cell culture medium or aqueous buffer to the experimental temperature (e.g., 37°C).

  • Intermediate Dilution (Optional but Recommended) : For higher final concentrations, consider preparing an intermediate dilution. Add a small volume of the DMSO stock to a small volume of the pre-warmed medium and mix well.

  • Final Dilution : Add the stock solution (or the intermediate dilution) dropwise to the final volume of the pre-warmed medium while gently vortexing or swirling. This gradual dilution helps to prevent the compound from precipitating out of solution.

  • Final DMSO Concentration : Aim for a final DMSO concentration of less than 0.5%, and ideally below 0.1%, to minimize solvent effects on the cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Immediate Use : It is recommended to use the prepared working solution immediately to ensure the compound remains in solution.

Visualizations

TroubleshootingWorkflow start Precipitation Observed check_stock Is the stock solution clear? start->check_stock reprepare_stock Warm, vortex, or re-prepare stock solution. check_stock->reprepare_stock No check_dilution How was the working solution prepared? check_stock->check_dilution Yes reprepare_stock->check_stock optimize_dilution Add stock dropwise to pre-warmed media while vortexing. Consider serial dilution. check_dilution->optimize_dilution Rapidly added check_concentration Is the final concentration too high? check_dilution->check_concentration Gradually added optimize_dilution->check_concentration lower_concentration Decrease the final concentration. (Effective range: 1-30 µM) check_concentration->lower_concentration Yes check_incubation Did precipitation occur after incubation? check_concentration->check_incubation No lower_concentration->check_incubation prepare_fresh Prepare solutions fresh before use. Refresh media for long incubations. check_incubation->prepare_fresh Yes solution Solution Clear check_incubation->solution No prepare_fresh->solution hERG_Activation_Pathway PD118057 This compound hERG hERG (KV11.1) Channel PD118057->hERG Activates IKr Increased IKr Current hERG->IKr Repolarization Accelerated Cardiac Repolarization IKr->Repolarization APD Shortened Action Potential Duration Repolarization->APD

References

Technical Support Center: Interpreting Electrophysiological Results with PD-118057

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected electrophysiological results when working with the hERG K+ channel activator, PD-118057.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected electrophysiological effect?

This compound is a potent and specific activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which conducts the rapid delayed rectifier potassium current (IKr). It is classified as a type 2 hERG agonist. Its primary mechanism of action is to attenuate the fast P-type inactivation of the hERG channel without significantly affecting its deactivation kinetics.[1][2] The expected electrophysiological effects are an increase in the peak outward hERG current and a positive shift in the voltage-dependence of inactivation.[1][2]

Q2: At what concentration should I see an effect of this compound?

The effective concentration of this compound can vary depending on the experimental system. However, significant activation of hERG channels is typically observed in the low micromolar range. The reported EC50 for the shift in the half-inactivation potential (V0.5) is approximately 2.9 µM, and for the increase in peak outward current is around 3.1 µM.[1] A concentration of 10 µM has been shown to increase the peak outward current by approximately 136% and shift the V0.5 of inactivation by about +19 mV.[1][2]

Q3: Is this compound selective for hERG channels?

This compound has been reported to be selective for hERG channels, showing no major effects on other cardiac ion channels such as INa, ICa,L, IK1, and IKs at concentrations effective for hERG activation.[3][4] However, as with any pharmacological agent, off-target effects may be observed at higher concentrations.

Q4: How should I prepare and handle this compound for my experiments?

This compound is a hydrophobic compound. It is recommended to prepare a high-concentration stock solution in a suitable organic solvent like dimethyl sulfoxide (B87167) (DMSO). For aqueous electrophysiology solutions, ensure the final concentration of the solvent is minimal (ideally <0.1%) to avoid solvent-induced effects on ion channels and cell health. It is also advisable to prepare fresh dilutions for each experiment to prevent precipitation.

Troubleshooting Unexpected Results

This guide addresses common unexpected outcomes during patch-clamp experiments with this compound.

Problem 1: No observable effect of this compound on hERG currents.

Possible CauseTroubleshooting Steps
Compound Precipitation Prepare fresh dilutions of this compound for each experiment. Visually inspect the final solution for any signs of precipitation. Consider a brief sonication of the final solution.
Inadequate Concentration Increase the concentration of this compound in a stepwise manner. Refer to the literature for effective concentrations in similar experimental setups.
Incorrect Target Channel Verify that the cells you are recording from are indeed expressing functional hERG channels.
Poor Cell Health Monitor cell health throughout the experiment. Unhealthy cells may exhibit unstable baseline currents and altered responses to drugs.
hERG Channel Rundown hERG currents can exhibit "rundown" (a gradual decrease in current amplitude over time) in whole-cell patch-clamp recordings. To mitigate this, include ATP and GTP in your intracellular solution. If rundown persists, consider using the perforated patch technique.

Problem 2: Reduced hERG current or channel block instead of activation.

Possible CauseTroubleshooting Steps
High Compound Concentration While this compound is an activator, very high concentrations of some ion channel modulators can lead to paradoxical blocking effects. Perform a concentration-response curve to determine the optimal concentration for activation.
Off-Target Effects At high concentrations, this compound might have off-target effects on other ion channels that could indirectly influence the recorded hERG current. If possible, use specific blockers for other channels to isolate the hERG current.
Compound Instability Ensure the compound has not degraded. Use a fresh stock of this compound if there are concerns about its stability.

Problem 3: Unstable recordings or loss of seal after applying this compound.

Possible CauseTroubleshooting Steps
Hydrophobic Nature of this compound Hydrophobic compounds can sometimes interact with the cell membrane or the patch pipette, leading to instability. Ensure the final DMSO concentration is as low as possible.
Precipitate Clogging the Pipette Filter the final recording solution containing this compound through a 0.2 µm syringe filter before use.
Non-specific Membrane Effects Some hydrophobic compounds can alter the physical properties of the lipid bilayer, affecting seal stability. If this is suspected, trying different recording configurations (e.g., cell-attached) may provide more stable recordings.

Problem 4: Paradoxical pro-arrhythmic effects (e.g., action potential prolongation instead of shortening).

Possible CauseTroubleshooting Steps
Overcorrection of Repolarization At high concentrations, potent hERG activators can excessively shorten the action potential duration, which can, in some circumstances, create a substrate for re-entrant arrhythmias. This is a known risk for some type 2 hERG activators.[4]
Inhomogeneity of Drug Action In tissue preparations, inhomogeneous drug distribution or cell-to-cell variability in response could lead to complex electrophysiological effects that are not apparent in single-cell recordings.

Quantitative Data Summary

The following tables summarize the key quantitative effects of this compound on hERG channel electrophysiology.

Table 1: Concentration-Dependent Effects of this compound on hERG Current [3]

Concentration (µM)Average Increase in Peak Tail Current (%)
15.5 ± 1.1
344.8 ± 3.1
10111.1 ± 21.7

Table 2: Electrophysiological Parameters of hERG Channels in the Presence of this compound [1]

ParameterControl10 µM this compound
V0.5 of Inactivation (mV) (Not specified in source)+19 mV shift
EC50 for Inactivation Shift (µM) N/A2.9
EC50 for Peak Current Increase (µM) N/A3.1
Hill Coefficient N/A≈2
Inactivation Time Constant at 0 mV (ms) 4.6 ± 0.27.8 ± 0.4
V0.5 of Activation (mV) -29.3 ± 1.3-24.3 ± 1.1 (+5.0 mV shift)

Experimental Protocols

Whole-Cell Patch-Clamp Recording of hERG Currents

This protocol is a general guideline and may require optimization for specific cell types and recording systems.

1. Cell Preparation:

  • Culture cells stably expressing hERG channels (e.g., HEK293 or CHO cells) on glass coverslips.

  • Use cells at a low passage number and ensure they are healthy and well-adhered before recording.

2. Solutions:

  • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

3. Recording Procedure:

  • Place a coverslip with cells in the recording chamber and perfuse with the external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a cell with the patch pipette and apply gentle suction to form a giga-ohm seal (>1 GΩ).

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Allow the cell to stabilize for a few minutes before starting the voltage-clamp protocol.

4. Voltage-Clamp Protocol for hERG Activation and Inactivation:

  • A typical voltage protocol to elicit hERG currents and assess the effect on inactivation is a two-step pulse:

    • Hold the cell at a resting membrane potential of -80 mV.

    • Apply a depolarizing step to +20 mV for 2 seconds to activate and then inactivate the channels.

    • Repolarize to -50 mV for 3 seconds to measure the peak tail current, which reflects the population of channels that were open before inactivation.

  • To study the voltage-dependence of inactivation, a pre-pulse to various potentials is applied before the activating step.

Visualizations

Signaling_Pathway PD118057 This compound hERG hERG K+ Channel (Pore Helix & S6) PD118057->hERG Binds to hydrophobic pocket InactivationGate Inactivation Gate (Selectivity Filter) hERG->InactivationGate Attenuates inactivation K_efflux Increased K+ Efflux InactivationGate->K_efflux Increases open probability Repolarization Accelerated Repolarization K_efflux->Repolarization APD Shortened Action Potential Duration Repolarization->APD Troubleshooting_Workflow Start Unexpected Electrophysiological Result with this compound NoEffect No Effect Observed Start->NoEffect ReducedCurrent Reduced Current / Block Start->ReducedCurrent UnstableRecording Unstable Recording Start->UnstableRecording CheckConcentration Verify Compound Concentration & Solubility NoEffect->CheckConcentration CheckCellHealth Assess Cell Health & hERG Expression NoEffect->CheckCellHealth CheckRundown Monitor for Current Rundown NoEffect->CheckRundown ConcentrationResponse Perform Concentration- Response Curve ReducedCurrent->ConcentrationResponse CheckOffTarget Consider Off-Target Effects ReducedCurrent->CheckOffTarget CheckSolvent Minimize Solvent Concentration UnstableRecording->CheckSolvent FilterSolution Filter Drug Solution UnstableRecording->FilterSolution Experimental_Workflow CellPrep Prepare hERG-expressing cells Patch Establish whole-cell patch-clamp configuration CellPrep->Patch SolutionPrep Prepare internal and external solutions SolutionPrep->Patch Baseline Record stable baseline hERG currents Patch->Baseline DrugApp Perfuse with this compound Baseline->DrugApp Record Record hERG currents in presence of drug DrugApp->Record Washout Washout with external solution Record->Washout Analysis Analyze changes in current amplitude and kinetics Washout->Analysis

References

Technical Support Center: PD-118057 & DMSO Vehicle Controls

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of the hERG channel activator PD-118057, with a specific focus on controlling for the vehicle effects of its solvent, Dimethyl Sulfoxide (B87167) (DMSO). Adhering to proper experimental design, including appropriate vehicle controls, is crucial for obtaining accurate and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective activator of the human ether-a-go-go-related gene (hERG) potassium channel, also known as KCNH2 or Kv11.1. Its primary mechanism of action is to enhance the hERG potassium current by attenuating the channel's inactivation.[1][2][3][4] Specifically, it binds to a hydrophobic pocket formed by residues in the pore helix and S6 segment of the hERG channel, which shifts the voltage dependence of inactivation to more depolarized potentials.[1][2][4] This leads to an increased probability of the channel being in an open state, thereby enhancing potassium conductance.[1][2][3] this compound is classified as a type 2 hERG activator because it primarily affects inactivation without significantly altering the channel's activation or deactivation kinetics.[1][3][4]

Q2: Why is DMSO used as a solvent for this compound, and what are the implications?

This compound is a hydrophobic molecule with limited solubility in aqueous solutions. DMSO is a powerful organic solvent capable of dissolving a wide range of both polar and nonpolar compounds, making it an ideal vehicle for preparing concentrated stock solutions of this compound.[5][6] However, DMSO is not biologically inert and can exert its own effects on cellular systems, which can be concentration-dependent.[7][8] These effects may include alterations in gene expression, induction of cell differentiation, changes in membrane permeability, and, at higher concentrations, cytotoxicity.[5][7][8] Therefore, it is critical to use a vehicle control in all experiments to differentiate the effects of this compound from those of the DMSO solvent.[5][7][9][10]

Q3: What is a vehicle control and why is it essential for experiments with this compound?

A vehicle control is a crucial component of experimental design where the control group is treated with the same solvent (the "vehicle," in this case, DMSO) used to deliver the experimental compound (this compound), but without the compound itself.[5][7][9] The vehicle control group receives the exact same final concentration of DMSO as the group treated with this compound. This allows researchers to isolate and attribute the observed biological effects solely to this compound, by accounting for any background effects caused by the DMSO.[5][7] Without a proper vehicle control, it is impossible to determine if the experimental outcomes are a result of the compound of interest or the solvent.[9][10]

Q4: What is the recommended final concentration of DMSO for in vitro and in vivo experiments?

The optimal final concentration of DMSO should be as low as possible while ensuring the solubility of this compound. For most in vitro cell culture experiments, the final DMSO concentration should be kept at or below 0.5% (v/v), with many sensitive or primary cell lines requiring concentrations of 0.1% or lower.[5][7] For in vivo studies, it is generally recommended to keep the final DMSO concentration below 1% (v/v) to minimize potential systemic toxicity and other adverse effects.[7] It is highly recommended to perform a DMSO dose-response experiment to determine the maximum tolerated concentration for your specific cell line or animal model that does not cause significant toxicity or other unwanted effects.[5][7]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
High levels of cell death in both this compound-treated and vehicle control groups. The final DMSO concentration is too high for your specific cell line, leading to cytotoxicity.[5][7]1. Perform a DMSO Dose-Response Curve: Conduct a cell viability assay (e.g., MTT, trypan blue) with a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%) to determine the highest non-toxic concentration for your cells.[7] 2. Reduce DMSO Concentration: Prepare a more concentrated stock solution of this compound to allow for the addition of a smaller volume to your assay, thereby lowering the final DMSO concentration.
The observed effect of this compound is weaker than expected or absent. 1. The effect of this compound is being masked by the effects of the DMSO vehicle. 2. This compound has precipitated out of solution upon dilution into the aqueous assay buffer.1. Re-evaluate DMSO Concentration: A lower, non-toxic concentration of DMSO may be required to observe the specific effects of this compound.[7] 2. Ensure Proper Dissolution: Prepare the final dilution of this compound in your experimental media or buffer immediately before use. Gently vortex or mix to ensure complete dissolution. Consider a serial dilution approach.
Inconsistent results between experiments. Variability in the preparation of this compound solutions or the final DMSO concentration.1. Prepare Fresh Stock Solutions: Prepare a fresh stock solution of this compound in high-quality, anhydrous DMSO for each experiment to avoid degradation from repeated freeze-thaw cycles. 2. Consistent Pipetting: Use calibrated pipettes and consistent techniques to ensure accurate and reproducible dilutions.
High background or unexpected effects in the vehicle control group. The DMSO concentration is too high and is causing cellular stress or other off-target effects.[7]Perform a dose-response experiment to determine the highest non-toxic concentration of DMSO for your specific cell type or animal model. Ensure the final DMSO concentration in your experiment is below this threshold.[7]

Data Summary Tables

Table 1: this compound Properties and Solubility

PropertyValueReference
Molecular Weight 386.27 g/mol [11]
Formula C₂₁H₁₇Cl₂NO₂[11]
CAS Number 313674-97-4[11]
Solubility in DMSO ≥ 100 mg/mL (258.89 mM)[11][12]
Solubility in Ethanol 20 mM
Storage Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.[11]

Table 2: Recommended DMSO Concentrations for Vehicle Controls

Experimental SystemRecommended Final DMSO Concentration (v/v)Key Considerations
In Vitro (Most Cell Lines) ≤ 0.5%Always perform a dose-response curve to determine the optimal concentration for your specific cell line.[5][7]
In Vitro (Sensitive/Primary Cells) ≤ 0.1%These cells may exhibit toxicity at very low DMSO concentrations.[7]
In Vivo < 1%Higher concentrations can lead to systemic toxicity and other adverse effects.[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions with Vehicle Control
  • Prepare a Concentrated Stock Solution in 100% DMSO:

    • To prepare a 100 mM stock solution of this compound (MW: 386.27), dissolve 38.63 mg of this compound powder in 1 mL of high-quality, anhydrous DMSO.

    • Gently vortex or use an ultrasonic bath to ensure complete dissolution.[11]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

  • Prepare Intermediate Dilutions (if necessary):

    • Perform serial dilutions of the 100 mM stock solution in 100% DMSO to create a range of intermediate concentrations. For example, to achieve a final concentration of 10 µM in your assay with a 1:1000 dilution (0.1% DMSO), you would need a 10 mM intermediate stock.

  • Prepare Working Solutions and Vehicle Controls:

    • For the this compound treated group, dilute the appropriate stock or intermediate solution into your cell culture medium or assay buffer to achieve the desired final concentration. For example, add 1 µL of a 10 mM stock to 1 mL of medium for a final concentration of 10 µM this compound and 0.1% DMSO.

    • For the vehicle control group, add an equal volume of 100% DMSO (from the same source used to dissolve this compound) to the cell culture medium or assay buffer. For the example above, you would add 1 µL of 100% DMSO to 1 mL of medium to achieve a final DMSO concentration of 0.1%.[5]

  • Application to Cells:

    • Add the prepared working solutions (this compound and vehicle control) to your cell cultures or experimental setup. Ensure that the only difference between the treated and vehicle control groups is the presence of this compound.[9]

Protocol 2: Determining DMSO Toxicity Threshold in a Cell Line (MTT Assay)
  • Cell Seeding:

    • Seed your cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.

  • Prepare DMSO Dilutions:

    • Prepare a range of DMSO concentrations in your cell culture medium (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, and a "medium only" control).

  • Treatment:

    • Replace the existing medium with the prepared DMSO dilutions.

    • Incubate the plate for the same duration as your planned this compound experiment (e.g., 24, 48, or 72 hours).[7]

  • Viability Assay:

    • At the end of the incubation period, perform an MTT assay according to the manufacturer's instructions.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other wells.

    • Normalize the absorbance of the DMSO-treated wells to the "medium only" control (which represents 100% viability).

    • Plot the percentage of cell viability against the DMSO concentration to determine the highest concentration that does not significantly reduce cell viability.[7]

Visualizations

PD118057_Mechanism cluster_membrane Cell Membrane cluster_effect Channel Gating PD118057 PD118057 hERG_Channel hERG (Kv11.1) Channel Pore Helix S6 Segment PD118057->hERG_Channel:p_helix Binds to hydrophobic pocket Inactivation_Attenuated Inactivation Attenuated hERG_Channel->Inactivation_Attenuated Leads to Open_Probability Increased Open Probability Inactivation_Attenuated->Open_Probability Results in K_efflux Increased K+ Efflux Open_Probability->K_efflux Causes

Caption: Mechanism of action of this compound on the hERG potassium channel.

Experimental_Workflow cluster_prep Preparation cluster_dilution Dilution cluster_treatment Treatment Groups cluster_analysis Analysis Stock_PD118057 Prepare 100 mM This compound Stock in 100% DMSO Working_PD118057 Dilute this compound Stock to final concentration in media (e.g., 0.1% DMSO) Stock_PD118057->Working_PD118057 Stock_DMSO Prepare Vehicle Control (100% DMSO) Working_DMSO Dilute 100% DMSO to same final concentration (e.g., 0.1% DMSO) Stock_DMSO->Working_DMSO Group_PD118057 Experimental Group: Cells + Media + this compound Working_PD118057->Group_PD118057 Group_Vehicle Vehicle Control Group: Cells + Media + DMSO Working_DMSO->Group_Vehicle Data_Collection Data Collection (e.g., Electrophysiology, Viability Assay) Group_PD118057->Data_Collection Group_Vehicle->Data_Collection Group_Untreated Untreated Control: Cells + Media Group_Untreated->Data_Collection Comparison Compare Experimental Group to Vehicle Control Group Data_Collection->Comparison Troubleshooting_Tree Start Unexpected Results Observed Check_Vehicle Is there high toxicity in the Vehicle Control group? Start->Check_Vehicle High_Toxicity YES Check_Vehicle->High_Toxicity Low_Toxicity NO Check_Vehicle->Low_Toxicity Action_Reduce_DMSO DMSO concentration is likely too high. Perform DMSO dose-response curve. Reduce final DMSO concentration. High_Toxicity->Action_Reduce_DMSO Check_Effect Is the this compound effect weak or absent? Low_Toxicity->Check_Effect Weak_Effect YES Check_Effect->Weak_Effect Good_Effect NO Check_Effect->Good_Effect Action_Check_Solubility Possible precipitation or masking effect. Ensure complete dissolution. Prepare fresh dilutions just before use. Consider re-evaluating DMSO concentration. Weak_Effect->Action_Check_Solubility Action_Check_Inconsistency Results are as expected or issue is related to experimental variability. Review protocol for consistency. Good_Effect->Action_Check_Inconsistency

References

Technical Support Center: Improving Signal-to-Noise Ratio in PD-118057 Patch-Clamp Recordings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the signal-to-noise ratio in their PD-118057 patch-clamp recordings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective activator of the hERG (human Ether-à-go-go-Related Gene) potassium channel, also known as KCNH2 or Kv11.1.[1][2] Its primary mechanism of action is to attenuate the fast P-type inactivation of the hERG channel, which increases the channel's open probability.[2][3] Unlike Type 1 activators, this compound is a Type 2 agonist and does not significantly affect the channel's deactivation process.[2][3]

Q2: What is the expected effect of this compound on hERG currents in a patch-clamp recording?

Application of this compound is expected to increase the peak outward tail current of the hERG channel in a concentration-dependent manner.[1] For instance, at a concentration of 10 µM, this compound has been shown to increase the peak outward current by approximately 136% and shift the half-point for inactivation of wild-type hERG1 channels by +19 mV.[2]

Q3: What is the recommended solvent and final concentration for this compound in my experiments?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[4] It is crucial to keep the final concentration of DMSO in your bath solution as low as possible, ideally below 0.3%, to avoid solvent-induced effects on cell morphology and ion channel function.[5] Always include a vehicle control (DMSO alone) in your experiments to account for any potential effects of the solvent.[6]

Q4: How does temperature affect this compound's action on hERG channels?

The gating kinetics of hERG channels are highly sensitive to temperature.[7][8] Both activation and inactivation rates increase with higher temperatures.[8] Therefore, the effects of this compound on hERG currents will be temperature-dependent. It is important to maintain a stable temperature throughout your experiment and to note that results obtained at room temperature may not be directly translatable to physiological temperatures.[8]

Troubleshooting Guide: Low Signal-to-Noise Ratio

A poor signal-to-noise ratio (SNR) can obscure the effects of this compound. This guide provides a systematic approach to identifying and mitigating common sources of noise.

Issue 1: High Baseline Noise
Possible Cause Troubleshooting Steps
Poor Seal Resistance (<1 GΩ) A high-resistance "gigaseal" is critical for low-noise recordings. Ensure your cells are healthy, solutions are clean and filtered, and pipette tips are fire-polished and clean. Consider using reducing agents like DTT (200 µM) in the bath solution to improve seal formation and stability.[9]
Inadequate Grounding Ensure all components of your rig (amplifier, headstage, microscope, manipulators) are connected to a single, common ground point to avoid ground loops. Check for and eliminate any sources of 50/60 Hz hum from nearby electrical equipment.
Dirty Pipette Holder or Electrodes Disassemble and clean the pipette holder regularly. Ensure the Ag/AgCl pellet or wire is properly chlorided and not oxidized.
Excessive Pipette Capacitance Keep the bath solution level as low as possible to minimize pipette immersion. Consider coating the pipette with a hydrophobic substance like Sylgard.
Issue 2: Inconsistent or Unstable Recordings
Possible Cause Troubleshooting Steps
Cell Health and Viability Use healthy, passage-appropriate cells. Ensure proper osmolarity matching between your internal and external solutions.[10]
Mechanical Instability Use an anti-vibration table and ensure all components are securely fastened. Avoid touching the rig during recordings. Check for drift in the micromanipulator.[11]
Perfusion System Issues Ensure a smooth and continuous flow from your perfusion system. Air bubbles in the tubing can introduce significant noise. Ground the perfusion lines.
Compound Precipitation This compound, when diluted from a DMSO stock into an aqueous buffer, may precipitate if the final DMSO concentration is too low. Prepare fresh dilutions and visually inspect for any precipitation. Consider a series of intermediate dilutions to minimize precipitation risk.
Issue 3: Artifacts in the Presence of this compound
Possible Cause Troubleshooting Steps
Vehicle (DMSO) Effects High concentrations of DMSO can directly affect ion channel gating and cell membrane properties.[5][12] Keep the final DMSO concentration below 0.3% and always run a vehicle control to differentiate the effects of this compound from those of the solvent.[5]
Blocking Effect at High Concentrations At concentrations of 30 µM and higher, this compound can exhibit a voltage-dependent blocking effect on hERG channels, which is distinct from its activating effect.[3] Be mindful of this dual action if you are exploring a wide range of concentrations.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of hERG Currents with this compound Application

This protocol outlines the steps for recording hERG currents from a stable cell line (e.g., HEK293) and applying this compound.

Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

  • Internal Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.

  • This compound Stock Solution: 10 mM in 100% DMSO. Store at -20°C.

Procedure:

  • Cell Preparation: Plate cells expressing hERG channels onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a Giga-ohm seal (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the cell membrane and achieve the whole-cell configuration.

  • Stabilization: Allow the cell to stabilize for 5-10 minutes before starting the recording protocol.

  • Voltage Protocol:

    • Hold the membrane potential at -80 mV.

    • Apply a depolarizing step to +20 mV for 1-2 seconds to activate the hERG channels.

    • Repolarize to -50 mV to elicit the characteristic hERG tail current.

    • Repeat this protocol at a frequency of 0.05-0.1 Hz.

  • Baseline Recording: Record a stable baseline of the hERG tail current for at least 5 minutes in the external solution.

  • This compound Application: Perfuse the cells with the external solution containing the desired final concentration of this compound (and the corresponding final concentration of DMSO).

  • Data Acquisition: Record the hERG currents until a steady-state effect of the compound is observed.

  • Washout: Perfuse with the external solution to wash out the compound and observe any reversal of the effect.

Quantitative Data

Table 1: Dose-Dependent Effect of this compound on hERG Peak Tail Current
This compound Concentration (µM)Mean Increase in Peak Tail Current (%)
15.5 ± 1.1
344.8 ± 3.1
10111.1 ± 21.7

Data from experiments conducted in HEK293 cells expressing hERG channels.[1]

Table 2: Recommended Parameters for this compound Patch-Clamp Experiments
ParameterRecommended ValueNotes
Pipette Resistance 2-5 MΩLower resistance can improve voltage clamp but may make sealing more difficult.
Seal Resistance > 1 GΩEssential for a good signal-to-noise ratio.
Series Resistance < 20 MΩCompensate for at least 80% to ensure accurate voltage control.
Low-pass Filter 1-2 kHzA Bessel filter is recommended to reduce high-frequency noise without distorting the signal.
Sampling Rate 5-10 kHzShould be at least twice the filter frequency (Nyquist theorem).
Temperature Room Temperature (~22°C) or 37°CMaintain a stable temperature. Note that hERG channel kinetics are temperature-dependent.[7][8]
Final DMSO Concentration ≤ 0.3%Minimize solvent effects. Always include a vehicle control.[5]

Visualizations

PD118057_Signaling_Pathway cluster_membrane Cell Membrane hERG hERG Channel (Kv11.1) S1-S4 (Voltage Sensor) Pore Helix & Selectivity Filter S6 Helix Inactivation Fast P-type Inactivation hERG->Inactivation Attenuates K_efflux Increased K+ Efflux hERG->K_efflux Increases open probability PD118057 This compound PD118057->hERG:Pore Binds to pore helix Repolarization Accelerated Repolarization K_efflux->Repolarization

Caption: Mechanism of action of this compound on the hERG channel.

Troubleshooting_Workflow Start Low Signal-to-Noise Ratio CheckSeal Check Seal Resistance (>1 GΩ?) Start->CheckSeal CheckGrounding Check Grounding & Electrical Noise CheckSeal->CheckGrounding Yes OptimizeSeal Optimize Sealing: - Clean Pipette/Solutions - Healthy Cells CheckSeal->OptimizeSeal No CheckSolutions Check Solutions & Cell Health CheckGrounding->CheckSolutions OK IsolateNoise Isolate Electrical Noise Source: - Turn off equipment one by one - Check for ground loops CheckGrounding->IsolateNoise Noise Present CheckPerfusion Check Perfusion System CheckSolutions->CheckPerfusion OK PrepareFresh Prepare Fresh Solutions: - Filter solutions - Check osmolarity CheckSolutions->PrepareFresh Issues Found StabilizePerfusion Stabilize Perfusion: - Remove air bubbles - Ground tubing CheckPerfusion->StabilizePerfusion Issues Found GoodSNR Good Signal-to-Noise Ratio CheckPerfusion->GoodSNR OK OptimizeSeal->CheckSeal IsolateNoise->CheckGrounding PrepareFresh->CheckSolutions StabilizePerfusion->CheckPerfusion

References

Technical Support Center: hERG Current Stability During Electrophysiology Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering hERG current instability, particularly in the context of experiments involving the compound PD-118057. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: I am observing a rundown of my hERG current during the application of this compound. How can I mitigate this?

A1: It's important to first clarify the expected effect of this compound. Published literature consistently shows that this compound is a hERG channel enhancer or activator, meaning it should increase the hERG current.[1][2] The "rundown" you are observing is likely due to the inherent instability of hERG currents during whole-cell patch-clamp recordings, which is a common issue in these experiments.[3] Factors such as the whole-cell configuration, temperature, and solution composition can contribute to this instability. The following troubleshooting guide provides steps to improve the stability of your hERG current recordings in general.

Q2: What is the known mechanism of action for this compound on the hERG channel?

A2: this compound is classified as a type 2 hERG agonist. It enhances the hERG current by attenuating the channel's fast P-type inactivation, which increases the probability of the channel being in the open state.[4][5][6] It does not significantly affect the channel's activation or deactivation kinetics.[1][6] Molecular modeling suggests that this compound binds to a hydrophobic pocket formed by residues in the pore helix and the S6 segment of the hERG channel.[4][5]

Q3: What are the expected quantitative effects of this compound on hERG current?

A3: The degree of hERG current enhancement by this compound is concentration-dependent. The tables below summarize the reported effects from studies using human embryonic kidney (HEK293) cells expressing hERG channels and Xenopus oocytes.

Quantitative Effects of this compound on hERG Channels

ConcentrationAverage Increase in Peak Tail Current (HEK293 cells)
1 µM5.5 ± 1.1%
3 µM44.8 ± 3.1%
10 µM111.1 ± 21.7%
Data from Zhou et al. (2005)[1]
ConcentrationEffect on Inactivation & Peak Outward Current (Wild-type hERG1 in Xenopus oocytes)
10 µMShifts half-point for inactivation by +19 mV; Increases peak outward current by 136%
Data from Perry et al. (2009)[4][5][6]

Troubleshooting Guide for hERG Current Instability

Issue: hERG current amplitude decreases over time (rundown) after establishing whole-cell configuration.

Potential Cause Troubleshooting Step Rationale
Dialysis of essential intracellular components 1. Ensure the internal (pipette) solution contains MgATP (typically 5 mM).[7] 2. Minimize the time between establishing the whole-cell configuration and starting the recording protocol.ATP is crucial for maintaining the activity of many ion channels, and its dialysis from the cell can lead to current rundown.
Suboptimal recording temperature 1. Maintain a stable, physiological temperature (~35-37°C).[7][8] 2. Use a temperature controller for the recording chamber.hERG channel kinetics are temperature-sensitive.[8] Fluctuations can cause instability, and non-physiological temperatures can affect channel function.
Poor seal quality 1. Aim for a high seal resistance (≥1 GΩ) before breaking into whole-cell mode.[9] 2. If the seal is unstable, try using a different pipette or re-polishing the pipette tip.A stable, high-resistance seal is critical for low-noise recordings and preventing leak currents that can contribute to apparent rundown.
Cell health 1. Use cells from a healthy, sub-confluent culture (50-70% confluency is often recommended).[7] 2. Ensure proper cell culture conditions are maintained.Unhealthy cells will not provide stable recordings.
Voltage protocol 1. Allow for a stable baseline recording for at least 3 minutes before applying any compounds.[7] 2. Monitor holding current and input resistance for stability throughout the experiment.[9]A stable baseline ensures that any observed changes are due to the applied compound and not inherent instability.

Experimental Protocols

Standard Protocol for Assessing Compound Effects on hERG Current

This protocol is adapted from standard manual patch-clamp methodologies.[7][10]

1. Cell Culture:

  • Use HEK293 cells stably transfected with the KCNH2 gene (encoding the hERG channel).

  • Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • Plate cells onto glass coverslips for experiments and allow them to grow to 50-70% confluency.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[7]

  • Internal (Pipette) Solution (in mM): 120 KCl, 10 EGTA, 5 MgATP, 10 HEPES. Adjust pH to 7.2 with KOH.[7]

  • Compound Stock Solutions: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10-30 mM).

3. Electrophysiological Recording:

  • Perform whole-cell patch-clamp recordings at a physiological temperature (37 ± 1°C).[7]

  • Use borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • After establishing a whole-cell configuration, compensate for cell membrane capacitance and series resistance.

  • Voltage-Clamp Protocol:

    • Hold the cell at a potential of -80 mV.

    • Apply a depolarizing step to +20 mV to activate the channels.

    • Follow with a repolarizing step to -50 mV to elicit a large tail current, which is used for analysis.[7]

    • Repeat this protocol at regular intervals (e.g., every 5-15 seconds).[3][9]

4. Experimental Procedure:

  • Record a stable baseline hERG current for at least 3 minutes in the external solution (vehicle control).

  • Perfuse the test compound (e.g., this compound) at increasing concentrations.

  • Apply each concentration for a sufficient duration (typically 3-5 minutes) to allow the effect to reach a steady state.[7]

  • Perform a washout step with the external solution to assess the reversibility of the compound's effect.

  • Optionally, apply a known hERG blocker (e.g., E-4031 or dofetilide) at the end of the experiment to confirm the identity of the recorded current.[7][8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis cell_culture 1. Cell Culture (HEK293-hERG) solutions 2. Prepare Solutions (Internal, External, Compound) cell_culture->solutions pipette 3. Pull Pipette solutions->pipette whole_cell 4. Establish Whole-Cell pipette->whole_cell baseline 5. Record Stable Baseline (3 min) whole_cell->baseline compound_app 6. Perfuse this compound (Increasing Conc.) baseline->compound_app washout 7. Washout compound_app->washout pos_control 8. Apply Positive Control (Optional) washout->pos_control measure_current 9. Measure Tail Current Amplitude pos_control->measure_current plot_data 10. Plot Data (% Change vs. Conc.) measure_current->plot_data

Caption: Workflow for assessing the effect of this compound on hERG channels.

pd118057_mechanism cluster_channel hERG Channel States Closed Closed Open Open Closed->Open Activation (Depolarization) Open->Closed Deactivation Inactivated Inactivated Open->Inactivated Fast Inactivation Inactivated->Open Recovery PD118057 This compound PD118057->Inactivated Attenuates

Caption: Proposed mechanism of this compound action on hERG channel gating.

References

ensuring consistent PD-118057 activity between experimental batches

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure consistent and reliable results when using the hERG channel activator, PD-118057. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Issue 1: Inconsistent or No Compound Effect Observed

You are applying this compound to your cells, but the expected increase in hERG channel activity is variable between experiments or absent altogether.

Troubleshooting Workflow

start Inconsistent/No Effect compound_prep Verify Compound Preparation and Handling start->compound_prep compound_qc Assess Compound Quality (Purity & Identity) compound_prep->compound_qc Stock solution prepared correctly? prep_issue Action: Prepare fresh stock solution following protocol. Use new DMSO. compound_prep->prep_issue solubility Check for Precipitation/ Aggregation compound_qc->solubility Compound purity and identity confirmed? qc_issue Action: Obtain a new batch with a Certificate of Analysis. Perform in-house QC. compound_qc->qc_issue assay_cond Review Assay Conditions solubility->assay_cond Compound fully dissolved in media? sol_issue Action: Optimize dilution. Lower final DMSO %. Visually inspect for precipitate. solubility->sol_issue cell_health Evaluate Cell Health and Expression assay_cond->cell_health Assay parameters (e.g., voltage protocol) correct? assay_issue Action: Verify voltage protocols, seal resistance, and solution exchange times. assay_cond->assay_issue end Consistent Activity cell_health->end Cells healthy and expressing hERG? cell_issue Action: Check cell passage number. Confirm hERG expression. Use a positive control. cell_health->cell_issue

Caption: Troubleshooting decision tree for inconsistent this compound activity.

Potential Causes and Solutions

Potential Cause Recommended Action
Compound Degradation/Purity Issues Verify Certificate of Analysis (CoA): Always review the CoA for each new batch to confirm its purity (typically ≥98%) and identity.[1][2] In-house QC: If batch-to-batch variability is suspected, perform in-house quality control. Techniques like HPLC can verify purity, while Mass Spectrometry or NMR can confirm identity.[3] Proper Storage: Store the solid compound and DMSO stock solutions at -20°C or below, protected from light and moisture, to prevent degradation. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.
Solubility and Aggregation Optimize Stock Solution: Dissolve this compound in 100% anhydrous DMSO to make a concentrated stock (e.g., 10 mM).[4] Ensure complete dissolution, using sonication if necessary. Use fresh, newly opened DMSO as it is hygroscopic and absorbed water can reduce solubility.[5] Dilution Protocol: When diluting into aqueous assay buffer, add the DMSO stock dropwise while vortexing or stirring to prevent precipitation. Perform serial dilutions rather than a single large dilution. Final DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium as low as possible (ideally below 0.5%) to avoid cell toxicity and compound precipitation. Visual Inspection: Before use, visually inspect the final diluted solution for any signs of cloudiness or precipitate. Centrifuge a small aliquot to check for a pellet.
Experimental Procedure Variability Standardize Protocols: Adhere to a strict, standardized protocol for all steps, including cell plating, solution changes, and incubation times. Automate Liquid Handling: Use calibrated pipettes and consider automated liquid handlers for critical steps to minimize human error. Consistent Environment: Ensure consistent temperature, humidity, and CO2 levels in your incubator, as these can affect cell health and channel expression.
Cell-Based Assay Issues Cell Health and Passage Number: Use cells from a consistent and low passage number, as channel expression levels can change over time. Ensure high cell viability before starting the experiment. Stable hERG Expression: Regularly verify the expression and function of hERG channels in your cell line using a positive control (e.g., a known hERG blocker like dofetilide). Patch-Clamp Specifics: In electrophysiology experiments, monitor for stable seal resistance (>1 GΩ) and low access resistance. Inconsistent seal quality can lead to variable current measurements.[6]

Frequently Asked Questions (FAQs)

Compound Handling and Preparation

  • Q1: What is the best way to dissolve and store this compound?

    • A1: this compound is soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 20 mM). For most biological assays, it is recommended to prepare a 10 mM stock solution in pure, anhydrous DMSO.[4] This stock solution should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -20°C or -80°C for long-term stability (up to 6 months at -80°C).[5] When preparing working solutions, thaw an aliquot and dilute it into your final aqueous buffer or media immediately before use.

  • Q2: I see a precipitate in my cell culture media after adding this compound. What should I do?

    • A2: This is a common issue with hydrophobic compounds. First, ensure your final DMSO concentration is not too high (ideally <0.5%). Try making your dilutions serially, and add the compound stock to pre-warmed media while vortexing to aid dissolution. If precipitation persists, you may be exceeding the compound's kinetic solubility in your specific media. In this case, you will need to use a lower final concentration of this compound.

Experimental Design

  • Q3: What concentrations of this compound are typically effective?

    • A3: The effective concentration can vary depending on the cell type and assay. Published data shows clear effects on hERG currents in the low micromolar range. For example, significant increases in peak tail hERG current have been observed at 1 µM, 3 µM, and 10 µM.[7] At 10 µM, this compound has been shown to increase peak outward current by 136%.[8] An EC50 of 2.9 µM has also been reported.[4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.

  • Q4: How can I be sure the effects I'm seeing are specific to hERG channel activation?

    • A4: To confirm specificity, you can use a potent hERG channel blocker, such as dofetilide (B1670870) or E-4031, in conjunction with this compound. The blocker should reverse the effects of this compound. Additionally, this compound has been shown to have no major effect on other cardiac ion channels such as INa, ICa,L, IK1, and IKs at effective concentrations.[7]

Data Interpretation

  • Q5: My results vary from one batch of this compound to another. Why is this happening?

    • A5: Batch-to-batch variability can be caused by differences in the purity or identity of the compound. It is crucial to purchase from a reputable supplier that provides a detailed Certificate of Analysis (CoA) for each batch.[1][2] This document should provide data on purity (e.g., via HPLC) and identity (e.g., via NMR or MS). If you suspect variability, you should perform your own QC on the new batch and compare it to a previous, validated batch.

  • Q6: What is the mechanism of action of this compound?

    • A6: this compound is classified as a type 2 hERG channel agonist. It enhances hERG K+ conductance primarily by attenuating fast P-type inactivation, which increases the probability of the channel being in the open state.[8] It binds to a hydrophobic pocket formed by residues on the pore helix and the S6 segment of the hERG channel.[8] Unlike some other activators, it does not significantly affect the voltage-dependence of activation or the rate of deactivation.[7][8]

Mechanism of Action: this compound on hERG Channel

cluster_channel hERG K+ Channel closed Closed State open Open State closed->open Re-activation open->closed Deactivation inactivated Inactivated State open->inactivated Fast Inactivation K_efflux Increased K+ Efflux (Repolarization) open->K_efflux K+ Efflux inactivated->open Recovery PD118057 This compound PD118057->inactivated Attenuates depolarization Membrane Depolarization depolarization->open Activation repolarization Membrane Repolarization

Caption: Signaling pathway showing this compound attenuating hERG channel inactivation.

Experimental Protocols

Key Experiment: Whole-Cell Patch-Clamp of hERG Channels

This protocol provides a general framework for assessing the effect of this compound on hERG channels stably expressed in a cell line (e.g., HEK293).

1. Cell Preparation

  • Culture HEK293 cells stably expressing hERG channels under standard conditions (e.g., 37°C, 5% CO2).

  • Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Just before recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.

2. Solutions

  • Intracellular Solution (in mM): 130 K-aspartate, 10 EGTA, 5 MgCl2, 5 HEPES, 5 ATP (potassium salt), 1 CaCl2. Adjust pH to 7.2 with KOH.

  • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • This compound Working Solution: Prepare fresh daily by diluting a 10 mM DMSO stock into the extracellular solution to achieve the desired final concentrations (e.g., 1, 3, 10 µM). The final DMSO concentration should not exceed 0.5%.

3. Electrophysiological Recording

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Obtain a gigaohm seal (>1 GΩ) on a single cell.

  • Rupture the membrane to achieve the whole-cell configuration.

  • Allow the cell to stabilize for 5-10 minutes before starting the voltage protocol.

  • Hold the cell at -80 mV.

  • Apply a voltage-step protocol to elicit hERG currents. A typical protocol to measure tail currents is a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds.[7]

  • Record baseline currents in the extracellular solution.

  • Perfuse the chamber with the this compound working solution and record the currents until a steady-state effect is observed (this may take several minutes).

  • Wash out the compound with the extracellular solution to observe reversibility.

Data Analysis

  • Measure the peak tail current amplitude during the repolarizing step.

  • Calculate the percentage increase in current after application of this compound compared to the baseline.

  • Plot the percentage increase against the drug concentration to generate a dose-response curve and determine the EC50.

Experimental Workflow: Patch-Clamp Assay

start Start cell_prep Prepare hERG-expressing cells on coverslip start->cell_prep solutions Prepare Intra/Extra- cellular solutions and This compound dilutions cell_prep->solutions setup Setup Patch-Clamp Rig (Pipette, Microscope) solutions->setup giga_seal Approach cell and form Gigaohm Seal setup->giga_seal whole_cell Rupture membrane to achieve Whole-Cell mode giga_seal->whole_cell baseline Record Baseline hERG currents whole_cell->baseline apply_drug Apply this compound via perfusion baseline->apply_drug record_effect Record steady-state hERG currents apply_drug->record_effect washout Washout compound record_effect->washout analysis Analyze Data (% current increase, EC50) washout->analysis end End analysis->end

Caption: General workflow for a whole-cell patch-clamp experiment with this compound.

References

Technical Support Center: Troubleshooting Variability in Cellular Response to PD-118057

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in cellular response to the hERG channel activator, PD-118057.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel, also known as KCNH2 or Kv11.1.[1] Its primary mechanism of action is to increase hERG channel current by attenuating or slowing the inactivation of the channel.[2] This leads to an enhanced potassium efflux, which can shorten the action potential duration in cardiomyocytes.[3]

Q2: What is the recommended solvent and storage condition for this compound?

This compound is soluble in DMSO and ethanol. For long-term storage, it is recommended to store the compound as a solid at -20°C. Prepare fresh working solutions in your desired solvent and avoid repeated freeze-thaw cycles.

Q3: What are the known off-target effects of this compound?

While this compound is considered a selective hERG channel activator, like many small molecules, it may have off-target effects, especially at higher concentrations. Studies have shown that at concentrations up to 10 µM, this compound has no significant effect on other cardiac ion channels such as INa, ICa,L, IK1, and IKs.[3] However, it is always recommended to perform counter-screening or consult literature for potential off-target effects in your specific experimental system.

Q4: Can this compound be used in both in vitro and in vivo experiments?

This compound has been used in a variety of in vitro experimental systems, including Xenopus oocytes, HEK293 cells, and isolated cardiomyocytes.[2][3] There is also evidence of its use in ex vivo preparations like arterially perfused rabbit ventricular wedges.[3] For in vivo studies, careful consideration of its pharmacokinetic and pharmacodynamic properties is required.

Troubleshooting Guides

Issue 1: Inconsistent or No Cellular Response to this compound

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Low or Absent hERG Channel Expression - Verify hERG expression: Confirm the presence of hERG channels in your cell line at both the mRNA and protein level using techniques like qRT-PCR and Western blotting. - Choose an appropriate cell line: Use a cell line known to express functional hERG channels (e.g., HEK293 cells stably expressing hERG, or certain cancer cell lines).[4][5] - Consider transient transfection: If your cell line has low endogenous expression, consider transiently or stably transfecting it with a hERG expression vector.
Poor Compound Stability or Solubility - Prepare fresh solutions: Prepare fresh working solutions of this compound for each experiment. - Check for precipitation: Visually inspect your solutions for any precipitates. If precipitation occurs, try gentle warming or sonication. - Optimize solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity or effects on channel function.
Suboptimal Experimental Conditions - Optimize incubation time: The effect of this compound may be time-dependent. Perform a time-course experiment to determine the optimal incubation time. - Control temperature: Ion channel function is sensitive to temperature. Ensure consistent temperature control throughout your experiments.
hERG Channel Trafficking Defects - Assess channel localization: In some cell lines or under certain conditions, hERG channels may be retained in the endoplasmic reticulum (ER) and not properly trafficked to the cell surface.[6][7][8] Use immunofluorescence to visualize hERG channel localization. - Consider pharmacological chaperones: Some compounds have been shown to rescue trafficking-deficient hERG mutants.[8]
Issue 2: High Variability in Experimental Replicates

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Inconsistent Cell Culture Conditions - Standardize cell passage number: Use cells within a consistent and low passage number range to minimize phenotypic drift. - Ensure consistent cell density: Seed cells at a consistent density for all experiments, as cell-to-cell contact can influence ion channel expression and function. - Check for contamination: Regularly test your cell cultures for mycoplasma contamination, which can alter cellular physiology.
Genetic Variability in hERG - Consider cell line origin: Different cell lines, even of the same type, can have genetic variations in the KCNH2 gene, which encodes hERG.[9] - Sequence the KCNH2 gene: If you suspect genetic variability, sequencing the KCNH2 gene in your cell line can identify any polymorphisms that may affect this compound sensitivity.[10]
Experimental/Assay-Related Variability - Pipetting accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the compound. - Edge effects in multi-well plates: Avoid using the outer wells of multi-well plates for experimental samples, as they are more prone to evaporation and temperature fluctuations.[11] Fill the outer wells with sterile media or PBS. - Instrument calibration: Regularly calibrate all equipment used in your assays, such as plate readers and pipettes.
Electrophysiology-Specific Artifacts - Seal resistance: In patch-clamp experiments, ensure a high-resistance seal (>1 GΩ) to minimize leak currents. - Voltage clamp quality: Poor voltage control can lead to artifacts in current recordings.[12][13] - Electrode stability: Unstable electrodes can introduce drift and noise in your recordings.[14]

Quantitative Data

Table 1: Effect of this compound on Peak Tail hERG Current in HEK293 Cells

This compound Concentration (µM)Mean Increase in Peak Tail hERG Current (%)Standard Deviation
15.5± 1.1
344.8± 3.1
10111.1± 21.7

Data summarized from Zhou et al., 2005.[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on the viability of adherent cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Western Blotting for hERG Protein Expression

This protocol allows for the detection of hERG protein expression in your cell line.

Materials:

  • Cell lysate

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against hERG

  • Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-hERG antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading.

Visualizations

PD118057_Mechanism_of_Action cluster_membrane Cell Membrane hERG hERG K+ Channel (Closed/Inactivated State) hERG_open hERG K+ Channel (Open State) hERG->hERG_open Activation K_out K+ Efflux hERG_open->K_out Increased K+ current PD118057 This compound PD118057->hERG Binds to and stabilizes open state K_ion K+ K_ion->hERG_open

Figure 1: Mechanism of action of this compound on the hERG potassium channel.

Troubleshooting_Workflow Start Inconsistent or No Cellular Response to this compound Check_hERG Verify hERG Expression (Western Blot, qRT-PCR) Start->Check_hERG Check_Compound Check Compound Stability and Solubility Start->Check_Compound Check_Conditions Optimize Experimental Conditions (Time, Temp) Start->Check_Conditions Check_Trafficking Assess hERG Trafficking (Immunofluorescence) Check_hERG->Check_Trafficking Further_Troubleshooting Further Troubleshooting (e.g., genetic sequencing) Check_Compound->Further_Troubleshooting Check_Conditions->Further_Troubleshooting Results_OK Consistent Results Check_Trafficking->Results_OK Further_Troubleshooting->Results_OK

Figure 2: A logical workflow for troubleshooting variability in this compound experiments.

Experimental_Workflow_Cell_Viability Seed_Cells 1. Seed Cells in 96-well Plate Treat_Compound 2. Treat with this compound (and controls) Seed_Cells->Treat_Compound Incubate 3. Incubate for 24-72 hours Treat_Compound->Incubate Add_MTT 4. Add MTT Reagent Incubate->Add_MTT Incubate_MTT 5. Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize 6. Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Absorbance 7. Read Absorbance at 570 nm Solubilize->Read_Absorbance

Figure 3: Experimental workflow for a cell viability (MTT) assay with this compound.

References

PD-118057 Technical Support Center: Optimizing Incubation Time and Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation time for PD-118057 treatment and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective activator of the human ether-a-go-go-related gene (hERG) potassium channel (KCNH2 or K_v_11.1).[1] It is classified as a type 2 hERG channel agonist.[2][3][4] Its primary mechanism involves attenuating the fast P-type inactivation of the hERG channel, which increases the probability of the channel being in an open state and enhances K+ conductance.[2][3][5] Unlike type 1 agonists, this compound does not significantly affect the deactivation process.[2][3][4]

Q2: What is a typical effective concentration range for this compound?

Based on published studies, the effective concentration of this compound typically ranges from 1 µM to 10 µM.[1][6][7] The half-maximal effective concentration (EC₅₀) for shifting the inactivation voltage has been reported to be approximately 2.9 µM.[3] It is always recommended to perform a dose-response study to determine the optimal concentration for your specific cell type and experimental conditions.

Q3: How should I prepare and store this compound?

For in vitro experiments, this compound can be dissolved in DMSO to prepare a stock solution.[1] It is advisable to aliquot the stock solution and store it at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[6] For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[6]

Troubleshooting Guide

Issue 1: No observable effect on hERG channel activity after this compound treatment.

  • Sub-optimal Incubation Time: The incubation time may be insufficient for this compound to exert its effect. We recommend performing a time-course experiment to determine the optimal incubation period for your system (e.g., 15, 30, 60, 120 minutes). In experiments with Xenopus oocytes, incubation times of 20-40 minutes have been used.[3]

  • Incorrect Concentration: The concentration of this compound may be too low. A dose-response experiment is crucial to identify the optimal concentration for your specific cell line and experimental setup.

  • Compound Stability: Ensure the compound has been stored correctly and that the working solution is freshly prepared.

  • Cell Health: Verify the health and viability of your cells, as unhealthy cells may not respond appropriately to treatment.

Issue 2: High variability in results between experiments.

  • Inconsistent Incubation Time: Ensure that the incubation time is precisely controlled and consistent across all experiments.

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with excessive passaging.

  • Inconsistent Cell Density: Plate cells at a consistent density to ensure reproducible results.

Experimental Protocols

Protocol 1: Determining the Optimal Incubation Time for this compound

  • Cell Plating: Plate your hERG-expressing cells at a predetermined optimal density in a suitable multi-well plate format.

  • Compound Preparation: Prepare a working solution of this compound at a concentration known to be effective (e.g., 10 µM) in your experimental buffer.

  • Time-Course Incubation: Treat the cells with this compound for a range of time points (e.g., 5, 15, 30, 60, 90, and 120 minutes). Include a vehicle control (e.g., DMSO) for each time point.

  • Functional Assay: Following incubation, perform your functional assay to measure hERG channel activity (e.g., patch-clamp electrophysiology, thallium flux assay).

  • Data Analysis: Plot the measured effect (e.g., increase in peak tail current) against the incubation time to determine the point at which the maximal effect is reached and plateaus. This will be your optimal incubation time.

Quantitative Data Summary

Table 1: Concentration-Dependent Effects of this compound on hERG Channels

Concentration (µM)Increase in Peak Tail hERG Current (%)Reference(s)
15.5 ± 1.1[7]
344.8 ± 3.1[7]
10111.1 ± 21.7[1][7]
10136.0 ± 9.5[3]

Table 2: Effect of this compound on the Voltage Dependence of hERG Channel Inactivation

Concentration (µM)Shift in V₀.₅ for Inactivation (mV)Reference(s)
1+3.3 ± 1.1[3]
3+11.1 ± 1.7[3]
10+18.6 ± 1.3[3]
10+19[2]

Visualizations

PD118057_Mechanism_of_Action cluster_membrane Cell Membrane hERG hERG K+ Channel Inactive State Open State Closed State hERG:in->hERG:open K_ion K+ hERG:open->K_ion Increased K+ Efflux PD118057 This compound PD118057->hERG Binds to pore helix Repolarization Membrane Repolarization K_ion->Repolarization

Caption: Mechanism of action for this compound on the hERG K+ channel.

Incubation_Time_Optimization_Workflow start Start plate_cells Plate hERG-expressing cells start->plate_cells prepare_compound Prepare this compound working solution plate_cells->prepare_compound time_course Incubate for various time points (e.g., 5, 15, 30, 60, 90, 120 min) prepare_compound->time_course functional_assay Perform functional assay (e.g., Patch-clamp, Thallium flux) time_course->functional_assay data_analysis Analyze data: Plot effect vs. time functional_assay->data_analysis determine_optimal_time Determine optimal incubation time data_analysis->determine_optimal_time end End determine_optimal_time->end

Caption: Workflow for optimizing this compound incubation time.

Troubleshooting_Logic start No observable effect of this compound check_time Is incubation time optimized? start->check_time check_concentration Is concentration optimized? check_time->check_concentration Yes optimize_time Perform time-course experiment check_time->optimize_time No check_compound Is compound stored correctly and freshly prepared? check_concentration->check_compound Yes optimize_concentration Perform dose-response experiment check_concentration->optimize_concentration No check_cells Are cells healthy and of low passage number? check_compound->check_cells Yes prepare_new Prepare fresh stock and working solutions check_compound->prepare_new No use_new_cells Use new vial of cells check_cells->use_new_cells No success Problem Resolved check_cells->success Yes optimize_time->success optimize_concentration->success prepare_new->success use_new_cells->success

Caption: Troubleshooting logic for lack of this compound effect.

References

addressing potential interactions of PD-118057 with other compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing potential interactions of PD-118057 with other compounds. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is classified as a type 2 human ether-a-go-go-related gene (hERG) potassium channel activator.[1][2] Its primary mechanism of action is to enhance the K+ conductance by attenuating the fast P-type inactivation of the hERG channel.[1][2] This leads to a shortening of the cardiac action potential duration. At a concentration of 10 µM, this compound has been shown to shift the half-point for inactivation of wild-type hERG1 channels by +19 mV and increase the peak outward current by 136%.[1][2]

Q2: Is there any information on the metabolic pathways of this compound?

A2: Currently, there is no publicly available information detailing the specific metabolic pathways of this compound, including the cytochrome P450 (CYP) enzymes involved in its biotransformation. To assess the potential for metabolic drug-drug interactions, it is recommended to perform in vitro metabolism studies.

Q3: Have any drug-drug interaction studies been conducted with this compound?

A3: While specific drug-drug interaction studies are not extensively documented in the public domain, one study has shown a pharmacodynamic interaction with the hERG channel blocker dofetilide. In this study, this compound was able to reverse the action potential duration and QT prolongation effects caused by dofetilide.[3] This suggests a direct competition or opposing effect at the hERG channel.

Q4: What are the potential types of interactions to consider for this compound?

A4: Researchers should consider two main types of interactions:

  • Pharmacodynamic Interactions: These occur at the target protein level. As this compound is a hERG channel activator, co-administration with hERG channel blockers could lead to antagonistic effects.

  • Pharmacokinetic Interactions: These involve the absorption, distribution, metabolism, and excretion (ADME) of the compound. Since the metabolic pathways of this compound are unknown, there is a potential for interactions with inhibitors or inducers of drug-metabolizing enzymes and transporters.

Troubleshooting Guides

In Vitro hERG Electrophysiology Studies

Issue: High variability in hERG current measurements.

  • Possible Cause: Inconsistent cell health or passage number.

  • Troubleshooting Step: Ensure a consistent cell culture protocol, using cells within a defined passage number range. Regularly assess cell viability.

  • Possible Cause: Temperature fluctuations during the experiment.

  • Troubleshooting Step: Use a temperature-controlled recording chamber to maintain a stable physiological temperature.

  • Possible Cause: Instability of the patch-clamp recording.

  • Troubleshooting Step: Ensure a high-resistance seal (>1 GΩ) before recording. Use appropriate filtering and noise reduction techniques.

Issue: Unexpected or absent effect of this compound.

  • Possible Cause: Incorrect compound concentration.

  • Troubleshooting Step: Verify the stock solution concentration and perform serial dilutions accurately. Prepare fresh solutions for each experiment.

  • Possible Cause: Poor compound solubility.

  • Troubleshooting Step: Assess the solubility of this compound in the experimental buffer. The use of a small percentage of a co-solvent like DMSO may be necessary, but the final concentration should be kept low (<0.1%) to avoid off-target effects.

In Vitro Metabolism and Transporter Assays

Issue: No significant metabolism of this compound is observed in human liver microsomes.

  • Possible Cause: this compound is not significantly metabolized by CYP enzymes.

  • Troubleshooting Step: Investigate other metabolic pathways, such as UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs), using appropriate enzyme systems (e.g., S9 fractions, recombinant enzymes).

  • Possible Cause: The compound is primarily cleared by non-metabolic routes.

  • Troubleshooting Step: Consider conducting transporter interaction studies to assess if this compound is a substrate for uptake or efflux transporters.

Issue: High background signal or interference in the analytical method (e.g., LC-MS/MS).

  • Possible Cause: Matrix effects from the in vitro system.

  • Troubleshooting Step: Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to remove interfering substances. Use a stable isotope-labeled internal standard for accurate quantification.

Data Presentation

Table 1: Effect of this compound on hERG Channel Activity

ConcentrationIncrease in Peak Tail hERG Current (%)
1 µM5.5 ± 1.1
3 µM44.8 ± 3.1
10 µM111.1 ± 21.7

Data from Zhou et al., 2005[3]

Table 2: Electrophysiological Parameters of this compound on hERG Channels

ParameterValueConcentration
EC50 (Inactivation Shift)2.9 µM-
EC50 (Peak Outward Current)3.1 µM-
Shift in V0.5 of Inactivation+19 mV10 µM
Increase in Peak Outward Current136%10 µM

Data from Perry et al., 2009[1]

Experimental Protocols

Protocol 1: In Vitro CYP450 Inhibition Assay

Objective: To determine the potential of this compound to inhibit major human cytochrome P450 enzymes.

Materials:

  • Human liver microsomes (HLM)

  • NADPH regenerating system

  • Specific CYP probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, etc.)

  • This compound

  • Positive control inhibitors

  • Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Acetonitrile (B52724) with an internal standard for reaction termination

  • LC-MS/MS system

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, pre-incubate this compound (at various concentrations) or positive control inhibitor with HLM and incubation buffer at 37°C for 10 minutes.

  • Initiate the reaction by adding a mixture of the specific CYP probe substrate and the NADPH regenerating system.

  • Incubate at 37°C for a specific time (e.g., 10-15 minutes).

  • Stop the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant for the formation of the probe substrate's metabolite using a validated LC-MS/MS method.

  • Calculate the percent inhibition at each concentration of this compound and determine the IC50 value.

Protocol 2: Bidirectional Transporter Assay using MDCK-MDR1 Cells

Objective: To assess if this compound is a substrate or inhibitor of the P-glycoprotein (P-gp/MDR1) efflux transporter.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells stably transfected with the human MDR1 gene

  • Transwell inserts

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • Known P-gp substrate (e.g., Digoxin)

  • Known P-gp inhibitor (e.g., Verapamil)

  • Scintillation counter or LC-MS/MS system

Methodology:

  • Seed MDCK-MDR1 cells on Transwell inserts and allow them to form a confluent monolayer. Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • To assess if this compound is a substrate:

    • Add this compound to either the apical (A) or basolateral (B) chamber of the Transwell insert.

    • Incubate at 37°C for a defined period (e.g., 2 hours).

    • Measure the concentration of this compound in the opposite chamber.

    • Calculate the apparent permeability (Papp) in both directions (A-to-B and B-to-A). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that this compound is a P-gp substrate.

  • To assess if this compound is an inhibitor:

    • Pre-incubate the cell monolayer with this compound on both sides.

    • Perform a bidirectional transport assay with a known P-gp substrate (e.g., Digoxin).

    • A reduction in the efflux ratio of the known substrate in the presence of this compound indicates inhibition.

Mandatory Visualization

Signaling_Pathway cluster_membrane Cell Membrane hERG_Channel hERG K+ Channel K_Efflux K+ Efflux hERG_Channel->K_Efflux Mediates PD_118057 This compound PD_118057->hERG_Channel Activates hERG_Blocker hERG Blocker (e.g., Dofetilide) hERG_Blocker->hERG_Channel Inhibits Prolonged_Repolarization Prolonged Repolarization (Lengthened APD) hERG_Blocker->Prolonged_Repolarization Repolarization Cardiac Repolarization (Shortened APD) K_Efflux->Repolarization

Caption: Pharmacodynamic interaction of this compound and hERG blockers at the hERG channel.

Experimental_Workflow Start Start: Assess DDI Potential In_Vitro_Metabolism In Vitro Metabolism Assays (HLM, S9, Recombinant CYPs) Start->In_Vitro_Metabolism CYP_Substrate Is this compound a substrate of major CYPs? In_Vitro_Metabolism->CYP_Substrate CYP_Inhibition In Vitro CYP Inhibition Assay CYP_Substrate->CYP_Inhibition Yes Transporter_Assay In Vitro Transporter Assays (e.g., MDCK-MDR1, Caco-2) CYP_Substrate->Transporter_Assay No Inhibitor Is this compound an inhibitor of major CYPs? CYP_Inhibition->Inhibitor Inhibitor->Transporter_Assay No Clinical_DDI_Study Consider Clinical DDI Study Inhibitor->Clinical_DDI_Study Yes Transporter_Substrate Is this compound a substrate of key transporters? Transporter_Assay->Transporter_Substrate Transporter_Inhibitor Is this compound an inhibitor of key transporters? Transporter_Substrate->Transporter_Inhibitor Yes No_Significant_Interaction Low Risk of PK Interaction Transporter_Substrate->No_Significant_Interaction No Transporter_Inhibitor->Clinical_DDI_Study Yes Transporter_Inhibitor->No_Significant_Interaction No

Caption: Decision tree for investigating the pharmacokinetic interaction potential of this compound.

Logical_Relationship PD118057 This compound Metabolism Metabolism (Hypothetical) PD118057->Metabolism CYPEnzymes CYP Enzymes (e.g., CYP3A4, CYP2D6) Metabolism->CYPEnzymes Interaction Potential DDI Metabolism->Interaction CoAdminDrug Co-administered Drug CoAdminDrug->Metabolism

Caption: Hypothetical metabolic interaction of this compound with a co-administered drug.

References

best practices for storing and handling PD-118057

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling PD-118057, alongside troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a potent and selective activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel (Kv11.1).[1][2] Its primary mechanism of action is to enhance the hERG current, which plays a crucial role in the repolarization of the cardiac action potential.[3][4][5] It achieves this by attenuating the fast P-type inactivation of the hERG channel, thereby increasing the probability of the channel being in an open state.[4][5]

2. What are the recommended storage conditions for this compound?

Proper storage of this compound is critical to maintain its stability and efficacy. The following table summarizes the recommended storage conditions for both solid compound and solutions.

FormStorage TemperatureDurationNotes
Solid (Powder) -20°C≥ 2 yearsKeep tightly sealed and protected from moisture.
Solution in DMSO -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 monthFor shorter-term storage.

3. How should I prepare stock solutions of this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol. For most in vitro experiments, a stock solution in high-purity, anhydrous DMSO is recommended.

  • Solubility in DMSO: Up to 100 mM

  • Solubility in Ethanol: Up to 20 mM

Preparation Protocol:

  • Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex briefly to ensure complete dissolution. Gentle warming (e.g., 37°C water bath) can be used if necessary.

  • Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles and store at -80°C for long-term storage or -20°C for short-term storage.

4. What are the key safety precautions when handling this compound?

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, especially when working with the solid form to avoid inhalation of dust.

  • Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it according to your institution's chemical waste disposal procedures. Avoid generating dust from spilled solid material.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and water.

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.

    • Inhalation: Move to fresh air.

    • Ingestion: Rinse mouth with water. Do not induce vomiting.

    • In all cases of exposure, seek medical attention.

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

Electrophysiology Experiments (Patch-Clamp)
Issue Potential Cause Troubleshooting Steps
Inconsistent or lower-than-expected potentiation of hERG current Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution.Prepare fresh stock solutions and aliquot for single use. Ensure proper long-term storage at -80°C.
Variability in Experimental Conditions: Temperature fluctuations or differences in voltage protocols can affect hERG channel kinetics and drug potency.[6]Maintain a consistent and physiological temperature (e.g., 35-37°C) during recordings. Use a standardized voltage protocol, such as a step-ramp pattern, for consistent results.[6]
Cell Health: Unhealthy cells will not exhibit robust and consistent currents.Ensure optimal cell culture conditions and use cells at a low passage number. Monitor cell morphology before and during experiments.
Precipitation of this compound in aqueous solution Low Solubility in Aqueous Buffers: this compound has limited solubility in aqueous solutions.Ensure the final concentration of DMSO in the recording solution is as low as possible (typically ≤ 0.1%) to maintain compound solubility without affecting the cells. Prepare fresh dilutions from a concentrated DMSO stock immediately before use.
No effect of this compound on hERG current Incorrect Pipette/Internal Solution Composition: The composition of the internal solution can affect channel function.Verify the composition of your internal and external solutions. Ensure appropriate ion concentrations for measuring potassium currents.
Loss of Compound Activity: Adsorption of the compound to tubing or perfusion systems.Use low-adhesion tubing and ensure the perfusion system is thoroughly cleaned. Consider a gravity-fed perfusion system to minimize contact with plastic surfaces.
Cell-Based Assays (e.g., Thallium Flux, Membrane Potential)
Issue Potential Cause Troubleshooting Steps
High background signal or low signal-to-noise ratio Suboptimal Dye Loading: Inconsistent or insufficient loading of the fluorescent indicator dye.Optimize dye concentration and incubation time. Ensure a consistent cell density in each well.
Cell Clumping: Uneven distribution of cells leading to variable fluorescence readings.Ensure a single-cell suspension before plating. Use cell-repellent plates if necessary.
Variability between replicate wells Inconsistent Compound Concentration: Pipetting errors or uneven mixing of the compound in the assay plate.Use calibrated pipettes and ensure thorough mixing of the compound in each well.
Edge Effects: Evaporation from wells at the edge of the plate can concentrate the compound and affect cell viability.Use plates with lids and consider not using the outer wells for data collection. Maintain a humidified environment in the incubator.
Unexpected decrease in signal with this compound Off-Target Effects at High Concentrations: At very high concentrations, some hERG activators may exhibit blocking activity or other off-target effects.[3]Perform a full dose-response curve to identify the optimal concentration range for activation. If a bell-shaped curve is observed, it may indicate off-target effects at higher concentrations.
Cell Toxicity: High concentrations of the compound or the solvent (DMSO) may be toxic to the cells.Determine the maximum tolerated DMSO concentration for your cell line. Include a vehicle control to assess the effect of the solvent alone.

Experimental Protocols

Whole-Cell Patch-Clamp Recording of hERG Currents

This protocol is a general guideline and should be optimized for your specific cell line and equipment.

  • Cell Preparation: Plate HEK293 cells stably expressing hERG channels onto glass coverslips 24-48 hours before the experiment.

  • Solutions:

    • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES, pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP, pH adjusted to 7.2 with KOH.

  • Recording:

    • Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with the external solution.

    • Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the internal solution.

    • Establish a whole-cell patch-clamp configuration.

    • Apply a voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV to activate the channels, followed by a repolarizing step to -50 mV to measure the tail current.

    • After obtaining a stable baseline recording, perfuse the cells with the external solution containing the desired concentration of this compound.

    • Record the changes in the hERG current amplitude and kinetics.

Cell-Based Thallium Flux Assay for hERG Activation

This assay indirectly measures potassium channel activity by using thallium as a surrogate for potassium ions. An increase in thallium influx, detected by a thallium-sensitive fluorescent dye, indicates channel activation.

  • Cell Plating: Plate hERG-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading:

    • Prepare a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™).

    • Remove the cell culture medium and add the dye loading buffer to each well.

    • Incubate the plate at 37°C for 60-90 minutes.

  • Compound Incubation:

    • Prepare serial dilutions of this compound in an appropriate assay buffer.

    • Remove the dye loading buffer and add the this compound dilutions to the wells.

    • Incubate for 10-20 minutes at room temperature.

  • Thallium Stimulation and Measurement:

    • Prepare a stimulus buffer containing thallium sulfate.

    • Use a kinetic plate reader to measure the fluorescence signal before and after the addition of the thallium-containing stimulus buffer.

    • An increase in the rate of fluorescence increase in the presence of this compound compared to the vehicle control indicates hERG channel activation.

Visualizations

Signaling Pathway of this compound Action on hERG Channel

hERG_pathway cluster_membrane Cell Membrane hERG hERG Channel (Closed State) hERG_open hERG Channel (Open State) hERG->hERG_open Depolarization hERG_open->hERG Repolarization (Deactivation) hERG_inactivated hERG Channel (Inactivated State) hERG_open->hERG_inactivated Sustained Depolarization K_efflux Increased K+ Efflux (Repolarization) hERG_open->K_efflux Conducts K+ ions hERG_inactivated->hERG_open Repolarization (Recovery) PD118057 This compound PD118057->hERG_inactivated Attenuates Inactivation patch_clamp_workflow start Start cell_prep Prepare hERG-expressing cells on coverslips start->cell_prep solution_prep Prepare internal and external solutions start->solution_prep patch Establish whole-cell patch-clamp configuration cell_prep->patch solution_prep->patch baseline Record baseline hERG current patch->baseline perfusion Perfuse with this compound baseline->perfusion recording Record changes in hERG current perfusion->recording analysis Analyze current amplitude and kinetics recording->analysis end End analysis->end troubleshooting_logic cluster_compound Compound-Related cluster_experimental Experimental Conditions cluster_cellular Cellular Factors issue Inconsistent hERG Current Potentiation compound_degradation Degraded this compound issue->compound_degradation Check stock solution age solubility_issue Precipitation in buffer issue->solubility_issue Check final DMSO % temp_variation Temperature fluctuations issue->temp_variation Monitor bath temperature protocol_diff Inconsistent voltage protocol issue->protocol_diff Standardize voltage steps cell_health Poor cell health issue->cell_health Assess cell morphology expression_level Variable hERG expression issue->expression_level Use stable cell line

References

identifying and resolving artifacts in PD-118057 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using PD-118057 in their experiments. The information is tailored for scientists and drug development professionals working with this hERG channel activator.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is classified as a type 2 human ether-a-go-go-related gene (hERG) potassium channel activator.[1][2] Its principal mechanism involves the attenuation of fast P-type inactivation of the hERG channel.[2][3] This is achieved by binding to a hydrophobic pocket formed by residues on the pore helix and the S6 segment of the channel.[2][3] Unlike type 1 activators, this compound does not significantly affect the deactivation process of the channel.[1][2] This interaction leads to an increased open probability of the hERG1 channels, thereby enhancing the potassium current.[2][3]

Q2: What are the expected electrophysiological effects of this compound on hERG channels?

Application of this compound is expected to cause a concentration-dependent increase in the peak tail hERG current.[3] At a concentration of 10 μM, this compound has been shown to increase the peak outward current by 136% and shift the half-point for inactivation of wild-type hERG1 channels by +19 mV.[2][3] It has minimal effect on the voltage dependence of activation and the rate of channel deactivation.[3]

Q3: Is this compound selective for hERG channels?

This compound displays a high degree of selectivity for hERG channels. Studies have shown that it has no significant effect on other cardiac ion channels such as INa (sodium current), ICa,L (L-type calcium current), IK1 (inwardly-rectifying potassium current), and IKs (slowly activating delayed rectifier potassium current).[4]

Q4: What is the recommended solvent and concentration for this compound?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. This stock solution is then diluted into the extracellular recording solution to achieve the desired final concentration. It is crucial to keep the final DMSO concentration to a minimum (ideally below 0.1%) to avoid solvent-induced artifacts.

Troubleshooting Guide

Issue 1: Inconsistent or smaller-than-expected increase in hERG current.
  • Possible Cause 1: Compound Degradation or Precipitation.

    • Troubleshooting Steps:

      • Ensure that the this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles.

      • Prepare fresh dilutions from the stock solution for each experiment.

      • Visually inspect the final solution for any signs of precipitation. If precipitation is observed, consider preparing a fresh stock solution or adjusting the final concentration.

  • Possible Cause 2: Suboptimal Recording Conditions.

    • Troubleshooting Steps:

      • Verify Cell Health: Only use healthy, well-expressing cells for recordings.

      • Stable Seal: Ensure a high-resistance seal (>1 GΩ) is maintained throughout the recording.

      • Temperature Consistency: Maintain a stable recording temperature, as ion channel kinetics are temperature-sensitive.

  • Possible Cause 3: Inaccurate Drug Concentration.

    • Troubleshooting Steps:

      • Carefully verify all dilution calculations.

      • Ensure complete mixing of the compound in the final recording solution.

Issue 2: Unstable baseline or current rundown after applying this compound.
  • Possible Cause 1: Vehicle (DMSO) Effects.

    • Troubleshooting Steps:

      • Perform a vehicle control experiment by applying the same concentration of DMSO without this compound to determine if the solvent itself is causing instability.

      • If DMSO is the issue, reduce its final concentration to the lowest effective level.

  • Possible Cause 2: General Patch-Clamp Instability.

    • Troubleshooting Steps:

      • Current Rundown: This is a common issue in patch-clamp recordings. To mitigate this, include ATP and GTP in the intracellular solution to support cell metabolism.

      • Seal Instability: A deteriorating gigaohm seal can lead to a drifting baseline. If the seal resistance drops, the recording should be discarded.

Issue 3: Unexpected changes in other ion channel currents.
  • Possible Cause: Off-target effects at high concentrations.

    • Troubleshooting Steps:

      • While this compound is reported to be selective, it's good practice to confirm this in your specific experimental system.

      • If off-target effects are suspected, perform concentration-response curves to determine the potency of this compound on the hERG channel and any potential off-target channels.

      • Use specific blockers for other channels to isolate the hERG current and confirm that the observed effects are indeed due to the modulation of hERG channels.

Data Presentation

Table 1: Effects of this compound on Wild-Type hERG Channel Gating Parameters

ParameterControl10 µM this compoundReference
Peak Outward Current Increase -136%[2][3]
Inactivation V0.5 Shift -+19 mV[2][3]
Activation V0.5 Shift -29.3 ± 1.3 mV+5.0 ± 1.1 mV[3]
Deactivation No significant effectNo significant effect[1][2]

Experimental Protocols

Whole-Cell Patch-Clamp Recording of hERG Currents

This protocol is a generalized procedure based on standard electrophysiological techniques used to study hERG channels.

  • Cell Preparation:

    • Use a stable cell line expressing human hERG channels (e.g., HEK293 or CHO cells).

    • Plate cells onto glass coverslips 24-48 hours before the experiment.

    • Use cells that are at 50-80% confluency.

  • Solutions:

    • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.

    • Internal Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP, 0.1 GTP. Adjust pH to 7.2 with KOH.

    • This compound Stock Solution: Prepare a 10 mM stock solution in 100% DMSO. Store at -20°C.

  • Recording Procedure:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

    • Approach a single, healthy cell with the patch pipette while applying positive pressure.

    • Form a gigaohm seal (>1 GΩ) by applying gentle suction.

    • Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.

    • Allow the cell to stabilize for 5-10 minutes before starting the voltage-clamp protocol.

  • Voltage-Clamp Protocol:

    • Hold the cell at a membrane potential of -80 mV.

    • Apply a depolarizing step to +20 mV for 2 seconds to activate and then inactivate the hERG channels.

    • Repolarize the membrane to -50 mV to measure the peak tail current.

    • Record baseline currents in the external solution.

    • Perfuse the chamber with the desired concentration of this compound diluted in the external solution and record the currents again after they have reached a steady state.

Visualizations

PD118057_Signaling_Pathway PD118057 This compound hERG hERG K+ Channel (Pore Helix & S6) PD118057->hERG Binds to hydrophobic pocket Inactivation P-type Inactivation Attenuated hERG->Inactivation Open_Probability Increased Open Probability hERG->Open_Probability K_Efflux Increased K+ Efflux Open_Probability->K_Efflux

Caption: Mechanism of action of this compound on the hERG potassium channel.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (hERG expressing) Patch_Pipette Establish Whole-Cell Configuration Cell_Culture->Patch_Pipette Solution_Prep Solution Preparation (Internal, External, this compound) Solution_Prep->Patch_Pipette Baseline_Rec Record Baseline hERG Current Patch_Pipette->Baseline_Rec Drug_App Apply this compound Baseline_Rec->Drug_App Drug_Rec Record hERG Current with this compound Drug_App->Drug_Rec Measure_Current Measure Peak Tail Current Drug_Rec->Measure_Current Calc_Effect Calculate % Increase and V0.5 Shift Measure_Current->Calc_Effect Conclusion Draw Conclusions Calc_Effect->Conclusion

Caption: A typical experimental workflow for studying the effects of this compound.

Troubleshooting_Logic Start Inconsistent/No Effect of this compound Check_Compound Check Compound Integrity (Fresh dilutions, no precipitation) Start->Check_Compound Check_Recording Verify Recording Stability (Seal resistance, cell health) Start->Check_Recording Check_Concentration Confirm Drug Concentration (Dilution calculations) Start->Check_Concentration Vehicle_Control Perform Vehicle Control (DMSO effect) Start->Vehicle_Control If unstable baseline Resolved Issue Resolved Check_Compound->Resolved Unresolved Issue Persists: Consider Off-Target Effects Check_Compound->Unresolved Check_Recording->Resolved Check_Recording->Unresolved Check_Concentration->Resolved Check_Concentration->Unresolved Vehicle_Control->Resolved Vehicle_Control->Unresolved

Caption: A logical workflow for troubleshooting common issues in this compound experiments.

References

Validation & Comparative

A Comparative Guide to hERG Activators: PD-118057 vs. RPR260243

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical component in cardiac action potential repolarization. Dysfunction of this channel can lead to serious cardiac arrhythmias, such as Long QT Syndrome. While hERG blockers are a common concern in drug development due to their proarrhythmic potential, hERG activators represent a promising therapeutic strategy for conditions associated with reduced hERG function. This guide provides a detailed, objective comparison of two well-characterized hERG activators, PD-118057 and RPR260243, supported by experimental data.

At a Glance: Key Differences

This compound and RPR260243 are distinguished by their different mechanisms of action on the hERG channel, classifying them as Type 2 and Type 1 activators, respectively.[1][2]

  • RPR260243 (Type 1 Activator): Primarily acts by dramatically slowing the deactivation (closure) of the hERG channel.[3] This leads to a persistent potassium current during the repolarization phase of the cardiac action potential. It also has a modest effect on reducing channel inactivation.

  • This compound (Type 2 Activator): Its main effect is to attenuate the rapid inactivation of the hERG channel, which increases the outward potassium current at positive membrane potentials.[1][2] Unlike RPR260243, it has minimal effect on the rate of channel deactivation.[1]

Quantitative Comparison of Electrophysiological Effects

The following tables summarize the quantitative effects of this compound and RPR260243 on hERG channel function as determined by electrophysiological studies.

Table 1: Effect of this compound on hERG Channels

ParameterConcentrationEffectCell TypeReference
Peak Outward Current10 µM136% increaseXenopus oocytes[1]
Peak Tail Current1 µM5.5 ± 1.1% increaseHEK293 cells[4]
3 µM44.8 ± 3.1% increaseHEK293 cells[4]
10 µM111.1 ± 21.7% increaseHEK293 cells[4]
Inactivation (V0.5)10 µM+19 mV shiftXenopus oocytes[1]
EC50 (Inactivation Shift)-2.9 µMXenopus oocytes[1]
EC50 (Peak Outward Current)-3.1 µMXenopus oocytes[1]

Table 2: Effect of RPR260243 on hERG Channels

ParameterConcentrationEffectTemperatureCell TypeReference
Transient hERG Current10 µM12.4 ± 4.6-fold increase21°CXenopus oocytes[5]
10 µM5.3 ± 1.3-fold increase37°CHEK cells[5]
Protective Current30 µM4.0 ± 0.9-fold increase (at 100ms coupling interval)21°CXenopus oocytes[5]
30 µM4.9 ± 1.1-fold increase (at 100ms coupling interval)37°CHEK cells[5]
EC50 (Peak Current)-8.2 ± 0.8 µMNot SpecifiedXenopus oocytes[3]
EC50 (Peak Tail Current)-15.0 ± 1.9 µMNot SpecifiedXenopus oocytes[3]
EC50 (Deactivation Slowing)-7.9 ± 1.0 µMNot SpecifiedXenopus oocytes[3]

Mechanisms of Action Visualized

The distinct mechanisms of this compound and RPR260243 on hERG channel gating can be visualized as follows:

hERG_Gating cluster_activation Activation Pathway cluster_inactivation Inactivation Pathway C Closed O Open C->O Activation (Depolarization) O->C Deactivation (Repolarization) I Inactivated O->I Inactivation (Depolarization) I->O Recovery from Inactivation Activator_Mechanisms cluster_RPR RPR260243 (Type 1) cluster_PD This compound (Type 2) RPR_node RPR260243 Deactivation Slows Deactivation RPR_node->Deactivation Primarily inhibits PD_node This compound Inactivation Attenuates Inactivation PD_node->Inactivation Primarily inhibits Experimental_Workflow start Start cell_prep Cell Preparation (HEK293 or Xenopus Oocytes) start->cell_prep patch Whole-Cell or Two-Electrode Voltage Clamp cell_prep->patch protocol Apply Voltage-Clamp Protocol patch->protocol record Record hERG Current protocol->record analysis Data Analysis (I-V Relationship, Kinetics) record->analysis end End analysis->end

References

PD-118057 versus ICA-105574: a comparative analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of PD-118057 and ICA-105574: Two Potent hERG Channel Activators

Introduction

In the realm of cardiac electrophysiology, the human ether-à-go-go-related gene (hERG) potassium channel is a critical protein responsible for the rapid delayed rectifier potassium current (IKr), a key component in the repolarization of the cardiac action potential.[1][2] Dysregulation of hERG channel function can lead to life-threatening arrhythmias such as Long QT Syndrome (LQTS).[1] Consequently, compounds that modulate hERG channel activity are of significant interest to researchers and drug development professionals. This guide provides a comparative analysis of two such modulators, this compound and ICA-105574, both classified as "type 2" hERG channel activators.[3][4] These compounds primarily act by attenuating the rapid inactivation of the hERG channel, thereby increasing the overall potassium efflux and shortening the action potential duration.[3][4][5][6] This document presents a side-by-side comparison of their performance based on available experimental data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathway and experimental workflow.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative parameters of this compound and ICA-105574 based on electrophysiological studies.

ParameterThis compoundICA-105574References
Target hERG (KV11.1) potassium channelhERG (KV11.1) potassium channel,[6]
Mechanism of Action Type 2 hERG channel activator; attenuates inactivationType 2 hERG channel activator; removes inactivation[3][4],[6]
Potency (EC50) Not explicitly reported as a single value0.5 ± 0.1 µM[6][7]
Efficacy 111.1 ± 21.7% increase in peak tail hERG current at 10 µM>10-fold potentiation of current amplitudes[8],[6][7]
Effect on Inactivation Shifts V0.5 of inactivation by +19 mV at 10 µMShifts V0.5 of inactivation by +182 mV at 2 µM[4][5]
Effect on Deactivation Does not slow deactivationDoes not slow deactivation[4]
Effect on Action Potential Duration (APD) Shortens APD in a concentration-dependent mannerShortens APD in a concentration-dependent manner[8],[6]
Selectivity No major effect on INa, ICa,L, IK1, and IKs currentsNot explicitly stated, but primary action is on hERG[8]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology in a Heterologous Expression System (HEK293 Cells)

This protocol is a generalized procedure based on methodologies reported in the cited literature for characterizing hERG channel activators.[9][10][11][12]

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are transiently transfected with a plasmid encoding the hERG channel using a suitable transfection reagent (e.g., Lipofectamine). A co-transfection with a marker gene like Green Fluorescent Protein (GFP) can be used to identify transfected cells.

  • Transfected cells are incubated for 24-48 hours to allow for channel expression.

2. Electrophysiological Recording:

  • Transfected cells are transferred to a recording chamber on the stage of an inverted microscope and superfused with an external solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 Glucose, and 10 HEPES, with the pH adjusted to 7.4 with NaOH.

  • Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with an internal solution containing (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, and 5 Mg-ATP, with the pH adjusted to 7.2 with KOH.

  • Membrane currents are recorded using a patch-clamp amplifier and digitized. Data acquisition and analysis are performed using appropriate software (e.g., pCLAMP).

3. Voltage-Clamp Protocols:

  • To measure the effect on hERG current amplitude: Cells are held at a holding potential of -80 mV. A depolarizing pulse to +20 mV for 1-2 seconds is applied to activate and then inactivate the channels, followed by a repolarizing pulse to -50 mV to elicit a tail current. The peak tail current is measured before and after the application of the test compound.

  • To determine the voltage-dependence of inactivation: A two-pulse protocol is used. A prepulse to +40 mV for 500 ms (B15284909) inactivates the channels. This is followed by a variable test pulse ranging from -120 mV to +40 mV to allow for recovery from inactivation, and then a final pulse to +40 mV to measure the available current. The normalized current is plotted against the test pulse voltage and fitted with a Boltzmann function to determine the half-inactivation voltage (V0.5).

4. Data Analysis:

  • The effect of the compound is quantified by measuring the percentage increase in the peak tail current compared to the control (vehicle) condition.

  • Concentration-response curves are generated by applying a range of compound concentrations, and the EC50 value is determined by fitting the data with a Hill equation.

  • The shift in the V0.5 of inactivation is calculated by comparing the V0.5 values in the presence and absence of the compound.

Mandatory Visualizations

Signaling Pathway of hERG Activation

hERG_Activation_Pathway cluster_membrane Cell Membrane hERG hERG Channel (Inactive/Closed) hERG_active hERG Channel (Open/Active) hERG->hERG_active Activation by Depolarization hERG_active->hERG Deactivation/ Inactivation K_ion K+ Efflux hERG_active->K_ion Increased Conductance PD118057 This compound PD118057->hERG_active Attenuates Inactivation ICA105574 ICA-105574 ICA105574->hERG_active Removes Inactivation Repolarization Membrane Repolarization K_ion->Repolarization Accelerates APD Action Potential Duration Shortened Repolarization->APD

Caption: Signaling pathway of hERG channel activation by this compound and ICA-105574.

Experimental Workflow for hERG Activator Screening

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture HEK293 Cell Culture Transfection hERG Plasmid Transfection Cell_Culture->Transfection Incubation 24-48h Incubation Transfection->Incubation Patch_Clamp Whole-Cell Patch-Clamp Incubation->Patch_Clamp Drug_Application Compound Application (this compound or ICA-105574) Patch_Clamp->Drug_Application Recording Current Recording (Voltage-Clamp Protocols) Drug_Application->Recording Data_Extraction Data Extraction (Peak Current, V0.5) Recording->Data_Extraction Normalization Normalization to Control Data_Extraction->Normalization Curve_Fitting Concentration-Response Curve Fitting Normalization->Curve_Fitting Conclusion Conclusion Curve_Fitting->Conclusion Comparative Analysis

Caption: Experimental workflow for evaluating hERG channel activators.

Conclusion

Both this compound and ICA-105574 are valuable research tools for studying the function and pharmacology of the hERG potassium channel. They act as potent activators by mitigating channel inactivation, a mechanism that holds therapeutic potential for certain cardiac arrhythmias. While both compounds share a similar mechanism of action, ICA-105574 appears to be more potent in its ability to remove inactivation, as evidenced by the significantly larger shift in the half-inactivation voltage. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to design and interpret studies aimed at further elucidating the roles of these compounds and the broader implications of hERG channel activation.

References

Validating the Mechanism of Action of PD-118057: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PD-118057's mechanism of action with an alternative hERG channel activator, RPR260243. The information presented is supported by experimental data to aid in the validation and understanding of these compounds.

This compound is a potent activator of the human ether-a-go-go-related gene (hERG) potassium channel, a critical component in cardiac action potential repolarization.[1][2] Understanding its precise mechanism of action is crucial for its development as a potential therapeutic agent. This guide compares this compound, a Type 2 hERG agonist, with RPR260243, a Type 1 hERG agonist, highlighting their distinct effects on hERG channel gating.

Comparative Analysis of this compound and RPR260243

This compound and RPR260243 both enhance hERG channel activity but through different mechanisms. This compound primarily acts by attenuating the inactivation of the hERG channel without significantly affecting its deactivation kinetics.[3] In contrast, RPR260243 slows channel deactivation and also attenuates P-type inactivation.[3] These distinct mechanisms classify them as Type 2 and Type 1 hERG agonists, respectively.

Quantitative Comparison of Electrophysiological Effects

The following table summarizes the key quantitative differences in the effects of this compound and RPR260243 on hERG channel function.

ParameterThis compoundRPR260243
Mechanism Type Type 2 AgonistType 1 Agonist
Primary Effect Attenuates inactivationSlows deactivation, attenuates inactivation
Peak Tail hERG Current Increase 5.5 ± 1.1% at 1 μM44.8 ± 3.1% at 3 μM111.1 ± 21.7% at 10 μM[4]12.4 ± 4.6–fold increase at 10 µM (21°C)5.3 ± 1.3–fold increase at 10 µM (37°C)[5]
EC50 for Current Increase 3.1 μM[3]Not explicitly found
Effect on Inactivation Shifts V0.5 for inactivation by +19 mV at 10 μM[3]Induces a positive shift in the voltage dependence of inactivation
EC50 for Inactivation Shift 2.9 μM[3]Not explicitly found
Effect on Deactivation Minor effects[3]Dramatically slows the rate of deactivation
EC50 for Deactivation Slowing Not applicable7.9 ± 1.0 µM[6]

Signaling Pathways and Binding Sites

The different mechanisms of action of this compound and RPR260243 stem from their distinct binding sites on the hERG channel protein.

Mechanism of Action of hERG Channel Activators cluster_PD118057 This compound (Type 2 Agonist) cluster_RPR260243 RPR260243 (Type 1 Agonist) PD118057 This compound BindingSite_PD Binds to pore helix (F619) and S6 segment (L646) of adjacent subunits PD118057->BindingSite_PD interacts with Effect_PD Attenuates fast P-type inactivation BindingSite_PD->Effect_PD Result_PD Increases open probability of hERG channels Effect_PD->Result_PD hERG hERG K+ Channel Result_PD->hERG RPR260243 RPR260243 BindingSite_RPR Binds to intracellular ends of S5 and S6 segments of a single subunit RPR260243->BindingSite_RPR interacts with Effect_RPR Slows deactivation and attenuates P-type inactivation BindingSite_RPR->Effect_RPR Result_RPR Enhances hERG current magnitude Effect_RPR->Result_RPR Result_RPR->hERG

Distinct binding sites and mechanisms of this compound and RPR260243.

Experimental Protocols

To validate the mechanism of action of this compound and compare it with other compounds, several key experiments are essential.

Whole-Cell Patch-Clamp Electrophysiology

This technique is fundamental for characterizing the effects of compounds on hERG channel currents.

Whole-Cell Patch-Clamp Workflow start Start cell_prep Prepare HEK293 cells stably expressing hERG channels start->cell_prep patch Establish whole-cell patch-clamp configuration cell_prep->patch solutions Apply extracellular and intracellular solutions patch->solutions protocol Apply voltage-clamp protocols to measure baseline currents solutions->protocol compound Perfuse cells with this compound or RPR260243 protocol->compound record Record changes in hERG current (activation, inactivation, deactivation) compound->record analyze Analyze data to determine EC50, changes in V0.5, and time constants record->analyze end End analyze->end

Workflow for assessing compound effects on hERG channels.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are cultured under standard conditions.

  • Solutions:

    • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Intracellular Solution (in mM): 130 KCl, 1 MgCl2, 1 EGTA, 5 MgATP, 10 HEPES (pH 7.2 with KOH).

  • Voltage-Clamp Protocol for Activation and Inactivation:

    • Hold the cell at -80 mV.

    • Apply a series of depolarizing steps from -70 mV to +60 mV in 10 mV increments for 2-5 seconds to elicit channel activation.

    • Repolarize to -50 mV to measure the tail currents, which reflect the channel's conductance at different activation levels.

    • To study inactivation, a prepulse to a depolarizing potential (e.g., +40 mV) is applied to induce inactivation, followed by test pulses at various potentials to measure the recovery from inactivation.

  • Data Analysis: The current-voltage relationships are plotted and fitted with a Boltzmann function to determine the half-maximal activation voltage (V0.5) and slope factor. The effects of the compound on these parameters are then quantified.

Site-Directed Mutagenesis

This technique is used to identify the specific amino acid residues involved in the binding of a compound to the hERG channel.

Site-Directed Mutagenesis Workflow start Start primer_design Design mutagenic primers for target residues (e.g., F619A, L646A) start->primer_design pcr Perform PCR with hERG plasmid, mutagenic primers, and high-fidelity polymerase primer_design->pcr digest Digest parental methylated DNA with DpnI pcr->digest transform Transform competent E. coli with mutated plasmid digest->transform sequence Sequence plasmid from selected colonies to confirm mutation transform->sequence express Express mutated hERG channels in Xenopus oocytes or HEK293 cells sequence->express patch_clamp Perform patch-clamp experiments to assess compound effect on mutant channels express->patch_clamp end End patch_clamp->end

Workflow for identifying compound binding sites on hERG channels.

Methodology:

  • Primer Design: Design complementary forward and reverse primers containing the desired mutation (e.g., changing Phenylalanine at position 619 to Alanine, F619A). The primers should be 25-45 bases in length with the mutation in the center.

  • PCR Amplification: Use a high-fidelity DNA polymerase (e.g., Pfu) to amplify the entire hERG plasmid with the mutagenic primers.

  • DpnI Digestion: Digest the PCR product with DpnI restriction enzyme, which specifically cleaves the methylated parental DNA, leaving the newly synthesized, unmethylated (mutated) plasmid intact.

  • Transformation and Sequencing: Transform competent E. coli with the digested product and select colonies. Isolate the plasmid DNA and sequence to confirm the desired mutation.

  • Functional Analysis: Express the mutated hERG channels in a suitable system (e.g., Xenopus oocytes or HEK293 cells) and perform whole-cell patch-clamp experiments to determine if the mutation abolishes or alters the effect of this compound.

Isolation of Guinea Pig Ventricular Myocytes and Action Potential Duration Measurement

To assess the physiological relevance of hERG channel activation, experiments on isolated cardiomyocytes are crucial.

Methodology:

  • Heart Perfusion: Anesthetize a guinea pig and rapidly excise the heart. Mount the heart on a Langendorff apparatus and perfuse retrogradely through the aorta with a Ca2+-free Tyrode's solution to wash out the blood.

  • Enzymatic Digestion: Switch the perfusion to a solution containing collagenase and protease to digest the extracellular matrix.

  • Myocyte Isolation: Once the heart is digested, remove the ventricles and gently triturate the tissue to release individual myocytes.

  • Action Potential Recording: Use the current-clamp mode of the patch-clamp technique to record action potentials from the isolated myocytes.

  • Compound Application: Perfuse the myocytes with this compound and measure the changes in action potential duration (APD). A shortening of the APD is expected with a hERG channel activator.

By following these experimental protocols and comparing the results with the provided quantitative data, researchers can effectively validate the mechanism of action of this compound and objectively assess its performance relative to other hERG channel activators.

References

Cross-Validation of PD-118057 Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of PD-118057 across various cell lines, supported by experimental data. This compound is a known activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel, playing a crucial role in cardiac action potential repolarization and exhibiting varied effects in cancer cell lines.

Electrophysiological Effects on hERG Channels

This compound is classified as a type 2 hERG channel agonist. Its primary mechanism of action is the attenuation of P-type inactivation without significantly affecting channel deactivation.[1][2] This leads to an increased potassium ion (K+) conductance through the hERG channel.

Quantitative Effects on hERG Channel Kinetics
Cell LineConcentrationEffectPercentage ChangeReference
HEK2931 µMIncrease in peak tail hERG current5.5 ± 1.1%[3]
3 µMIncrease in peak tail hERG current44.8 ± 3.1%[3]
10 µMIncrease in peak tail hERG current111.1 ± 21.7%[3]
Xenopus Oocytes10 µMShift in half-point for inactivation+19 mV[4]
10 µMIncrease in peak outward current136%[4]
Effects on Cardiac Action Potential

In cardiac myocytes, the activation of hERG channels by this compound leads to a shortening of the action potential duration (APD).

Cell LineConcentrationEffect on APDObservationsReference
Guinea Pig Ventricular Myocytes3 µM and 10 µMShortens APDSpecifically increases hERG current and inhibits APD.[5]
Rabbit Ventricular WedgeConcentration-dependentShortens APD and QT intervalPrevented dofetilide-induced APD and QT prolongation.[3]

Effects on Cancer Cell Lines

The impact of this compound on cancer cells appears to be cell-line dependent, with contrasting effects on proliferation and migration.

Proliferation and Migration Data
Cell LineAssayConcentrationEffectQuantitative DataReference
SKBr3 (Breast Cancer)Proliferation AssayNot SpecifiedInhibition of proliferationData not available[6]
MDA-MB-231 (Breast Cancer)Proliferation AssayNot SpecifiedInhibition of proliferationData not available[6]
MDA-MB-435S (Melanoma)Migration AssayNot SpecifiedStimulation of migrationData not available[7]

Experimental Protocols

Whole-Cell Patch Clamp for hERG Current Measurement

Cell Line: HEK293 cells stably expressing hERG channels.

Protocol:

  • Cell Preparation: Cells are cultured to 70-80% confluency and harvested using a gentle cell dissociation reagent.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 MgATP (pH 7.2 with KOH).

  • Recording:

    • Whole-cell currents are recorded using a patch-clamp amplifier.

    • Cells are held at a holding potential of -80 mV.

    • To elicit hERG currents, a depolarizing pulse to +20 mV for 2 seconds is applied, followed by a repolarizing pulse to -50 mV for 2 seconds to record the tail current.

    • This compound is applied at desired concentrations via a perfusion system.

  • Data Analysis: The peak tail current amplitude is measured before and after drug application to determine the percentage increase.

Action Potential Duration Measurement in Cardiomyocytes

Cell Line: Isolated guinea pig ventricular myocytes.

Protocol:

  • Cell Isolation: Ventricular myocytes are enzymatically isolated from guinea pig hearts.

  • Recording:

    • Action potentials are recorded using the whole-cell current-clamp technique.

    • Cells are stimulated at a frequency of 1 Hz.

    • The action potential duration at 90% repolarization (APD90) is measured.

  • Drug Application: this compound is perfused at various concentrations.

  • Analysis: Changes in APD90 are measured and compared to baseline.

Cell Proliferation Assay (General Protocol)

Cell Lines: SKBr3, MDA-MB-231.

Protocol:

  • Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells/well and allowed to attach overnight.

  • Treatment: Cells are treated with various concentrations of this compound or vehicle control.

  • Incubation: Plates are incubated for 72 hours.

  • Quantification: Cell viability is assessed using an MTS or MTT assay. Absorbance is read at the appropriate wavelength.

  • Analysis: The IC50 value, the concentration at which 50% of cell proliferation is inhibited, is calculated from the dose-response curve.

Scratch (Wound Healing) Assay for Cell Migration (General Protocol)

Cell Line: MDA-MB-435S.

Protocol:

  • Monolayer Formation: Cells are grown to a confluent monolayer in 6-well plates.

  • Scratch Creation: A sterile pipette tip is used to create a uniform scratch across the monolayer.

  • Treatment: The medium is replaced with fresh medium containing different concentrations of this compound or a vehicle control.

  • Imaging: Images of the scratch are captured at 0 hours and at subsequent time points (e.g., 24, 48 hours).

  • Analysis: The width of the scratch is measured over time to determine the rate of cell migration and wound closure.

Signaling Pathways and Visualizations

This compound Mechanism on hERG Channel

This compound binds to the pore helix of the hERG channel, which attenuates the fast P-type inactivation. This results in an increased probability of the channel being in the open state and a greater outward potassium current.

hERG_pathway PD118057 This compound hERG hERG K+ Channel (Pore Helix) PD118057->hERG Binds to Inactivation P-type Inactivation hERG->Inactivation Attenuates K_conductance Increased K+ Conductance hERG->K_conductance Leads to Repolarization Cardiac Repolarization K_conductance->Repolarization Promotes

Caption: Mechanism of this compound action on the hERG potassium channel.

Experimental Workflow for Cell Migration Assay

The transwell migration assay is a common method to assess the effect of compounds on cell motility.

migration_workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis A Seed cells in serum-free medium in upper chamber C Incubate for 24-48h A->C B Add chemoattractant and this compound to lower chamber B->C D Fix and stain migrated cells on underside of membrane C->D E Quantify migrated cells by microscopy D->E

Caption: General workflow for a transwell cell migration assay.

Potential Signaling in Cancer Cells

In some cancer cells, hERG channel activity has been linked to the MAPK/ERK pathway, which is involved in cell proliferation and migration. The exact mechanism of how this compound modulates this pathway in different cancer cell lines requires further elucidation.

cancer_pathway PD118057 This compound hERG_cancer hERG Channel (in Cancer Cells) PD118057->hERG_cancer Activates MAPK_pathway MAPK/ERK Pathway hERG_cancer->MAPK_pathway Modulates (?) Proliferation Cell Proliferation MAPK_pathway->Proliferation Migration Cell Migration MAPK_pathway->Migration

Caption: Hypothesized signaling pathway of this compound in cancer cells.

References

A Comparative Guide to the Efficacy of Kv11.1 Channel Openers: PD-118057 and Other Key Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The human ether-a-go-go-related gene (hERG) encodes the pore-forming subunit of the voltage-gated potassium channel Kv11.1, a critical component in cardiac action potential repolarization. Dysfunctional Kv11.1 channels are implicated in cardiac arrhythmias, such as Long QT Syndrome. Kv11.1 openers, or activators, represent a promising therapeutic strategy to counteract channel dysfunction. This guide provides a detailed comparison of the efficacy of PD-118057 with other notable Kv11.1 openers, supported by experimental data and methodologies.

Quantitative Efficacy of Kv11.1 Openers

The following table summarizes the quantitative effects of this compound and other Kv11.1 channel openers based on electrophysiological studies. These compounds are broadly classified into two types based on their mechanism of action.

CompoundTypeConcentrationKey Efficacy ParametersCell Line
This compound Type 210 µMShifts inactivation V1/2 by +19 mV; Increases peak outward current by 136%[1][2][3]Wild-type hERG1 in Xenopus oocytes
RPR260243 Type 110 µMIncreases steady-state current of Kv11.1a homomers[4][5]Kv11.1a in Xenopus oocytes
NS1643 Mixed10.5 µM (EC50)Activator of Kv11.1 channels[3]hERG/Kv11.1
ICA-105574 Type 20.42 µM (EC50)Disables inactivation of the hERG channel[6]hERG-expressing HEK cells

Mechanisms of Action: Type 1 vs. Type 2 Openers

Kv11.1 openers are primarily categorized based on their distinct effects on channel gating kinetics.

  • Type 1 Openers , such as RPR260243, exhibit a dual mechanism of action. They slow the deactivation (closing) of the channel and also attenuate P-type inactivation.[1][3] This results in a prolonged open state and increased overall current.

  • Type 2 Openers , including this compound, primarily act by attenuating the fast P-type inactivation of the channel, with minimal to no effect on the deactivation process.[1][3] This leads to an increased probability of the channel being in the open state.

cluster_0 K_v_11.1 Channel Gating cluster_1 Modulator Effects Closed Closed Open Open Closed->Open Activation Open->Closed Deactivation Inactivated Inactivated Open->Inactivated Inactivation Inactivated->Open Recovery Type1 Type 1 Opener (e.g., RPR260243) Deactivation Deactivation Type1->Deactivation Inhibits Inactivation Inactivation Type1->Inactivation Inhibits Type2 Type 2 Opener (e.g., this compound) Type2->Inactivation Strongly Inhibits

K_v_11.1 channel gating and modulator effects.

Experimental Protocols

The efficacy of Kv11.1 openers is primarily determined using electrophysiological techniques, particularly the two-electrode voltage clamp in Xenopus oocytes and patch-clamp recordings in mammalian cell lines.

Heterologous Expression of Kv11.1 Channels
  • Cell Lines: Xenopus laevis oocytes, Human Embryonic Kidney (HEK293) cells, or Chinese Hamster Ovary (CHO) cells are commonly used.

  • Transfection/Injection:

    • For Xenopus oocytes, cRNA encoding the desired Kv11.1 isoform is injected into the oocyte.

    • For mammalian cells, stable or transient transfection with a plasmid containing the Kv11.1 gene is performed.

Electrophysiological Recording
  • Two-Electrode Voltage Clamp (Xenopus Oocytes):

    • Oocytes expressing Kv11.1 channels are placed in a recording chamber and perfused with a specific extracellular solution.

    • Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

    • The membrane potential is clamped at a holding potential (e.g., -80 mV).

    • A series of voltage steps are applied to elicit channel activation, inactivation, and deactivation.

    • The resulting potassium currents are recorded before and after the application of the Kv11.1 opener.

  • Automated Patch Clamp (Mammalian Cells):

    • Cells expressing Kv11.1 channels are suspended and applied to a multi-well plate.

    • An automated system establishes a high-resistance seal (giga-seal) between a single cell and a planar electrode.

    • The cell membrane is ruptured to achieve the whole-cell configuration.

    • Voltage-clamp protocols similar to those used for oocytes are applied to record ionic currents.

    • The test compounds are applied at various concentrations to determine their effects on the channel.

G cluster_workflow Experimental Workflow start Start expression Heterologous Expression of K_v_11.1 Channels (Xenopus oocytes or mammalian cells) start->expression electrophysiology Electrophysiological Recording (Two-Electrode Voltage Clamp or Automated Patch Clamp) expression->electrophysiology baseline Record Baseline K_v_11.1 Currents electrophysiology->baseline compound Apply K_v_11.1 Opener (e.g., this compound) baseline->compound post_compound Record K_v_11.1 Currents in Presence of Compound compound->post_compound analysis Data Analysis (Compare baseline vs. post-compound currents) post_compound->analysis end End analysis->end

Workflow for assessing K_v_11.1 opener efficacy.
Data Analysis

The recorded currents are analyzed to determine the effect of the compound on various channel properties, including:

  • Current-Voltage (I-V) Relationship: To assess changes in the overall current amplitude at different membrane potentials.

  • Voltage-Dependence of Activation and Inactivation: Boltzmann functions are fitted to the data to determine the half-maximal activation (V1/2) and inactivation voltages.

  • Activation, Deactivation, and Inactivation Kinetics: The time course of current changes is fitted with exponential functions to determine the time constants for these gating processes.

By comparing these parameters before and after drug application, the efficacy and mechanism of action of the Kv11.1 opener can be elucidated.

References

A Side-by-Side Analysis of hERG Channel Activators: PD-118057 and NS1643

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two well-characterized human ether-a-go-go-related gene (hERG) potassium channel activators: PD-118057 and NS1643. By objectively presenting their pharmacological properties, mechanisms of action, and cellular effects based on experimental data, this document aims to inform research and development decisions in cardiology and oncology.

At a Glance: Key Pharmacological Parameters

ParameterThis compoundNS1643
Primary Target hERG (KCNH2, Kv11.1) Potassium ChannelhERG (KCNH2, Kv11.1) Potassium Channel
Classification Type 2 hERG Channel AgonistPartial hERG Channel Agonist
Potency (EC50) ~2.9 µM (for shift in V0.5 of inactivation)[1]10.5 µM[2]
Mechanism of Action Attenuates fast P-type inactivation with minimal effect on activation or deactivation kinetics.[1][3]Primarily shifts the voltage dependence of activation to more negative potentials; may also slow deactivation.[4]
Binding Site Hydrophobic pocket formed by the S6 segment of one subunit and the pore helix of an adjacent subunit.[1][3]Proposed to be on the extracellular side of the channel.

Electrophysiological Profile: A Deeper Dive

The primary distinction between this compound and NS1643 lies in their effects on hERG channel gating kinetics.

This compound is a quintessential Type 2 hERG agonist. Its principal mechanism is the attenuation of P-type inactivation, which increases the probability of the channel being in an open, conductive state. Notably, it does not significantly alter the kinetics of channel activation or deactivation.[1][3] At a concentration of 10 µM, this compound has been shown to shift the half-inactivation voltage (V0.5) by +19 mV and increase the peak outward current by 136%.[5]

NS1643 , in contrast, exerts its activating effect primarily by shifting the voltage dependence of activation to more negative potentials, thereby making the channel more likely to open at physiological membrane potentials.[4] Some studies have also reported a slowing of the deactivation kinetics by NS1643.

Comparative Electrophysiological Data
Electrophysiological ParameterEffect of this compoundEffect of NS1643
Voltage-Dependence of Activation Minimal effect[3][6]Shifts to more negative potentials[4]
Voltage-Dependence of Inactivation Shifts to more positive potentials[1]Minimal effect
Deactivation Kinetics Minimal effect[3]Slowed
Peak Tail Current Increased (111.1 ± 21.7% at 10 µM)[6]Increased

Cellular and Physiological Consequences

The distinct electrophysiological profiles of this compound and NS1643 translate into different effects in cellular and in vivo models, with significant implications for both cardiotoxicity and potential therapeutic applications.

In the context of cardiac electrophysiology , both compounds have been investigated for their potential to counteract long QT syndrome, a condition that can lead to life-threatening arrhythmias. This compound has been shown to shorten the action potential duration and prevent drug-induced early afterdepolarizations.[6]

In oncology , hERG channels are aberrantly expressed in various cancers and contribute to proliferation and migration. Both this compound and NS1643 have demonstrated anti-cancer properties, albeit through different proposed signaling pathways.

  • This compound has been shown to stimulate migration in melanoma cells, an effect potentially mediated through the MAP kinase/c-fos pathway.[7]

  • NS1643 has been more extensively studied in breast cancer models, where it inhibits cell proliferation and migration.[8] Its activation of hERG leads to an influx of Ca2+, which in turn activates calcineurin and downstream transcription of the cell cycle inhibitor p21.[9] Another pathway involves the activation of the protein tyrosine phosphatase PTP1B, leading to the dephosphorylation of caveolin-1 (B1176169) and subsequent reduction in cell migration.[10]

Signaling Pathways

Diagram of the Proposed Signaling Pathway for NS1643 in Breast Cancer Cells

NS1643_Signaling NS1643 NS1643 hERG hERG Channel NS1643->hERG activates Ca_influx Ca²⁺ Influx hERG->Ca_influx mediates Calcineurin Calcineurin Ca_influx->Calcineurin activates PTP1B PTP1B Ca_influx->PTP1B activates p21 p21 Transcription Calcineurin->p21 induces Senescence Senescence-like Phenotype p21->Senescence leads to Cav1_P Phosphorylated Caveolin-1 PTP1B->Cav1_P dephosphorylates Cav1 Dephosphorylated Caveolin-1 Cav1_P->Cav1 Migration Cell Migration Cav1->Migration inhibits

Caption: NS1643-mediated hERG activation and its downstream effects in cancer cells.

Diagram of the Proposed Signaling Pathway for this compound in Melanoma Cells

PD118057_Signaling PD118057 This compound hERG hERG Channel PD118057->hERG activates MAPK_pathway MAP Kinase Pathway hERG->MAPK_pathway activates cfos c-fos Expression MAPK_pathway->cfos induces Migration Cell Migration cfos->Migration stimulates

Caption: this compound signaling cascade in melanoma cell migration.

Experimental Protocols

The following provides a generalized methodology for the key electrophysiological experiments cited in this guide, based on standard practices for studying hERG channels.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of this compound and NS1643 on the electrophysiological properties of hERG channels.

Cell Lines and Culture:

  • Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably or transiently transfected with the KCNH2 gene (encoding the hERG channel) are commonly used.[11]

  • Cells are cultured in standard media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a 5% CO2 incubator.

Solutions:

  • Extracellular (Bath) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. pH adjusted to 7.4 with NaOH.

  • Intracellular (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES. pH adjusted to 7.2 with KOH.

Electrophysiological Recording:

  • Cells are transferred to a recording chamber on an inverted microscope and perfused with the extracellular solution.

  • Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes with a resistance of 2-5 MΩ.

  • Membrane currents are recorded using a patch-clamp amplifier and digitized. Series resistance is compensated to minimize voltage errors.[12]

  • The holding potential is typically maintained at -80 mV.

Voltage Protocols:

  • To measure the current-voltage (I-V) relationship and activation curves: Cells are depolarized to various test potentials (e.g., from -70 mV to +40 mV in 10 mV increments) for a duration sufficient to allow for channel activation (e.g., 1-5 seconds). Tail currents are then elicited by repolarizing the membrane to a negative potential (e.g., -50 mV).[13] The peak tail current amplitude is plotted against the prepulse potential to generate the activation curve.

  • To measure the steady-state inactivation: A three-pulse protocol is used. A prepulse to a depolarizing potential (e.g., +40 mV) is applied to inactivate the channels, followed by a brief test pulse to various potentials to allow for recovery from inactivation, and then a final depolarizing pulse to measure the available current.[13]

Data Analysis:

  • Current amplitudes are measured and analyzed using specialized software.

  • Activation and inactivation curves are fitted with a Boltzmann function to determine the half-maximal voltage (V0.5) and the slope factor (k).

  • Dose-response curves are generated by applying increasing concentrations of the compounds, and the EC50 values are calculated.

Experimental Workflow for Electrophysiological Analysis

Experimental_Workflow cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis Culture Cell Culture (HEK293 or CHO) Transfection Transfection with hERG plasmid Culture->Transfection Harvesting Cell Harvesting Transfection->Harvesting Patching Whole-Cell Patching Harvesting->Patching Voltage_Protocol Application of Voltage Protocols Patching->Voltage_Protocol Drug_Application Perfusion with This compound or NS1643 Voltage_Protocol->Drug_Application Data_Acquisition Data Acquisition Drug_Application->Data_Acquisition IV_Curve I-V Curve Generation Data_Acquisition->IV_Curve Boltzmann_Fit Boltzmann Fitting (V0.5, k) IV_Curve->Boltzmann_Fit Dose_Response Dose-Response Curve (EC50) Boltzmann_Fit->Dose_Response

Caption: Workflow for assessing hERG channel modulators using whole-cell patch-clamp.

References

A Comparative Guide to Type 1 and Type 2 hERG Agonists: Mechanisms, Data, and Experimental Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical component in cardiac repolarization. Its dysfunction, often due to drug-induced blockade, can lead to life-threatening arrhythmias. Consequently, the development of hERG agonists, compounds that enhance channel activity, has emerged as a promising therapeutic strategy for conditions like Long QT Syndrome. These agonists are broadly classified based on their mechanism of action, with Type 1 and Type 2 representing two major classes with distinct effects on hERG channel gating. This guide provides an objective comparison of these two types of agonists, supported by experimental data, detailed methodologies, and visual representations of their mechanisms.

Distinguishing Mechanisms of Action: Type 1 vs. Type 2

hERG channel gating is a complex process involving transitions between closed, open, and inactivated states. Type 1 and Type 2 agonists modulate this process differently to enhance the outward flow of potassium ions.

Type 1 hERG agonists primarily act by slowing the deactivation of the channel.[1] Deactivation is the process of the channel closing from the open state. By slowing this process, Type 1 agonists prolong the time the channel remains open and capable of conducting potassium ions, thereby increasing the overall repolarizing current. A representative Type 1 agonist is RPR260243 .[2]

Type 2 hERG agonists , in contrast, primarily attenuate channel inactivation .[3] Inactivation is a rapid process that blocks the channel pore even when the activation gate is open. Type 2 agonists typically achieve this by shifting the voltage dependence of inactivation to more positive potentials, meaning a stronger depolarization is required to inactivate the channel. This results in a greater availability of open, non-inactivated channels. PD-118057 and ICA-105574 are well-characterized Type 2 agonists.[2][3] Some Type 2 agonists may also increase the channel's open probability.[3][4]

Quantitative Comparison of hERG Agonist Effects

The following table summarizes the quantitative effects of representative Type 1 and Type 2 hERG agonists on channel function.

ParameterType 1 Agonist (RPR260243)Type 2 Agonist (this compound)Type 2 Agonist (ICA-105574)
Primary Mechanism Slows deactivationAttenuates inactivationAttenuates inactivation
EC50 (Effect on Primary Mechanism) 7.9 ± 1.0 µM (slowing deactivation at -60 mV)2.9 µM (shift in V0.5 of inactivation)[3]0.5 µM (increase in outward hERG current)[2]
Effect on Peak Tail Current Increased111.1 ± 21.7% increase at 10 µM[1]>10-fold enhancement[2]
Effect on Inactivation (V0.5 shift) Minor+19 mV shift at 10 µM[3][4]+182 mV shift at 2 µM[2]
Effect on Deactivation Pronounced slowingRelatively minor effects[3]Minor slowing secondary to activation shift[2]
Effect on Action Potential Duration (APD) Shortens APDShortens APD[1]Shortens APD by ~70% at 3 µM[2]

Experimental Protocols

The characterization of hERG agonists relies on precise electrophysiological techniques to measure the ion channel's activity.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard method for studying ion channel pharmacology.

Objective: To measure the effect of hERG agonists on the channel's current and gating properties.

Cell Preparation:

  • HEK293 cells stably expressing the hERG channel are commonly used.

  • Cells are cultured to 70-90% confluency and then harvested for experiments.

Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

Voltage-Clamp Protocol to Assess Deactivation (for Type 1 Agonists):

  • Hold the cell membrane potential at -80 mV.

  • Depolarize to +20 mV for 2 seconds to activate and inactivate the channels.

  • Repolarize to various test potentials (e.g., -120 mV to -40 mV) to measure the tail currents, which reflect channel deactivation.

  • The decay of the tail current is fitted with an exponential function to determine the deactivation time constant.

Voltage-Clamp Protocol to Assess Inactivation (for Type 2 Agonists):

  • Hold the cell at -80 mV.

  • Apply a short depolarizing pulse to +40 mV for 500 ms (B15284909) to inactivate the channels.

  • A subsequent repolarizing step to a range of voltages is applied to measure the recovery from inactivation.

  • To determine the voltage dependence of steady-state inactivation, a two-pulse protocol is used. A long prepulse to various potentials is followed by a test pulse to a fixed potential (e.g., +20 mV) to measure the available current. The normalized current is plotted against the prepulse potential and fitted with a Boltzmann function to determine the half-inactivation voltage (V0.5).

Action Potential Duration (APD) Assay

Objective: To determine the physiological effect of hERG agonists on the duration of the cardiac action potential.

Preparation:

  • Isolated ventricular myocytes from animal models (e.g., guinea pig, rabbit) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are used.

Method:

  • Cells are superfused with a physiological saline solution.

  • Action potentials are elicited by electrical stimulation at a fixed frequency (e.g., 1 Hz).

  • The transmembrane potential is recorded using the whole-cell patch-clamp technique in current-clamp mode.

  • The APD is measured at 90% repolarization (APD90).

  • The effect of the agonist is determined by comparing the APD90 before and after drug application.

Visualizing the Mechanisms of Action

The following diagrams illustrate the differential effects of Type 1 and Type 2 hERG agonists on the channel gating states.

hERG_Gating_States Closed Closed Open Open Closed->Open Activation Open->Closed Deactivation Inactivated Inactivated Open->Inactivated Inactivation Inactivated->Open Recovery

hERG Channel Gating States

Type1_Agonist_Effect Closed Closed Open Open Closed->Open Activation Open->Closed Deactivation Inactivated Inactivated Open->Inactivated Inactivation Inactivated->Open Recovery Agonist Type 1 Agonist Agonist->Open Slows Deactivation

Mechanism of a Type 1 hERG Agonist

Type2_Agonist_Effect Closed Closed Open Open Closed->Open Activation Open->Closed Deactivation Inactivated Inactivated Open->Inactivated Inactivation Inactivated->Open Recovery Agonist Type 2 Agonist Agonist->Inactivated Attenuates Inactivation

Mechanism of a Type 2 hERG Agonist

Conclusion

Understanding the differential effects of Type 1 and Type 2 hERG agonists is crucial for the targeted development of novel antiarrhythmic drugs. While both classes of compounds enhance hERG channel function, their distinct mechanisms of action on channel deactivation and inactivation lead to different electrophysiological profiles. The choice of agonist type may have significant implications for therapeutic efficacy and safety. The experimental protocols outlined here provide a framework for the robust characterization of these compounds, enabling researchers to make informed decisions in the drug discovery and development process.

References

Unveiling the Selectivity of PD-118057: A Comparative Guide for hERG Channel Activators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise selectivity of ion channel modulators is paramount. This guide provides a comprehensive comparison of PD-118057, a known hERG (human Ether-à-go-go-Related Gene) channel activator, with other relevant compounds, supported by experimental data and detailed methodologies.

This compound is a potent, type 2 hERG channel agonist that enhances the potassium ion (K+) conductance by attenuating channel inactivation without significantly affecting deactivation.[1][2] Its targeted action on the hERG channel makes it a valuable tool for studying cardiac repolarization and a potential therapeutic agent for conditions associated with reduced hERG function, such as some forms of Long QT Syndrome. This guide will delve into the selectivity profile of this compound, comparing it with other hERG activators, RPR260243 and NS1643, to provide a clear perspective on its performance.

Comparative Analysis of hERG Channel Activators

The following table summarizes the quantitative data on the effects of this compound and its comparators on the hERG channel and other cardiac ion channels. This data highlights the distinct mechanisms and selectivity profiles of these compounds.

CompoundTypeMechanism of Action on hERGEC50 for hERG ActivationEffect on Other Ion Channels
This compound Type 2 AgonistAttenuates inactivation, increases peak outward current.[1][2]~3.1 µM (for increase in peak outward current)[3]No major effect on I(Na), I(Ca,L), I(K1), and I(Ks) at concentrations up to 10 µM.[4]
RPR260243 Type 1 AgonistSlows deactivation and attenuates inactivation.[2][5]Not explicitly found, but effective at ≤10 µM.Weak inhibitor of L-type Ca2+ channels; no significant effect on human cardiac Na+ channels or KCNQ1/KCNE1.[6]
NS1643 Partial AgonistIncreases hERG current.10.5 µM[7][8]Activates other Kv11 family members (Kv11.2, Kv11.3); potential off-target effects on BK and K2P channels.[9][10]

In-Depth Look at Experimental Protocols

The data presented in this guide is primarily derived from electrophysiological studies, specifically using the whole-cell patch-clamp technique on cell lines stably expressing the hERG channel, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells.

Whole-Cell Patch-Clamp Electrophysiology for hERG Channel Analysis

This technique allows for the direct measurement of ion flow through the hERG channels in the cell membrane.

1. Cell Preparation:

  • HEK293 or CHO cells stably transfected with the hERG-encoding gene (KCNH2) are cultured under standard conditions.

  • For experiments, cells are dissociated and plated onto glass coverslips.

2. Recording Solutions:

  • Internal (Pipette) Solution (in mM): Typically contains KCl (e.g., 130), MgCl2 (e.g., 1), EGTA (e.g., 5), HEPES (e.g., 10), and Mg-ATP (e.g., 5), with pH adjusted to ~7.2.

  • External (Bath) Solution (in mM): Typically contains NaCl (e.g., 137), KCl (e.g., 4), CaCl2 (e.g., 1.8), MgCl2 (e.g., 1), HEPES (e.g., 10), and glucose (e.g., 10), with pH adjusted to ~7.4.

3. Electrophysiological Recording:

  • A glass micropipette with a tip diameter of ~1-2 µm is filled with the internal solution and brought into contact with a cell.

  • A high-resistance "giga-seal" is formed between the pipette and the cell membrane.

  • The membrane patch under the pipette tip is ruptured to achieve the "whole-cell" configuration, allowing control of the cell's membrane potential and measurement of the total current across the cell membrane.

  • Specific voltage protocols are applied to the cell to elicit hERG currents. A common protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the characteristic "tail current," which is a hallmark of hERG activity.

4. Data Analysis:

  • The amplitude of the hERG current (often the peak tail current) is measured before and after the application of the test compound (e.g., this compound).

  • Concentration-response curves are generated to determine the EC50 (for activators) or IC50 (for blockers) values.

  • Changes in the voltage-dependence of activation and inactivation are analyzed by fitting the data to Boltzmann functions.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for assessing ion channel selectivity and the signaling pathway of hERG channel activation.

experimental_workflow cluster_cell_prep Cell Preparation cluster_electrophysiology Electrophysiology cluster_data_analysis Data Analysis cell_culture Culture hERG-expressing HEK293/CHO cells cell_plating Plate cells on coverslips cell_culture->cell_plating patch_clamp Whole-cell patch-clamp recording cell_plating->patch_clamp voltage_protocol Apply voltage protocols patch_clamp->voltage_protocol compound_app Apply test compound (e.g., this compound) voltage_protocol->compound_app current_measurement Measure hERG current amplitude compound_app->current_measurement dose_response Generate concentration- response curves current_measurement->dose_response gating_analysis Analyze gating kinetics dose_response->gating_analysis

Experimental workflow for assessing ion channel selectivity.

hERG_activation_pathway cluster_membrane Cell Membrane hERG hERG Channel (Closed State) hERG_open hERG Channel (Open/Inactivated State) hERG->hERG_open Depolarization hERG_open->hERG Repolarization (Deactivation) K_efflux Increased K+ Efflux (Repolarization) hERG_open->K_efflux PD118057 This compound PD118057->hERG Binds to pore helix and S6 segment PD118057->hERG_open Attenuates Inactivation

Signaling pathway of this compound-mediated hERG channel activation.

References

A Comparative Analysis of PD-118057 and Mallotoxin: Potent Modulators of Potassium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of two significant potassium channel modulators, PD-118057 and mallotoxin. Both compounds exhibit potent effects on ion channel function, yet they target distinct channel subtypes and operate through different mechanisms. This document aims to deliver an objective comparison of their performance, supported by experimental data, to aid researchers in their selection and application.

At a Glance: Key Performance Characteristics

FeatureThis compoundMallotoxin
Primary Target hERG (Kv11.1) Potassium ChannelBK (KCa1.1) & hERG Potassium Channels; Protein Kinase C (PKC)
Primary Action Activator (Type 2)Activator (BK & hERG); Inhibitor (PKC)
Potency (hERG Activation) EC50: 2.9 - 3.1 µM[1]EC50: 0.34 - 0.52 µM
Potency (Other Targets) N/ABK Activation: Shifts conductance-voltage relationship by >100 mV[2] PKC Inhibition: IC50: 3-6 µM (PKCδ), 30-42 µM (PKCα,β,γ)
Mechanism of Action (hERG) Attenuates inactivation without affecting deactivation[3]Leftward shift in voltage dependence of activation and increased deactivation time

In-Depth Analysis: Mechanism of Action and Biological Effects

This compound: A Selective hERG Channel Activator

This compound is recognized as a selective activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[4] Its mechanism distinguishes it as a "type 2" hERG agonist.[1][3] This classification signifies that this compound enhances hERG channel activity primarily by attenuating channel inactivation, a key process in the cardiac action potential. Notably, it does not significantly affect the rate of channel deactivation.[3]

Experimental data demonstrates that at a concentration of 10 µM, this compound can increase the peak outward hERG current by 136% and shift the half-point for inactivation by +19 mV.[3] The half-maximal effective concentrations (EC50) for its activating effects have been determined to be 2.9 µM for the shift in the voltage dependence of inactivation and 3.1 µM for the increase in peak outward current.[1] Molecular modeling and mutagenesis studies suggest that this compound binds to a hydrophobic pocket formed by residues in the pore helix and the S6 segment of adjacent hERG channel subunits.[3]

Mallotoxin (Rottlerin): A Multi-Target Modulator

Mallotoxin, also known as Rottlerin, exhibits a more complex pharmacological profile, acting on multiple targets. It is a potent activator of large-conductance Ca2+-activated potassium (BK) channels and also activates hERG channels.[2] Furthermore, it is a known inhibitor of Protein Kinase C (PKC), with selectivity for the PKCδ isoform.

As a BK channel activator, mallotoxin shifts the conductance-voltage relationship by more than 100 mV in the hyperpolarizing direction, potently increasing channel activity even in the absence of intracellular calcium.[2]

In its action on hERG channels, mallotoxin demonstrates higher potency than this compound, with reported EC50 values of 0.34 µM for increasing the step current and 0.52 µM for the tail current. Its mechanism on hERG involves a significant leftward shift in the voltage dependence of activation and an increase in the deactivation time constant.

Additionally, mallotoxin's activity as a PKC inhibitor is well-documented, with IC50 values of 3-6 µM for PKCδ and 30-42 µM for PKCα, PKCβ, and PKCγ. This inhibitory action on a key signaling enzyme adds another layer to its biological effects.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language.

PD118057_hERG_Pathway PD118057 This compound hERG_Channel hERG K+ Channel (Closed/Inactivated State) PD118057->hERG_Channel Binds to pore helix/S6 interface hERG_Open hERG K+ Channel (Open State) hERG_Channel->hERG_Open Attenuates Inactivation K_Efflux K+ Efflux hERG_Open->K_Efflux Membrane_Repolarization Membrane Repolarization K_Efflux->Membrane_Repolarization

Caption: Signaling pathway of this compound action on the hERG potassium channel.

Mallotoxin_Multi_Target_Pathway cluster_BK BK Channel Activation cluster_hERG hERG Channel Activation cluster_PKC PKC Inhibition Mallotoxin_BK Mallotoxin BK_Channel BK K+ Channel Mallotoxin_BK->BK_Channel BK_Activation Increased Open Probability BK_Channel->BK_Activation Shifts Voltage Dependence K_Efflux_BK K+ Efflux BK_Activation->K_Efflux_BK Hyperpolarization Hyperpolarization K_Efflux_BK->Hyperpolarization Mallotoxin_hERG Mallotoxin hERG_Channel hERG K+ Channel Mallotoxin_hERG->hERG_Channel hERG_Activation Increased Open Probability hERG_Channel->hERG_Activation Shifts Activation & Slows Deactivation K_Efflux_hERG K+ Efflux hERG_Activation->K_Efflux_hERG Membrane_Repolarization Membrane Repolarization K_Efflux_hERG->Membrane_Repolarization Mallotoxin_PKC Mallotoxin PKC Protein Kinase C (PKCδ) Mallotoxin_PKC->PKC Downstream_Signaling Downstream Signaling PKC->Downstream_Signaling Phosphorylation

Caption: Multi-target signaling pathways of Mallotoxin.

Whole_Cell_Patch_Clamp_Workflow Cell_Prep Cell Preparation (e.g., HEK293 expressing target channel) Seal_Formation Giga-ohm Seal Formation (Cell-attached configuration) Cell_Prep->Seal_Formation Pipette_Prep Micropipette Fabrication & Filling (Internal Solution) Pipette_Prep->Seal_Formation Whole_Cell Membrane Rupture (Whole-cell configuration) Seal_Formation->Whole_Cell Data_Acquisition Voltage Clamp Protocol & Data Acquisition Whole_Cell->Data_Acquisition Compound_Application Compound Application (this compound or Mallotoxin) Data_Acquisition->Compound_Application Data_Analysis Data Analysis (Current amplitude, kinetics, etc.) Data_Acquisition->Data_Analysis Compound_Application->Data_Acquisition Record drug effect

References

Validating the Binding Site of PD-118057 on the hERG Channel: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The human ether-a-go-go-related gene (hERG) potassium channel is a critical component in cardiac action potential repolarization. Its dysfunction, often due to unintended drug interactions, can lead to life-threatening arrhythmias. Consequently, understanding the molecular interactions between small molecules and the hERG channel is paramount in drug discovery and safety pharmacology. This guide provides a comparative analysis of PD-118057, a known hERG channel activator, with other modulators, focusing on the validation of its binding site and its functional consequences. Experimental data is presented to support these findings, along with detailed protocols for key validation experiments.

Comparative Analysis of hERG Channel Activators

This compound is classified as a "type 2" hERG agonist. Its primary mechanism of action is the attenuation of channel inactivation, leading to an enhanced potassium current. This contrasts with "type 1" agonists, which primarily slow channel deactivation. The following tables summarize the key characteristics and experimental data for this compound and other notable hERG channel activators.

Compound Activator Type Binding Site Residues Mechanism of Action Effect on hERG Current
This compound Type 2F619 (Pore Helix), L646 (S6 Segment)[1]Attenuates inactivation[1]Increases peak outward current
RPR260243 Type 1Intracellular ends of S5 and S6 helicesSlows deactivation, attenuates inactivation[1]Enhances current by slowing channel closure
NS1643 Type 2Putative external binding siteShifts voltage-dependence of inactivation[2]Increases current magnitude
ICA-105574 Type 2Common binding site with EAG channelsRemoves hERG channel inactivation[3][4]Potently increases current amplitudes
Compound Concentration Effect on Peak Tail hERG Current Reference
This compound 1 µM+5.5 ± 1.1%
3 µM+44.8 ± 3.1%
10 µM+111.1 ± 21.7%
ICA-105574 0.5 µMEC50 for >10-fold current increase[4]
NS1643 30 µM~2-fold increase at peak I-V relationship[2]

Experimental Protocols for Binding Site Validation

Validating the binding site of a compound like this compound on the hERG channel involves a multi-faceted approach combining molecular biology, electrophysiology, and computational modeling.

Site-Directed Mutagenesis

This technique is crucial for identifying key amino acid residues involved in drug binding. By mutating specific residues within the putative binding pocket and observing the functional effect on drug activity, researchers can pinpoint critical interaction points. The QuikChange™ site-directed mutagenesis method is a common and efficient approach.[5][6][7][8]

Protocol:

  • Primer Design: Design two complementary mutagenic primers, 25-45 bases in length, containing the desired mutation in the center. The melting temperature (Tm) should be ≥78°C.

  • PCR Amplification:

    • Set up a PCR reaction with PfuTurbo DNA polymerase, the dsDNA plasmid template containing the hERG gene, and the mutagenic primers.

    • Perform thermal cycling to amplify the mutated plasmid. A typical program includes an initial denaturation, followed by 16-18 cycles of denaturation, annealing, and extension.

  • Digestion of Parental DNA: Add DpnI restriction enzyme to the PCR product to digest the parental, non-mutated dsDNA, which is methylated. The newly synthesized mutated DNA is unmethylated and remains intact.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Verification: Isolate the plasmid DNA from the resulting colonies and verify the desired mutation through DNA sequencing.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique allows for the direct measurement of ion channel activity in living cells, providing functional data on how a compound modulates the hERG current.[9][10][11][12][13]

Protocol:

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).

  • Electrode Preparation: Fabricate micropipettes from borosilicate glass capillaries and fill them with an appropriate intracellular solution.

  • Cell Preparation: Place the cells in a recording chamber on an inverted microscope and perfuse with an extracellular solution.

  • Giga-seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Data Acquisition:

    • Clamp the cell membrane at a holding potential (e.g., -80 mV).

    • Apply a specific voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.

    • Record the currents before and after the application of the test compound (e.g., this compound) at various concentrations.

  • Data Analysis: Analyze the recorded currents to determine the effect of the compound on channel kinetics, such as activation, deactivation, and inactivation.

Molecular Docking

Computational molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and energy.[14][15][16][17][18]

Protocol (using AutoDock as an example):

  • Receptor and Ligand Preparation:

    • Obtain or build a 3D model of the hERG channel.

    • Prepare the ligand (this compound) structure, ensuring correct protonation states.

  • Grid Box Definition: Define a grid box that encompasses the putative binding site on the hERG channel.

  • Docking Simulation:

    • Use a docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore possible binding conformations of the ligand within the defined grid box.

    • The program will generate a series of possible binding poses ranked by their predicted binding energy.

  • Analysis of Results:

    • Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

    • Compare the predicted binding mode with experimental data from site-directed mutagenesis to validate the model.

Visualizing the Validation Workflow and Signaling Pathway

The following diagrams, created using the DOT language, illustrate the experimental workflow for validating the binding site of this compound and its effect on the cardiac action potential.

experimental_workflow cluster_computational Computational Modeling cluster_experimental Experimental Validation a hERG Channel Homology Model b Molecular Docking of this compound a->b c Identify Putative Binding Site b->c d Site-Directed Mutagenesis c->d Guide Mutagenesis e Express Mutant Channels d->e f Whole-Cell Patch Clamp e->f g Analyze Functional Effect f->g g->b Validate Docking Pose h Confirmed Binding Site g->h

Experimental workflow for hERG binding site validation.

signaling_pathway cluster_channel hERG Channel Modulation cluster_cell Cellular Effect cluster_ecg Organ Level Effect PD118057 This compound hERG hERG Channel PD118057->hERG Binds to F619/L646 Inactivation Reduced Inactivation hERG->Inactivation Attenuates IKr Increased IKr (K+ Efflux) Inactivation->IKr Leads to Repol Accelerated Phase 3 Repolarization IKr->Repol APD Shortened Action Potential Duration (APD) Repol->APD QT Shortened QT Interval APD->QT

Effect of this compound on the cardiac action potential.

References

A Comparative Guide to the Potency of hERG Activators for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the relative potency of different compounds that activate the human Ether-à-go-go-Related Gene (hERG) potassium channel is critical. This guide provides an objective comparison of various hERG activators, supported by experimental data, to aid in the selection of appropriate tool compounds and to inform drug discovery efforts.

The hERG channel plays a crucial role in cardiac repolarization, and its dysfunction can lead to serious cardiac arrhythmias. While much focus has been placed on hERG channel blockers due to their proarrhythmic risk, hERG activators represent a promising therapeutic strategy for conditions like Long QT Syndrome (LQTS), which can be caused by reduced hERG channel function. This guide summarizes the potency of several well-characterized hERG activators and details the experimental methods used to assess their activity.

Relative Potency of hERG Activators

The potency of hERG activators is typically quantified by their half-maximal effective concentration (EC50), which represents the concentration of the compound that elicits 50% of its maximal effect. The lower the EC50 value, the more potent the activator. The following table summarizes the EC50 values for several common hERG activators, as determined by patch-clamp electrophysiology.

hERG ActivatorTypeEC50 (µM)Cell LineReference
ICA-105574 Type 20.5HEK293[1]
NS1643 Type 2~10 (for maximal current increase)CHO[2][3]
RPR260243 Type 11 - 30 (concentration range of effect)HEK293[4]
PD-118057 Type 2Not explicitly stated in provided abstracts-[1]
KB130015 MixedNot explicitly stated in provided abstracts-[1]
Mallaxotoxin (MTX) UniqueNot explicitly stated in provided abstracts-[1]

Mechanisms of Action: Type 1 vs. Type 2 Activators

hERG activators are broadly classified into two main types based on their primary mechanism of action on the channel's gating kinetics.

cluster_0 hERG Channel Gating cluster_1 Type 1 Activators (e.g., RPR260243) cluster_2 Type 2 Activators (e.g., ICA-105574, NS1643) Closed Closed Open Open Closed->Open Activation Open->Closed Deactivation Inactivated Inactivated Open->Inactivated Inactivation Type1_Activator Type 1 Activator Deactivation Deactivation Type1_Activator->Deactivation Slows Type2_Activator Type 2 Activator Inactivation Inactivation Type2_Activator->Inactivation Reduces

Mechanisms of hERG Activators

Type 1 activators , such as RPR260243, primarily act by slowing the deactivation of the hERG channel. This leads to a persistent potassium current during the repolarization phase of the cardiac action potential.

Type 2 activators , including ICA-105574 and NS1643, predominantly work by reducing or shifting the voltage-dependence of channel inactivation.[1][2][3] This allows for an increased outward potassium current at positive membrane potentials.

Experimental Protocols

The gold-standard method for assessing the potency of hERG activators is the whole-cell patch-clamp electrophysiology assay . This technique allows for the direct measurement of ion currents flowing through the hERG channels in response to controlled changes in membrane voltage.

Experimental Workflow for Patch-Clamp Assay

cluster_workflow Patch-Clamp Experimental Workflow Cell_Culture Cell Culture (e.g., HEK293 or CHO cells stably expressing hERG) Cell_Harvesting Cell Harvesting and Preparation Cell_Culture->Cell_Harvesting Patching Establish Whole-Cell Configuration Cell_Harvesting->Patching Baseline_Recording Record Baseline hERG Current Patching->Baseline_Recording Compound_Application Apply hERG Activator Baseline_Recording->Compound_Application Data_Acquisition Record hERG Current in Presence of Activator Compound_Application->Data_Acquisition Data_Analysis Data Analysis (e.g., EC50 determination) Data_Acquisition->Data_Analysis

Patch-Clamp Workflow for hERG Activator Assessment

Key Experimental Parameters
  • Cell Lines: Human Embryonic Kidney (HEK293) and Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel are commonly used.[5][6][7][8]

  • Solutions:

    • Extracellular Solution (in mM): Typically contains NaCl (137-145), KCl (4), CaCl2 (1.8-2), MgCl2 (1), HEPES (10), and Glucose (10), with pH adjusted to 7.4.[9][10][11]

    • Intracellular Solution (in mM): Commonly includes KCl (120-130), MgCl2 (1), EGTA (5-10), MgATP (5), and HEPES (10), with pH adjusted to 7.2.[10][11]

  • Voltage-Clamp Protocol: A variety of voltage protocols are used to elicit and measure hERG currents. A typical protocol involves holding the cell at a negative potential (e.g., -80 mV), followed by a depolarizing step to a positive potential (e.g., +20 to +40 mV) to activate the channels, and then a repolarizing step to a negative potential (e.g., -50 mV) to measure the tail current.[12][13][14] The specific voltages and durations of these steps can be optimized to study different aspects of channel gating and the effects of activators. The Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative has proposed standardized voltage protocols for assessing drug effects on hERG channels.[15]

Conclusion

The assessment of hERG activator potency is a critical component of both basic research and drug development. By utilizing standardized experimental protocols, such as patch-clamp electrophysiology, researchers can obtain reliable and comparable data on the relative potencies of different compounds. This guide provides a foundational understanding of the key hERG activators, their mechanisms of action, and the experimental approaches used to characterize them. This information is intended to facilitate the selection of appropriate research tools and to guide the development of novel therapeutics targeting the hERG channel.

References

A Comparative Guide to the In Vitro and In Vivo Effects of PD-180970

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo effects of PD-180970, a potent pyrido[2,3-d]pyrimidine (B1209978) derivative. This document summarizes key experimental data, details relevant methodologies, and visualizes complex biological pathways and workflows to offer a comprehensive understanding of this Bcr-Abl kinase inhibitor.

In Vitro Effects of PD-180970

PD-180970 demonstrates significant activity in cellular and biochemical assays, primarily targeting the Bcr-Abl tyrosine kinase, a key driver in Chronic Myelogenous Leukemia (CML).

Kinase Inhibition Profile

PD-180970 is a potent inhibitor of the p210Bcr-Abl tyrosine kinase, with an IC50 value as low as 5 nM for the inhibition of its autophosphorylation.[1] It also shows activity against other kinases, including Src and KIT.[1][2] The compound is selective for Bcr-Abl over basic Fibroblast Growth Factor Receptor (bFGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).[3]

Target KinaseIC50 (nM)Reference
p210Bcr-Abl5 - 48[3]
Src0.8[2][3]
LCK<5[3]
c-Kit50[2][3]
EGFR390[3]
bFGFR934[3]
PDGFR1,430[3]
Cellular Effects on CML Cell Lines

In Bcr-Abl-positive human CML cell lines, such as K562, PD-180970 effectively suppresses cell proliferation and induces programmed cell death (apoptosis).[4][5] Notably, these effects were not observed in Bcr-Abl-negative myeloid cell lines, indicating a targeted mechanism of action.[4] At a concentration of 50 nM, PD-180970 has been shown to induce cell cycle arrest at the G1 phase in K562 cells.[3] Furthermore, PD-180970 demonstrates efficacy against Bcr-Abl isoforms that confer resistance to imatinib (B729), a first-generation Bcr-Abl inhibitor.[6][7]

Cell LineEffectConcentrationReference
K562 (Bcr-Abl+)Inhibition of Stat5 DNA-bindingIC50 = 5 nM[4]
K562 (Bcr-Abl+)Apoptosis Induction500 nM[5]
K562 (Bcr-Abl+)G1 Cell Cycle Arrest50 nM[3]
HEL 92.1.7 (Bcr-Abl-)No significant effect on proliferation-[4]
HL-60 (Bcr-Abl-)No significant effect on proliferation-[4]
Ba/F3 (p210 Bcr-AblY253F)Proliferation InhibitionIC50 = 48 nM[3]
Signaling Pathway Inhibition

The mechanism of action of PD-180970 involves the direct inhibition of the Bcr-Abl kinase. This upstream inhibition leads to the blockage of downstream signaling pathways critical for CML cell survival and proliferation. A key pathway affected is the STAT5 signaling cascade. PD-180970 has been shown to inhibit the constitutive activation of Stat5 in CML cells.[4] This leads to the downregulation of several Stat5 target genes, including the anti-apoptotic proteins Bcl-x and Mcl-1, as well as c-Myc and cyclin D2, which are involved in cell cycle progression.[4]

Bcr_Abl_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr-Abl Bcr-Abl STAT5 STAT5 Bcr-Abl->STAT5 Phosphorylation pSTAT5 p-STAT5 STAT5->pSTAT5 Gene Expression\n(Bcl-x, Mcl-1, c-Myc, Cyclin D2) Gene Expression (Bcl-x, Mcl-1, c-Myc, Cyclin D2) pSTAT5->Gene Expression\n(Bcl-x, Mcl-1, c-Myc, Cyclin D2) Downstream\nTargets Downstream Targets Apoptosis Apoptosis Gene Expression\n(Bcl-x, Mcl-1, c-Myc, Cyclin D2)->Apoptosis Inhibition of Proliferation Proliferation Gene Expression\n(Bcl-x, Mcl-1, c-Myc, Cyclin D2)->Proliferation PD-180970 PD-180970 PD-180970->Bcr-Abl

PD-180970 inhibits Bcr-Abl, blocking STAT5 signaling and promoting apoptosis.

Experimental Protocols: In Vitro

Bcr-Abl Kinase Inhibition Assay (In Vitro)

Objective: To determine the half-maximal inhibitory concentration (IC50) of PD-180970 against Bcr-Abl kinase.

Materials:

  • Recombinant Bcr-Abl kinase

  • Specific peptide substrate (e.g., Abltide)

  • PD-180970

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase reaction buffer

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a serial dilution of PD-180970 in the kinase reaction buffer.

  • In a microtiter plate, combine the recombinant Bcr-Abl kinase, the peptide substrate, and the different concentrations of PD-180970.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporation of ³²P into the peptide substrate using a scintillation counter.

  • Plot the percentage of kinase inhibition against the logarithm of the PD-180970 concentration and determine the IC50 value using non-linear regression analysis.

Kinase_Inhibition_Assay_Workflow A Prepare Serial Dilutions of PD-180970 B Combine Bcr-Abl, Substrate, and PD-180970 A->B C Initiate Reaction with [γ-³²P]ATP B->C D Incubate at 30°C C->D E Stop Reaction and Spot on Phosphocellulose Paper D->E F Wash to Remove Unincorporated [γ-³²P]ATP E->F G Quantify Radioactivity with Scintillation Counter F->G H Calculate IC50 Value G->H

Workflow for determining the IC50 of PD-180970 in a kinase inhibition assay.

In Vivo Effects of PD-180970

The in vivo evaluation of PD-180970 has been met with challenges, primarily due to the compound's poor solubility.

Preclinical Animal Studies

In vivo testing of PD-180970 in a mouse xenograft tumor model has been reported.[4] While these studies indicated no dose-limiting toxicity, a clear dose-response relationship could not be established.[4] This was attributed to the relative insolubility of the compound, which likely hampered its bioavailability and delivery to the tumor site.[4] Consequently, detailed in vivo efficacy data, such as significant tumor growth inhibition or prolonged survival, is not extensively documented in the public domain. Further formulation development would be necessary to fully evaluate the in vivo potential of PD-180970.

Animal ModelFindingReasonReference
Mouse XenograftNo clear dose-response observedPoor solubility of the compound[4]
Mouse XenograftNo dose-limiting toxicity reported-[4]

Experimental Protocols: In Vivo

Mouse Xenograft Model for CML

Objective: To evaluate the in vivo anti-tumor efficacy of a Bcr-Abl inhibitor in a mouse model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or nude mice)

  • Bcr-Abl-positive cell line (e.g., K562)

  • Test compound (e.g., PD-180970) formulated in a suitable vehicle

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of K562 cells into the flank of the immunocompromised mice.

  • Monitor the mice regularly for tumor formation.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage or intraperitoneal injection).

  • Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly).

  • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight and overall health of the mice throughout the study as a measure of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot for target engagement).

  • Compare the tumor growth rates between the treatment and control groups to determine the in vivo efficacy of the compound.

Xenograft_Model_Workflow A Inject K562 cells subcutaneously into mice B Monitor for tumor formation A->B C Randomize mice into treatment and control groups B->C D Administer PD-180970 or vehicle C->D E Measure tumor volume and body weight regularly D->E F Euthanize mice and excise tumors at study endpoint E->F G Analyze tumor growth inhibition and toxicity F->G

A typical workflow for evaluating an anti-cancer agent in a mouse xenograft model.

Comparison with Alternative Bcr-Abl Inhibitors

PD-180970 exhibits high potency in vitro, comparable to or exceeding that of some other well-known Bcr-Abl inhibitors.

CompoundBcr-Abl IC50 (nM)Primary Target(s)
PD-180970 ~5 Bcr-Abl, Src
Imatinib~250-1000Bcr-Abl, c-Kit, PDGFR
Dasatinib<1Bcr-Abl, Src family, c-Kit, PDGFR
Nilotinib~20Bcr-Abl, c-Kit, PDGFR
Bosutinib~1Bcr-Abl, Src family
Ponatinib~0.4Bcr-Abl (including T315I), Src, VEGFR, FGFR

Note: IC50 values can vary depending on the specific assay conditions and Bcr-Abl construct used.

Conclusion

PD-180970 is a highly potent inhibitor of Bcr-Abl kinase in vitro, effectively inducing apoptosis and inhibiting proliferation in CML cell lines, including those resistant to imatinib. Its mechanism of action is well-defined, involving the suppression of the Bcr-Abl-STAT5 signaling axis. However, its translation to in vivo efficacy has been significantly hindered by poor solubility, preventing the establishment of a clear dose-response relationship in preclinical models. While the in vitro profile of PD-180970 is compelling, its utility as a potential therapeutic agent is limited by its challenging physicochemical properties. For researchers, PD-180970 remains a valuable tool for studying Bcr-Abl signaling, particularly in the context of imatinib resistance. Future work would require significant formulation efforts to overcome the solubility issues and unlock its potential in vivo.

References

Validating PD-118057's Anti-Arrhythmic Properties: A Comparative Guide Against Known Ion Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-arrhythmic properties of the novel hERG channel activator, PD-118057, against established ion channel blockers. The following sections present quantitative data, detailed experimental protocols, and visual representations of key mechanisms and workflows to facilitate a comprehensive evaluation of this compound's potential as a therapeutic agent.

Introduction

Arrhythmias, or irregular heartbeats, are a major cause of cardiovascular morbidity and mortality. Pharmacological intervention has traditionally relied on agents that block cardiac ion channels to modulate the heart's electrical activity. These drugs are broadly classified based on their primary mechanism of action, with Class I drugs targeting sodium channels and Class III drugs targeting potassium channels. While effective in certain patient populations, many of these blockers carry a risk of pro-arrhythmia, a paradoxical exacerbation of arrhythmias.

This compound represents a novel approach to anti-arrhythmic therapy by acting as a potent human ether-a-go-go-related gene (hERG) potassium channel enhancer.[1] Instead of blocking ion flow, this compound increases the hERG current, which is crucial for cardiac repolarization.[1][2] This unique mechanism suggests a potential for anti-arrhythmic efficacy with a reduced risk of pro-arrhythmic side effects commonly associated with hERG blockers. This guide aims to validate these properties by comparing the electrophysiological effects of this compound with those of well-characterized anti-arrhythmic drugs.

Comparative Efficacy: Ion Channel Modulation

The following table summarizes the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) of this compound and known anti-arrhythmic blockers on key cardiac ion channels. This data, derived from whole-cell patch-clamp experiments, provides a quantitative comparison of their potency and selectivity.

CompoundPrimary Target(s)hERG (Kv11.1)Nav1.5 (Peak)Cav1.2 (L-type)Other notable targets
This compound hERG (Activator)EC50: 2.9 - 3.1 µM [3]No major effect[1][4]No major effect[1][4]IK1, IKs (No major effect)[1][4]
Dofetilide (B1670870) hERG (Blocker)IC50: 7 - 15 nM[5][6]---
Flecainide (B1672765) Nav1.5 (Blocker)IC50: 3.7 µM (Ito)[7]IC50: 10.7 µM[8]-Ito (IC50: 3.7 µM), IK (IC50: 15 µM)[7]
Amiodarone (B1667116) Multi-channel BlockerIC50: 0.8 µM[9]IC50: 3.6 µM[10]IC50: 0.27 µM (Ki)[11]Late INa (IC50: 3.0 µM)[9]
Quinidine (B1679956) Multi-channel BlockerIC50: 5 - 7 µM (IKur)[12]IC50: 40 µM[13]-IKur (IC50: 5-7 µM), IK1 (IC50: 42.6 µM)[12][14]
Sotalol hERG & β-adrenergic BlockerIC50: 52 - 343 µM[5]>100 µM[15]>100 µM[15]β-adrenergic receptors[15]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for IC50/EC50 Determination

This protocol is the gold standard for characterizing the effects of compounds on ion channel function.

Cell Preparation:

  • Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the cardiac ion channel of interest (e.g., hERG, Nav1.5) are cultured in appropriate media.

  • Cells are dissociated into a single-cell suspension prior to the experiment.

Electrophysiological Recording:

  • Solutions:

    • External Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

  • Recording:

    • Whole-cell patch-clamp recordings are performed at 37°C.

    • A specific voltage-clamp protocol is applied to elicit the ionic current of interest. For hERG (IKr), a depolarizing pulse (e.g., to +40 mV) is applied to open the channels, followed by a repolarizing step (e.g., to -50 mV) to measure the characteristic tail current.[16][17]

Compound Application and Data Analysis:

  • The test compound (e.g., this compound, dofetilide) is perfused into the bath solution at increasing concentrations.

  • The effect of each concentration on the peak or tail current is recorded.

  • The percentage of inhibition (for blockers) or activation (for activators) is calculated relative to the baseline current.

  • A concentration-response curve is generated by plotting the percentage of effect against the logarithm of the compound concentration.

  • The IC50 or EC50 value is determined by fitting the curve using the Hill equation.

Action Potential Duration (APD) Measurement in Isolated Cardiomyocytes

This protocol assesses the integrated effect of a compound on the overall electrical activity of a heart cell.

Cell Isolation:

  • Ventricular myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rabbit).

Action Potential Recording:

  • Action potentials are elicited at a fixed frequency (e.g., 1 Hz) using current-clamp mode in the whole-cell patch-clamp configuration.

  • Key parameters are measured, including:

    • Resting Membrane Potential (RMP)

    • Action Potential Amplitude (APA)

    • Maximum upstroke velocity (dV/dtmax)

    • Action Potential Duration at 20%, 50%, and 90% of repolarization (APD20, APD50, APD90).[18]

Compound Application and Analysis:

  • Action potentials are recorded at baseline and after the application of the test compound.

  • Changes in APD are quantified to determine the compound's effect on repolarization. For example, this compound has been shown to shorten the action potential duration.[1]

In Vitro Model of Drug-Induced Arrhythmia

This model is used to assess the pro-arrhythmic potential of a compound.

Preparation:

  • An isolated heart preparation (e.g., Langendorff-perfused rabbit heart) is used.

  • Conditions known to increase the risk of Torsades de Pointes (TdP), such as hypokalemia and bradycardia, can be induced.[19]

Induction of Arrhythmia:

  • A known hERG blocker, such as dofetilide, is perfused to induce early afterdepolarizations (EADs) and prolong the QT interval, which are precursors to TdP.[1]

Testing of this compound:

  • This compound is co-administered with the pro-arrhythmic agent.

  • The ability of this compound to prevent or reverse the pro-arrhythmic effects (e.g., EADs, QT prolongation) is evaluated. Studies have shown that this compound can prevent and eliminate dofetilide-induced EADs and QT prolongation.[1]

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

cluster_0 This compound Mechanism of Action This compound This compound hERG K+ Channel hERG K+ Channel This compound->hERG K+ Channel Activates Increased K+ Efflux Increased K+ Efflux hERG K+ Channel->Increased K+ Efflux Membrane Repolarization Membrane Repolarization Increased K+ Efflux->Membrane Repolarization Shortened APD Shortened APD Membrane Repolarization->Shortened APD Anti-arrhythmic Effect Anti-arrhythmic Effect Shortened APD->Anti-arrhythmic Effect

Mechanism of Action of this compound.

cluster_1 Known Blockers' Mechanism of Action Known Blocker (e.g., Dofetilide) Known Blocker (e.g., Dofetilide) hERG K+ Channel hERG K+ Channel Known Blocker (e.g., Dofetilide)->hERG K+ Channel Blocks Decreased K+ Efflux Decreased K+ Efflux hERG K+ Channel->Decreased K+ Efflux Prolonged Repolarization Prolonged Repolarization Decreased K+ Efflux->Prolonged Repolarization Increased APD & QT Interval Increased APD & QT Interval Prolonged Repolarization->Increased APD & QT Interval Anti-arrhythmic Effect Anti-arrhythmic Effect Increased APD & QT Interval->Anti-arrhythmic Effect Pro-arrhythmic Risk (TdP) Pro-arrhythmic Risk (TdP) Increased APD & QT Interval->Pro-arrhythmic Risk (TdP)

Mechanism of Action of Known hERG Blockers.

cluster_2 Experimental Workflow: IC50/EC50 Determination Cell Culture Cell Culture Cell Dissociation Cell Dissociation Cell Culture->Cell Dissociation Patch-Clamp Recording Patch-Clamp Recording Cell Dissociation->Patch-Clamp Recording Compound Application Compound Application Patch-Clamp Recording->Compound Application Data Acquisition Data Acquisition Compound Application->Data Acquisition Concentration-Response Curve Concentration-Response Curve Data Acquisition->Concentration-Response Curve IC50/EC50 Calculation IC50/EC50 Calculation Concentration-Response Curve->IC50/EC50 Calculation

Workflow for IC50/EC50 Determination.

Conclusion

The data presented in this guide highlight the distinct pharmacological profile of this compound as a hERG channel activator. Unlike traditional anti-arrhythmic drugs that block ion channels, this compound enhances the repolarizing hERG current, leading to a shortening of the action potential duration. This mechanism of action is particularly noteworthy for its potential to counteract the pro-arrhythmic effects of hERG blockers, as demonstrated by its ability to prevent and reverse dofetilide-induced arrhythmias in preclinical models. The quantitative data and detailed protocols provided herein offer a solid foundation for further investigation into the therapeutic potential of this compound and for the design of future comparative studies in the field of cardiac electrophysiology and drug development.

References

A Comparative Review of the Pharmacology of hERG Channel Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming α-subunit of the voltage-gated potassium channel Kv11.1, which conducts the rapid component of the delayed rectifier potassium current (IKr). This current is critical for the repolarization phase of the cardiac action potential. While inhibition of the hERG channel is a major concern in drug development due to the risk of acquired Long QT Syndrome (LQTS) and potentially fatal arrhythmias, there is growing interest in the therapeutic potential of hERG channel activators. These compounds enhance hERG channel function and are being investigated as potential treatments for both congenital and drug-induced LQTS. This guide provides a comparative overview of the pharmacology of several prominent hERG channel activators, supported by experimental data.

Mechanisms of hERG Channel Activation

hERG channel activators are broadly classified into different types based on their primary mechanism of action on the channel's gating kinetics. The main types include:

  • Type 1 Activators: Primarily act by slowing the deactivation (closing) of the channel. This leads to a persistent potassium current during the repolarization phase of the action potential.

  • Type 2 Activators: Predominantly work by reducing or removing channel inactivation. This is often achieved by shifting the voltage dependence of inactivation to more positive potentials, thereby increasing the availability of open channels.

  • Type 3 Activators: Shift the voltage dependence of activation to more negative potentials, causing the channel to open at more hyperpolarized membrane potentials.

  • Type 4 Activators: Increase the channel's open probability through other mechanisms, such as modifying the pore.

Comparative Pharmacology of hERG Channel Activators

The following tables summarize the quantitative pharmacological data for several well-characterized hERG channel activators.

Table 1: Potency and Efficacy of hERG Channel Activators

CompoundActivator TypeEC50 (µM)Maximum Current Increase (% of control)Primary Mechanism of ActionKey References
RPR260243 Type 18-15Not consistently reported as direct current increase; primarily affects deactivationSlows deactivation kinetics[1][2][3]
NS1643 Type 2/310.5~80% (steady-state outward current)Shifts voltage dependence of activation to more negative potentials; slows inactivation[4][5]
ICA-105574 Type 20.5 ± 0.1>10-foldRemoves inactivation by shifting voltage dependence of inactivation >+180 mV[6][7][8]
AZSMO-23 Type 211.2 (tail current), 28.6 (pre-pulse current)238 ± 13% (tail current), 952 ± 41% (pre-pulse current) at 100 µMShifts voltage dependence of inactivation by +74.5 mV[9][10]

Table 2: Effects of hERG Activators on Channel Gating Properties

CompoundEffect on Activation (V½ shift)Effect on DeactivationEffect on Inactivation (V½ shift)Key References
RPR260243 No significant effectDramatically slowed (e.g., 4.1-fold increase in integrated tail current at -60 mV with 50 µM)Modest positive shift[3][11][12]
NS1643 ~ -15 mV shiftSlowedNo significant shift in V½, but reduced voltage sensitivity[4]
ICA-105574 Small hyperpolarizing shift (up to -11 mV at 3 µM)2-fold slowing at 3 µM> +180 mV shift (at 2 µM)[6][8][13]
AZSMO-23 No significant effectNot reported as primary effect+74.5 mV shift (at 30 µM)[9][14]

Experimental Protocols

The characterization of hERG channel activators predominantly relies on the whole-cell patch-clamp electrophysiology technique using cell lines stably expressing the hERG channel (e.g., HEK293 or CHO cells).

General Electrophysiological Recording Conditions
  • Cell Culture: HEK293 or CHO cells stably transfected with the KCNH2 gene (encoding the hERG channel).

  • Temperature: Experiments are typically performed at room temperature (~22-25°C) or physiological temperature (35-37°C).

  • Solutions:

    • External Solution (in mM): NaCl 140, KCl 4, CaCl2 2, MgCl2 1, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): KCl 130, MgCl2 1, MgATP 5, EGTA 5, HEPES 10; pH adjusted to 7.2 with KOH.

  • Data Acquisition: Currents are recorded using an patch-clamp amplifier, filtered (e.g., at 2 kHz), and digitized (e.g., at 10 kHz). Series resistance compensation is typically applied to minimize voltage errors.

Voltage-Clamp Protocols

Specific voltage protocols are designed to isolate and study the different gating processes of the hERG channel:

  • Activation Protocol: To determine the voltage-dependence of activation, cells are held at a negative holding potential (e.g., -80 mV) and then depolarized to a range of test potentials (e.g., from -60 mV to +60 mV). The subsequent repolarization to a negative potential (e.g., -50 mV) elicits tail currents, the amplitude of which is proportional to the number of channels opened during the preceding depolarization. The normalized tail current amplitudes are then plotted against the test potential and fitted with a Boltzmann function to determine the half-maximal activation voltage (V½).

  • Inactivation Protocol: To assess steady-state inactivation, a triple-pulse protocol is often used. A long depolarizing prepulse (e.g., to +40 mV) is applied to activate and then inactivate the channels. This is followed by a brief hyperpolarizing step to various potentials (e.g., from -120 mV to +20 mV) to allow for recovery from inactivation, and then a final depolarizing pulse to a fixed potential (e.g., +40 mV) to measure the available current. The normalized current amplitude during the final pulse is plotted against the conditioning hyperpolarizing potential and fitted with a Boltzmann function to determine the V½ of inactivation.[9]

  • Deactivation Protocol: To measure the rate of deactivation, channels are first opened with a depolarizing pulse (e.g., to +20 mV). The membrane is then repolarized to various negative potentials (e.g., from -120 mV to -40 mV), and the decay of the tail current is fitted with one or more exponential functions to determine the deactivation time constants.

Signaling Pathways

The activity of the hERG channel is modulated by various intracellular signaling pathways, providing a mechanism for dynamic regulation of cardiac repolarization.

Protein Kinase A (PKA) Signaling

Beta-adrenergic stimulation, as occurs during stress or exercise, leads to the activation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of PKA.[15] PKA can directly phosphorylate the hERG channel, which has been shown to increase the rate of channel synthesis and alter its gating properties.[16][17] The adaptor protein 14-3-3 can bind to the phosphorylated hERG channel, amplifying and prolonging the effects of PKA.[18][19][20]

G cluster_membrane Cell Membrane Beta-Adrenergic_Receptor β-Adrenergic Receptor Adenylyl_Cyclase Adenylyl Cyclase Beta-Adrenergic_Receptor->Adenylyl_Cyclase activates cAMP cAMP Adenylyl_Cyclase->cAMP hERG_Channel hERG Channel Phosphorylated_hERG Phosphorylated hERG Channel hERG_Channel->Phosphorylated_hERG Adrenergic_Stimulation Adrenergic Stimulation Adrenergic_Stimulation->Beta-Adrenergic_Receptor activates PKA PKA cAMP->PKA activates PKA->hERG_Channel phosphorylates Altered_Gating Altered Gating & Increased Synthesis PKA->Altered_Gating leads to 14-3-3 14-3-3 14-3-3->Altered_Gating potentiates Phosphorylated_hERG->14-3-3 binds G cluster_membrane Cell Membrane Gq-coupled_Receptor Gq-coupled Receptor PLC Phospholipase C (PLC) Gq-coupled_Receptor->PLC activates DAG Diacylglycerol (DAG) PLC->DAG produces hERG_Channel hERG Channel Phosphorylated_hERG Phosphorylated hERG Channel hERG_Channel->Phosphorylated_hERG Agonist Agonist Agonist->Gq-coupled_Receptor activates PKC PKC DAG->PKC activates PKC->hERG_Channel phosphorylates Modulated_Function Modulated Channel Function Phosphorylated_hERG->Modulated_Function G cluster_workflow Experimental Workflow Compound_Synthesis Compound Synthesis and Purification Primary_Screening Primary Screening (e.g., Automated Patch-Clamp) Compound_Synthesis->Primary_Screening Hit_Confirmation Hit Confirmation (Manual Patch-Clamp) Primary_Screening->Hit_Confirmation Dose-Response Dose-Response Analysis (EC50 Determination) Hit_Confirmation->Dose-Response Mechanism_of_Action Mechanism of Action Studies (Gating Analysis) Dose-Response->Mechanism_of_Action Selectivity_Profiling Selectivity Profiling (Other Ion Channels) Mechanism_of_Action->Selectivity_Profiling In_vivo_Testing In vivo / Ex vivo Testing (e.g., Langendorff heart) Selectivity_Profiling->In_vivo_Testing Lead_Optimization Lead Optimization In_vivo_Testing->Lead_Optimization

References

Evaluating the Synergistic Potential of PD-118057 in Combination Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-118057 is a type 2 human ether-a-go-go-related gene (hERG) potassium channel activator.[1][2][3] Its primary mechanism of action involves binding to the pore helix of the hERG channel, which leads to an attenuation of channel inactivation and an increase in its open probability.[1][2][3] This results in an enhanced potassium current, which has been primarily studied in the context of cardiac electrophysiology for its potential as an antiarrhythmic agent. However, emerging evidence suggests a role for hERG channel modulation in cancer biology. Studies have shown that this compound can inhibit the proliferation of breast cancer cells by inducing a state of cellular senescence.[4]

This guide provides a comparative framework for evaluating the synergistic effects of this compound with other targeted therapies, focusing on a scientifically-backed hypothetical combination with AKT inhibitors. Recent research has demonstrated that novel hERG activators can act synergistically with the AKT inhibitor MK-2206 to suppress breast cancer cell proliferation, providing a strong rationale for investigating similar combinations involving this compound. This document outlines the detailed experimental protocols necessary to quantify these potential synergistic effects and elucidate the underlying molecular mechanisms.

Hypothetical Combination: this compound and an AKT Inhibitor (e.g., MK-2206)

The PI3K/AKT signaling pathway is frequently hyperactivated in various cancers, promoting cell survival, proliferation, and resistance to therapy.[5][6] Given that hERG channel activation has been shown to impact cancer cell proliferation, there is a strong rationale for exploring the combination of a hERG activator like this compound with an inhibitor of a key pro-survival pathway like AKT. The hypothesis is that simultaneous targeting of two distinct cellular mechanisms—ion channel function and a critical signaling node—will result in a synergistic anti-cancer effect.

Data Presentation: Quantifying Synergy

The following tables are templates for summarizing the quantitative data from synergy experiments.

Table 1: Single-Agent and Combination IC50 Values for this compound and AKT Inhibitor in Breast Cancer Cell Line (e.g., MDA-MB-231)

TreatmentIC50 (µM) ± SD
This compound[Insert experimental data]
AKT Inhibitor (e.g., MK-2206)[Insert experimental data]
This compound + AKT Inhibitor (Combination)[Insert experimental data]

Table 2: Combination Index (CI) Values for this compound and AKT Inhibitor Combination

Fraction Affected (Fa)CI ValueInterpretation
0.25[Insert calculated data]Synergy (CI < 1), Additivity (CI = 1), or Antagonism (CI > 1)
0.50 (IC50)[Insert calculated data]Synergy (CI < 1), Additivity (CI = 1), or Antagonism (CI > 1)
0.75[Insert calculated data]Synergy (CI < 1), Additivity (CI = 1), or Antagonism (CI > 1)
0.90[Insert calculated data]Synergy (CI < 1), Additivity (CI = 1), or Antagonism (CI > 1)

Table 3: Western Blot Densitometry Analysis of Key Signaling Proteins

Treatment Groupp-AKT (Ser473) / Total AKT (Fold Change)p-GSK3β (Ser9) / Total GSK3β (Fold Change)
Vehicle Control1.01.0
This compound[Insert experimental data][Insert experimental data]
AKT Inhibitor[Insert experimental data][Insert experimental data]
This compound + AKT Inhibitor[Insert experimental data][Insert experimental data]

Experimental Protocols

Cell Viability and Synergy Analysis: Checkerboard Assay

This protocol is designed to assess the anti-proliferative effects of this compound and an AKT inhibitor, both alone and in combination, and to quantify their synergistic interaction using the Combination Index (CI) method.

a. Materials:

  • Breast cancer cell line (e.g., MDA-MB-231)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • AKT Inhibitor (e.g., MK-2206; stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazoll-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin reagent

  • DMSO or Solubilization buffer for MTT

  • Microplate reader

b. Procedure:

  • Cell Seeding: Seed breast cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Dilution and Addition (Checkerboard Setup):

    • Prepare serial dilutions of this compound and the AKT inhibitor.

    • In a 96-well plate, add varying concentrations of this compound along the rows and varying concentrations of the AKT inhibitor along the columns. This creates a matrix of combination doses.

    • Include wells with each drug alone and vehicle control (DMSO).

  • Incubation: Incubate the cells with the drug combinations for 48-72 hours.

  • Cell Viability Measurement (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Determine the IC50 values for each drug alone and in combination.

    • Calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Mechanistic Analysis: Western Blotting

This protocol is used to investigate the effect of the drug combination on the AKT signaling pathway.

a. Materials:

  • Breast cancer cells treated as in the synergy assay.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membranes.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies: anti-p-AKT (Ser473), anti-total AKT, anti-p-GSK3β (Ser9), anti-total GSK3β, and a loading control (e.g., anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • ECL detection reagent and imaging system.

b. Procedure:

  • Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL reagent and an imaging system.

  • Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

G cluster_0 Experimental Workflow for Synergy Assessment A 1. Cell Seeding (Breast Cancer Cell Line) B 2. Checkerboard Drug Treatment (this compound & AKT Inhibitor) A->B C 3. Incubation (48-72 hours) B->C D 4. Cell Viability Assay (e.g., MTT) C->D E 5. Data Analysis - IC50 Determination - Combination Index (CI) Calculation D->E F Synergistic Effect? E->F G 6. Mechanistic Study (Western Blot) F->G Yes H Analyze Protein Expression (p-AKT, p-GSK3β) G->H

Caption: Workflow for assessing the synergistic effects of this compound.

G cluster_0 Proposed Signaling Pathway of this compound and AKT Inhibitor Synergy PD118057 This compound hERG hERG Channel PD118057->hERG Activates PI3K PI3K hERG->PI3K Modulates AKT AKT PI3K->AKT Activates GSK3b GSK3β AKT->GSK3b Inhibits Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes BetaCatenin β-catenin GSK3b->BetaCatenin Inhibits Degradation BetaCatenin->Proliferation Promotes AKT_Inhibitor AKT Inhibitor (e.g., MK-2206) AKT_Inhibitor->AKT Inhibits

Caption: Potential signaling pathway for this compound and AKT inhibitor synergy.

Conclusion

This guide provides a comprehensive framework for evaluating the synergistic potential of the hERG channel activator this compound with an AKT inhibitor in the context of cancer therapy. While direct experimental data for this specific combination is not yet available, the provided rationale, based on the known anti-proliferative effects of this compound and the synergistic activity of other hERG activators with AKT inhibitors, offers a strong foundation for further investigation. The detailed experimental protocols for synergy quantification and mechanistic analysis will enable researchers to systematically explore this promising therapeutic strategy. The successful demonstration of synergy between this compound and an AKT inhibitor could pave the way for novel combination therapies for cancers with aberrant AKT signaling.

References

Safety Operating Guide

Navigating the Safe Disposal of PD-118057 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles of Chemical Waste Management

The foundation of safe laboratory practice lies in a robust chemical waste disposal protocol. Key principles include:

  • Categorization: Accurately identify and separate chemical waste from other waste streams such as biological, radioactive, and general lab waste.[1]

  • Containment: Use appropriate, chemically-resistant containers with secure, leak-proof closures.[1][2][3]

  • Labeling: Clearly label all waste containers with the contents, hazards, and accumulation start date.[1]

  • Segregation: Store incompatible chemicals separately to prevent dangerous reactions.[2][4]

  • Regular Removal: Establish a schedule for the removal of chemical waste to prevent excessive accumulation.[1][2]

PD-118057: Key Data for Disposal Considerations

A summary of the pertinent data for this compound is presented below, which informs the recommended disposal procedures.

PropertyValueSource
Molecular Formula C₂₁H₁₇Cl₂NO₂
Molecular Weight 386.27 g/mol
Solubility Soluble to 100 mM in DMSO and to 20 mM in ethanol (B145695).
Storage Store at -20°C.[5]
Physical Form Solid (Powder)[6]
Step-by-Step Disposal Protocol for this compound

The following protocol is a recommended procedure for the disposal of this compound and associated materials.

1. Personal Protective Equipment (PPE):

  • Before handling this compound waste, ensure appropriate PPE is worn, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[7]

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unadulterated solid this compound in a clearly labeled, sealed container designated for solid chemical waste.

    • Contaminated materials such as weighing paper, pipette tips, and gloves should also be placed in this container.

  • Liquid Waste (Solutions):

    • Collect solutions of this compound (e.g., in DMSO or ethanol) in a separate, leak-proof, and chemically compatible container labeled as "Hazardous Waste" with the full chemical name and concentration.

    • Do not mix with other incompatible waste streams.[3][4]

  • Empty Containers:

    • "Empty" containers that held this compound should be triple-rinsed with a suitable solvent (such as ethanol or another appropriate solvent that can dissolve the compound).[4][8]

    • The rinsate must be collected and disposed of as hazardous waste.[4]

    • After triple-rinsing, deface the original label on the container before disposing of it as regular lab glass or plastic waste, in accordance with institutional guidelines.[8]

3. Storage of Chemical Waste:

  • Store the sealed and labeled hazardous waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.[1][2][4]

  • Adhere to institutional and regulatory limits for the amount of hazardous waste stored in the laboratory.[4][8]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[4][8]

  • Never dispose of this compound down the drain or in the regular trash.[2][8]

5. Spill Cleanup:

  • In the event of a spill, treat the spilled material and any cleanup materials (e.g., absorbent pads) as hazardous waste.[8]

  • Follow your institution's established spill cleanup procedures. For large or highly hazardous spills, contact your EHS office immediately.[8]

Visualizing the Disposal Workflow

To further clarify the proper disposal procedure for this compound, the following diagram illustrates the decision-making process and necessary steps.

cluster_0 This compound Waste Generation cluster_1 Waste Collection & Segregation cluster_2 Intermediate Handling cluster_3 Final Disposal Pathway A Solid this compound or Contaminated Materials D Collect in Labeled Solid Chemical Waste Container A->D B This compound Solutions (e.g., in DMSO, Ethanol) E Collect in Labeled Liquid Chemical Waste Container B->E C Empty this compound Container F Triple-Rinse with Appropriate Solvent C->F I Store in Designated Secondary Containment Area D->I E->I G Collect Rinsate in Liquid Chemical Waste Container F->G H Deface Label on Empty Container F->H G->I J Dispose as Regular Lab Waste (Glass/Plastic) H->J K Arrange for Pickup by EHS/Licensed Contractor I->K

Caption: Logical workflow for the proper disposal of this compound waste.

References

Essential Safety and Handling Protocols for PD-118057

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of PD-118057, a potent human ether-a-go-go-related gene (hERG) potassium channel activator. Given its potent biological activity and the limited publicly available specific toxicology data, this compound should be handled with the utmost care, treating it as a potentially hazardous substance. All procedures should be conducted under the assumption that the compound may have toxic effects, particularly on cardiac function.[1][2][3]

Personal Protective Equipment (PPE)

A comprehensive approach to PPE is mandatory when handling this compound to prevent accidental exposure. The following table summarizes the recommended PPE based on standard guidelines for handling potent research compounds.

PPE CategoryItemSpecification and Rationale
Hand Protection Double Nitrile GlovesWear two pairs of chemical-resistant nitrile gloves. Change the outer glove immediately if contaminated.
Body Protection Disposable Lab CoatA disposable, solid-front lab coat with long sleeves and tight-fitting cuffs is required to protect skin and clothing.
Eye and Face Protection Safety Goggles and Face ShieldSafety goggles are the minimum requirement. A full-face shield must be worn over safety goggles when there is a risk of splashes or aerosol generation.
Respiratory Protection N95 Respirator or HigherAn N95 or higher-rated respirator is recommended when handling the solid compound or when there is a potential for aerosolization.
Foot Protection Closed-toe Shoes and Shoe CoversSturdy, closed-toe shoes are mandatory. Disposable shoe covers should be worn in the designated handling area.

Operational Plan: Handling and Experimental Procedures

Adherence to a strict operational workflow is critical to ensure safety and prevent contamination. All handling of this compound should occur within a designated area, preferably inside a certified chemical fume hood.

Experimental Workflow

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Compound Handling cluster_experiment Experimentation cluster_cleanup Post-Experiment prep_ppe Don Appropriate PPE prep_area Prepare Designated Handling Area in Fume Hood prep_ppe->prep_area prep_materials Gather All Necessary Equipment and Reagents prep_area->prep_materials weigh Weigh Solid this compound prep_materials->weigh dissolve Prepare Stock Solution weigh->dissolve cell_treatment Treat Cells or Tissues dissolve->cell_treatment incubation Incubate as per Protocol cell_treatment->incubation analysis Perform Analysis incubation->analysis decontaminate Decontaminate Surfaces and Equipment analysis->decontaminate dispose Dispose of Waste decontaminate->dispose doff_ppe Doff PPE Correctly dispose->doff_ppe

Caption: Step-by-step workflow for the safe handling of this compound from preparation to cleanup.

Detailed Methodologies
  • Weighing: Always weigh the solid form of this compound within a chemical fume hood. Use a dedicated, clean weighing vessel. Any contaminated weighing paper or spatula tips should be disposed of as solid hazardous waste.

  • Solution Preparation: Prepare stock solutions by dissolving the compound in a suitable solvent as indicated by the supplier (e.g., DMSO).[4] This should also be done in a chemical fume hood.

  • Cell Treatment: When adding the this compound solution to cell cultures or tissues, use appropriate pipetting techniques to avoid splashes and aerosols. All contaminated pipette tips are considered hazardous waste.

  • Decontamination: After each use, decontaminate all surfaces, equipment, and glassware that have come into contact with this compound.[5] Use a solvent that the compound is soluble in, followed by a thorough wash with soap and water. All cleaning materials should be disposed of as hazardous waste.[5]

Disposal Plan

Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure. All waste generated from handling this compound should be treated as hazardous chemical waste.

Waste Segregation and Disposal Workflow

Waste Segregation and Disposal Plan for this compound cluster_waste_streams Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal solid_waste Solid Waste (Gloves, Weigh Paper, etc.) solid_container Labeled, Puncture-Resistant Solid Waste Container solid_waste->solid_container liquid_waste Liquid Waste (Contaminated Media, Solvents) liquid_container Labeled, Leak-Proof Liquid Waste Container liquid_waste->liquid_container sharps_waste Sharps Waste (Pipette Tips, Needles) sharps_container Labeled, Puncture-Proof Sharps Container sharps_waste->sharps_container ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup

Caption: Segregation and disposal pathway for waste generated during the handling of this compound.

Disposal Procedure Steps:
  • Segregation: Do not mix this compound waste with other laboratory waste streams. Use dedicated and clearly labeled containers for solid, liquid, and sharps waste.

  • Containment:

    • Solid Waste: Collect in a designated, puncture-resistant container with a lid.

    • Liquid Waste: Collect in a leak-proof, chemically compatible container with a secure cap.

    • Sharps Waste: Dispose of in a designated sharps container.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the name of the compound (this compound).

  • Storage: Store waste containers in a designated, secure area away from general laboratory traffic until they are collected for disposal.

  • Final Disposal: The final disposal of all this compound waste must be handled by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal service.

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is crucial.

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6] Remove all contaminated clothing while rinsing.[6] Seek immediate medical attention.
Eye Contact Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.[7]
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Minor Spill If the spill is small and manageable, and you are trained to do so, contain the spill with absorbent material. Wear appropriate PPE, including respiratory protection. Clean the area with a suitable solvent and then soap and water. All cleanup materials must be disposed of as hazardous waste.
Major Spill Evacuate the area immediately and alert others.[8] Prevent entry to the contaminated area. Contact your institution's emergency response team or EHS.[8]

Disclaimer: This document provides guidance based on general laboratory safety principles for handling potent research compounds. It is not a substitute for a compound-specific Safety Data Sheet (SDS). Always obtain and review the SDS from your supplier before handling this compound and adhere to all institutional and regulatory safety protocols.

References

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PD-118057

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.